Oleoylestrone-d4
Description
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Properties
Molecular Formula |
C36H54O3 |
|---|---|
Molecular Weight |
538.8 g/mol |
IUPAC Name |
[(8R,9S,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C36H54O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-35(38)39-29-20-22-30-28(27-29)19-21-32-31(30)25-26-36(2)33(32)23-24-34(36)37/h10-11,20,22,27,31-33H,3-9,12-19,21,23-26H2,1-2H3/b11-10-/t31-,32-,33+,36+/m1/s1/i20D,24D2,27D |
InChI Key |
IMIPDPVHGGHVNH-XZOWVZIMSA-N |
Isomeric SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)C(=C1OC(=O)CCCCCCC/C=C\CCCCCCCC)[2H] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Gold Standard: Oleoylestrone-d4 as a Stable Isotope-Labeled Internal Standard in Quantitative Mass Spectrometry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly in the development of novel therapeutics and the study of endogenous signaling molecules, the accuracy and precision of analytical methodologies are paramount. Oleoylestrone (OE), an endogenously produced fatty acid ester of estrone, has garnered significant interest for its role in body weight regulation and its potential as an anti-obesity agent. Accurate quantification of OE in complex biological matrices is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological and pathological roles. The use of a stable isotope-labeled internal standard, such as Oleoylestrone-d4 (OE-d4), in conjunction with liquid chromatography-mass spectrometry (LC-MS), represents the gold standard for achieving the highest levels of analytical rigor.
This technical guide provides a comprehensive overview of the principles, methodologies, and applications of this compound as a stable isotope-labeled internal standard. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to develop and validate robust quantitative assays for Oleoylestrone.
The Principle of Stable Isotope Dilution Mass Spectrometry
Stable isotope dilution mass spectrometry (SID-MS) is a powerful technique for the precise and accurate quantification of analytes in complex samples. The core principle lies in the addition of a known amount of a stable isotope-labeled version of the analyte of interest (the internal standard, IS) to the sample at the earliest stage of analysis. In this case, OE-d4 serves as the internal standard for the quantification of endogenous or administered OE.
OE-d4 is chemically identical to OE, with the exception that four hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave virtually identically during sample preparation, chromatography, and ionization.
Key advantages of using this compound as an internal standard include:
-
Correction for Sample Loss: Any loss of the analyte during extraction, handling, or injection will be mirrored by a proportional loss of the internal standard, thus preserving the analyte-to-internal standard ratio.
-
Compensation for Matrix Effects: Biological matrices can suppress or enhance the ionization of an analyte in the mass spectrometer's source. Since OE-d4 co-elutes with OE and has the same ionization efficiency, it experiences the same matrix effects, allowing for accurate correction.
-
Improved Precision and Accuracy: By minimizing variability from sample preparation and instrument response, SID-MS significantly enhances the precision and accuracy of the measurement.
Synthesis of this compound
A generalized workflow for the synthesis is depicted below. The critical step is the introduction of deuterium atoms at stable positions on the estrone molecule, ensuring they are not susceptible to back-exchange under analytical conditions.
Experimental Protocol: Quantification of Oleoylestrone in Plasma
This section outlines a representative experimental protocol for the quantification of Oleoylestrone in human plasma using this compound as an internal standard.
Materials and Reagents
-
Oleoylestrone (analytical standard)
-
This compound (internal standard)
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Sample Preparation
A robust sample preparation procedure is critical for removing interfering substances and concentrating the analyte. A common approach for steroids in plasma involves protein precipitation followed by solid-phase extraction.
LC-MS/MS Conditions
The following are typical starting conditions for an LC-MS/MS method for Oleoylestrone. These would require optimization for specific instrumentation.
Table 1: Representative LC-MS/MS Parameters
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol (1:1, v/v) |
| Gradient | Start at 40% B, ramp to 95% B over 5 min, hold for 2 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (OE) | To be determined empirically (e.g., [M+H]+ -> product ion) |
| MRM Transition (OE-d4) | To be determined empirically (e.g., [M+H+4]+ -> product ion) |
Method Validation
A quantitative bioanalytical method must be rigorously validated to ensure its reliability. The following tables present representative acceptance criteria and hypothetical validation data for an Oleoylestrone assay using OE-d4.
Table 2: Typical Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | CV of matrix factor ≤ 15% |
| Stability | Analyte stable under various storage and handling conditions (e.g., freeze-thaw, benchtop) |
Table 3: Hypothetical Quantitative Performance Data
| Parameter | Result |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (CV%) | < 10% |
| Inter-day Precision (CV%) | < 12% |
| Accuracy (% Bias) | Within ± 8% of nominal values |
| Mean Extraction Recovery | > 85% |
Oleoylestrone Signaling Pathway
Understanding the mechanism of action of Oleoylestrone is crucial for interpreting quantitative data in a biological context. OE is known to exert its effects through pathways that regulate energy metabolism and apoptosis in adipose tissue.
An In-depth Technical Guide to the Mechanism of Action of Oleoyl-estrone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oleoyl-estrone (OE) is a naturally occurring fatty acid ester of estrone that has demonstrated potent body fat-reducing effects in preclinical animal models, while preserving lean body mass.[1][2] Despite promising initial findings, it failed to produce significant weight loss in human clinical trials.[1] This guide provides a comprehensive technical overview of the proposed mechanism of action of OE, drawing from available scientific literature. It is intended for researchers and professionals in the fields of drug development and metabolic disease. The document details the molecular signaling pathways, summarizes quantitative data from key studies, provides methodological insights into relevant experiments, and includes visualizations of the core mechanisms.
Core Mechanism of Action
Oleoyl-estrone is believed to exert its effects through a dual mechanism, involving both central and peripheral pathways. It is important to note that OE itself is considered a pro-hormone, with its biological activity largely attributed to a more hydrophilic, yet structurally uncharacterized, metabolite referred to as "W".[3] This active metabolite is thought to bind to a novel nuclear receptor, distinct from the classical estrogen receptors.[4]
Central Action: Hypothalamic Ponderostat Regulation
OE is proposed to act on the hypothalamus, the brain's primary center for energy homeostasis, to reset the body's "ponderostat" or body weight set point. This central effect leads to a reduction in food intake without a compensatory decrease in energy expenditure. Studies in Zucker rats have shown that OE does not appear to exert its effects through the modulation of neuropeptide Y (NPY), a potent orexigenic peptide. While the precise neuronal circuits are still under investigation, it is hypothesized that OE's active metabolite, "W," influences the activity of other key hypothalamic neurons involved in appetite regulation, such as the pro-opiomelanocortin (POMC) and agouti-related peptide (AgRP) neurons.
Peripheral Action: Modulation of Adipose Tissue and Muscle Metabolism
In peripheral tissues, OE primarily targets adipose tissue and skeletal muscle to promote a shift from fat storage to fat utilization.
-
White Adipose Tissue (WAT): OE significantly downregulates the expression of key lipogenic enzymes, thereby inhibiting the synthesis and storage of new fats. This effect is mediated, at least in part, by the suppression of the master transcriptional regulator of lipogenesis, Sterol Regulatory Element-Binding Protein 1c (SREBP-1c). While lipogenesis is inhibited, lipolysis (the breakdown of stored fat) appears to remain largely unchanged, creating a net outflow of fatty acids from adipocytes.
-
Brown Adipose Tissue (BAT): In contrast to its effects on WAT, OE helps to maintain the thermogenic capacity of BAT. It has been shown to inhibit the expression of genes involved in lipid synthesis while preserving the expression of Uncoupling Protein 1 (UCP1), a key protein for non-shivering thermogenesis. This allows for the continued dissipation of energy as heat, contributing to the maintenance of overall energy expenditure.
-
Skeletal Muscle: OE is thought to promote the utilization of fatty acids as an energy source in skeletal muscle. This provides an outlet for the fatty acids mobilized from adipose tissue.
Signaling Pathways
The signaling pathways underlying the action of Oleoyl-estrone are complex and not yet fully elucidated. However, based on current evidence, a putative signaling cascade can be proposed.
The "W" Metabolite and a Novel Nuclear Receptor
The central hypothesis is that OE is converted to its active metabolite "W," which then enters the cell and binds to a specific, yet unidentified, nuclear receptor. This ligand-receptor complex then translocates to the nucleus and binds to specific response elements on the DNA, thereby modulating the transcription of target genes.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biological Significance of Oleoyl-Estrone in Lipid Metabolism
Abstract
Oleoyl-estrone (OE) is a naturally occurring fatty acid ester of estrone that has demonstrated potent effects on lipid metabolism and body composition in preclinical models.[1][2] Initially identified as a promising anti-obesity agent, OE was found to induce significant body fat loss while preserving lean body mass.[1][3] Its mechanism of action involves a multifaceted approach, including the central regulation of energy intake and the peripheral modulation of lipid synthesis and oxidation.[4] OE reduces food intake while maintaining energy expenditure, creating an energy deficit that is compensated for by the mobilization of fat from adipose tissue. At the molecular level, OE influences the gene expression of key enzymes and transcription factors involved in lipogenesis and fatty acid metabolism, notably downregulating Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). Despite promising animal data, clinical development was halted when Phase IIa trials failed to demonstrate significant weight loss in humans and revealed undesirable hormonal side effects. This guide provides a comprehensive technical overview of the biological significance of OE in lipid metabolism, summarizing key quantitative data, detailing experimental protocols, and visualizing its core mechanisms of action.
Mechanism of Action
Oleoyl-estrone exerts its effects on lipid metabolism through a combination of central and peripheral actions, distinct from those of its parent hormone, estrone.
Central Effects: Energy Homeostasis
OE is believed to act on the hypothalamus, the brain's "food control center," to reset the body's ponderostat, which regulates appetite and metabolic behavior. Unlike many weight-loss strategies that lead to a compensatory decrease in energy expenditure, OE treatment maintains the metabolic rate. This, combined with a reduction in voluntary energy intake, forces the body to utilize its internal fat stores to meet its energy demands. Studies in ob/ob (leptin-deficient) and db/db (leptin receptor-deficient) mice have shown that OE effectively reduces body weight, indicating its mechanism is independent of the leptin signaling pathway.
Peripheral Effects: Adipose Tissue and Liver
In peripheral tissues, OE directly modulates the molecular machinery of lipid metabolism.
-
Adipose Tissue: The primary effect in white adipose tissue (WAT) is a significant reduction in lipogenesis (fat synthesis) while intracellular lipolytic (fat breakdown) processes are maintained. This imbalance leads to a progressive loss of stored fat. OE achieves this by downregulating the expression of critical lipogenic genes, including Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC). It also reduces the expression of genes involved in fatty acid uptake and transport, such as Lipoprotein Lipase (LPL) and Fatty Acid Transport Protein 1 (FATP1). Furthermore, OE treatment has been shown to activate apoptotic pathways in mesenteric and periovaric adipose tissue, suggesting it may also reduce fat mass by decreasing adipocyte cell number.
-
Liver: In the liver, OE's effects are more nuanced. It helps the liver manage the massive influx of lipids mobilized from adipose tissue. The effects are not merely a consequence of reduced food intake, as they differ significantly from pair-fed control groups. OE appears to modulate the expression of SREBP-1c in an insulin-sensitivity-dependent manner, resulting in maintained glucose disposal while limiting a significant increase in lipogenesis. OE also impacts cholesterol metabolism by decreasing the activity of the mevalonate pathway, increasing the expression of the LDL-receptor, and activating the oxidation of cholesterol to form bile acids.
The Active Metabolite "W"
Research suggests that OE is a precursor to an active, more hydrophilic metabolite referred to as "W". This derivative, not OE itself, is believed to be the molecule that binds to a specific nuclear receptor, distinct from the classical estrogen receptors, to exert the full range of biological effects attributed to OE. The binding of OE to estrogen receptor alpha is negligible.
Quantitative Data on Metabolic Effects
The effects of Oleoyl-estrone have been quantified in numerous preclinical studies. The following tables summarize key findings on body composition and gene expression.
Table 1: Effect of Oleoyl-Estrone on Body Weight and Composition in Animal Models
| Animal Model | Dose & Administration | Duration | Body Weight Change | Body Fat Change | Reference |
| Normal Wistar Rats | 0.78 µmol/day (i.v. infusion) | 14 days | -16.4% vs. controls | Loss of 9.6 g | |
| Normal Wistar Rats | 15 µmol/day (i.v. infusion) | 14 days | -24.7% vs. controls | Not specified | |
| Overweight Male Rats | 10 nmol/g/day (oral gavage) | 10 days | Significant decrease | Decreased BAT mass and lipid | |
| Diabetic (Goto-Kakizaki) Rats | 10 µmol/kg/day (oral gavage) | 10 days | Significant decrease | -44% in triacylglycerols | |
| ob/ob Mice | 12.5 and 50 nmol/g/day (infusion) | 14 days | Marked decrease vs. controls | Not specified | |
| db/db Mice | 12.5 and 50 nmol/g/day (infusion) | 14 days | Marked decrease vs. controls | Not specified |
Table 2: Effect of Oleoyl-Estrone on Gene Expression in White Adipose Tissue (WAT) Data from female Wistar rats treated for 48 hours.
| Gene | Function | Change in mRNA Levels | Reference |
| Fatty Acid Synthase (FAS) | Lipogenesis | -95% | |
| Acetyl-CoA Carboxylase (ACC) | Lipogenesis | -92% | |
| Lipoprotein Lipase (LPL) | Fatty Acid Uptake | -52% | |
| Fatty Acid Transport Protein 1 (FATP1) | Fatty Acid Transport | -52% | |
| Adipocyte Fatty Acid Binding Protein (FABP4) | Fatty Acid Transport | -49% | |
| Hormone-Sensitive Lipase (HSL) | Lipolysis | -32% | |
| Carnitine Palmitoyltransferase 1b (CPT1b) | Fatty Acid Oxidation | -45% | |
| Tumour Necrosis Factor α (TNFα) | Inflammation/Metabolism | +198% |
Table 3: Effect of Oleoyl-Estrone on Gene Expression in Liver Data from male overweight rats treated with 10 nmol/g/day for 10 days.
| Gene / Pathway | Function | Effect | Reference |
| SREBP-1c | Master regulator of lipogenesis | Modulation (Insulin-sensitivity dependent) | |
| 3-hydroxy-3-methyl-glutaryl-CoA synthase | Mevalonate pathway (Cholesterol synthesis) | Reduced expression | |
| LDL Receptor | Cholesterol Uptake | Increased expression | |
| ABC transporter A1 | Cholesterol Efflux | Increased expression | |
| Apolipoprotein A1 and E | Lipoprotein structure | Increased expression |
Signaling Pathways and Workflows
Core Signaling Pathway of Oleoyl-Estrone
The central mechanism of OE's action on lipid metabolism involves the modulation of the transcription factor SREBP-1c, which controls the expression of numerous lipogenic genes. Glucocorticoids have been shown to block the fat-reducing effects of OE, also by interacting with this pathway.
Typical Experimental Workflow for Preclinical OE Studies
The investigation of OE's effects in animal models typically follows a standardized workflow from treatment to multi-level analysis.
Experimental Protocols
This section provides an overview of the methodologies used in key studies investigating Oleoyl-Estrone.
Animal Models and Treatment
-
Animals: Studies have frequently used male and female Wistar rats, Zucker rats (lean and obese), Goto-Kakizaki rats (a model for type 2 diabetes), and mice such as ob/ob and db/db. Animals are typically housed under standard conditions (12h light-dark cycle, 21-23°C) with ad libitum access to standard rodent chow and water, unless otherwise specified.
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OE Preparation and Administration: Oleoyl-estrone is synthesized from oleoyl-chloride and estrone. For oral administration, it is commonly dissolved in a vehicle like sunflower oil.
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Oral Gavage: A common dosage is 10 nmol/g or 10 µmol/kg of body weight, administered daily via stomach tube.
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Intravenous Infusion: To mimic lipoprotein delivery, OE is incorporated into liposomes and administered via surgically implanted osmotic minipumps for continuous infusion over a period like 14 days.
-
-
Control Groups: Experiments typically include at least two control groups:
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Vehicle Control: Receives the vehicle (e.g., sunflower oil) only, fed ad libitum.
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Pair-Fed (PF) Control: Receives the vehicle only but is fed the same amount of food consumed by the OE-treated group on the previous day. This group is critical to distinguish the direct metabolic effects of OE from those caused solely by caloric restriction.
-
Gene Expression Analysis via Real-Time PCR (RT-PCR)
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RNA Extraction: At the end of the treatment period, animals are euthanized, and tissues (e.g., liver, various white and brown adipose tissue depots) are rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C. Total RNA is extracted from tissue samples using standard methods like TRIzol reagent or commercial kits.
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cDNA Synthesis: The integrity of the extracted RNA is verified (e.g., via gel electrophoresis). A standardized amount of total RNA (e.g., 1-2 µg) is then reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
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Real-Time PCR: Quantitative PCR is performed using a real-time PCR system. Reactions are set up with cDNA template, specific forward and reverse primers for target genes (e.g., FAS, ACC, SREBP-1c, CPT1b), and a fluorescent dye like SYBR Green. The expression levels are normalized to a stable housekeeping gene (e.g., β-actin or GAPDH). Relative quantification is often calculated using the ΔΔCt method.
Biochemical Analysis
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Plasma Parameters: Blood is collected at the time of euthanasia, typically via cardiac puncture, into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation. Standard enzymatic colorimetric assays are used to measure plasma levels of glucose, triacylglycerols, total cholesterol, HDL, LDL, and urea. Hormone levels (e.g., insulin, leptin, estrone, estradiol) are measured using specific enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs).
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Tissue Lipid Content: Total lipids are extracted from homogenized tissue samples using a chloroform-methanol mixture (Folch method). The solvent is evaporated, and the lipid residue is weighed to determine total lipid content.
Clinical Development and Conclusion
The potent fat-reducing and protein-sparing effects of Oleoyl-estrone in a wide range of animal models generated significant interest in its potential as a human anti-obesity drug. An Investigational New Drug (IND) application was accepted by the FDA in 2005, and a Phase I trial showed that OE was safe and led to some weight loss in humans after only 7 days.
However, subsequent Phase IIa clinical trials in both common and morbidly obese patients were disappointing. The studies found no statistically or clinically significant placebo-adjusted weight loss. Furthermore, the treatment led to dose-dependent increases in circulating estrone and estradiol and a suppression of testosterone, along with changes in thyroid and other reproductive hormones. These hormonal side effects precluded the exploration of higher, potentially more effective doses. Consequently, the clinical development program for OE was discontinued.
References
Introduction: The Role of Oleoylethanolamide-d4 in Quantitative Analysis
An In-Depth Technical Guide to Oleoylethanolamide-d4 for Mass Spectrometry
Oleoylethanolamide (OEA) is an endogenous fatty acid amide that plays a significant role in regulating feeding, body weight, and lipid metabolism through the activation of the nuclear receptor PPAR-α. Accurate quantification of OEA in biological matrices like plasma, serum, or tissue is crucial for researchers studying metabolic disorders, appetite control, and related pharmacology.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this type of bioanalysis due to its exceptional sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification can be compromised by variations during sample preparation and analysis, such as extraction efficiency and matrix-induced ion suppression.
To overcome these challenges, a technique called Stable Isotope Dilution (SID) is employed, which involves adding a known amount of a stable isotope-labeled version of the analyte to every sample at the very beginning of the workflow. Oleoylethanolamide-d4 (OEA-d4) is the ideal internal standard for OEA quantification. It is chemically identical to OEA, except that four hydrogen atoms on the ethanolamine portion of the molecule have been replaced with deuterium atoms.[1] Because OEA-d4 is nearly identical to OEA, it behaves the same way during sample extraction and chromatographic separation, but its increased mass allows it to be distinguished by the mass spectrometer. By measuring the ratio of the endogenous OEA to the OEA-d4 internal standard, highly accurate and precise quantification can be achieved.
Physicochemical and Mass Spectrometry Properties
Understanding the fundamental properties of both the analyte (OEA) and the internal standard (OEA-d4) is the first step in developing a robust LC-MS/MS method.
| Parameter | Oleoylethanolamide (OEA) | Oleoylethanolamide-d4 (OEA-d4) |
| Molecular Formula | C₂₀H₃₉NO₂ | C₂₀H₃₅D₄NO₂ |
| Formula Weight | 325.5 g/mol | 329.6 g/mol [1] |
| Ionization Mode | ESI, Positive | ESI, Positive |
| Precursor Ion [M+H]⁺ | m/z 326.6[1] | m/z 330.6 |
| Primary Product Ion | m/z 62.1 | m/z 66.1 |
| Product Ion Identity | Protonated Ethanolamine | Protonated d4-Ethanolamine |
ESI: Electrospray Ionization; m/z: mass-to-charge ratio
Fragmentation Pathway and MRM Analysis
In tandem mass spectrometry, quantification is typically performed in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (Q1), fragmenting it in a collision cell (Q2), and monitoring a specific product ion (Q3). This process, known as an MRM transition, is highly selective and significantly reduces background noise.
For OEA and OEA-d4, the most common fragmentation pathway in positive ionization mode involves the cleavage of the amide bond, resulting in a stable product ion corresponding to the protonated ethanolamine head group. For OEA-d4, this product ion is 4 mass units heavier due to the deuterium labels.
Caption: Fragmentation (MRM Transition) pathway for OEA and OEA-d4.
Detailed Experimental Protocol
This section outlines a typical workflow for the quantification of OEA in a biological matrix (e.g., plasma) using OEA-d4 as an internal standard.
4.1. Materials and Reagents
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Biological sample (e.g., 100 µL plasma)
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OEA-d4 internal standard working solution (e.g., 100 ng/mL in methanol)
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Precipitation Solvent: Acetonitrile (ACN) or Methanol, ice-cold
-
Reconstitution Solvent: 50:50 Methanol:Water or initial mobile phase conditions
-
HPLC-grade solvents (Water, Methanol, Acetonitrile) and additives (Formic Acid)
4.2. Sample Preparation: Protein Precipitation Protein precipitation is a straightforward method for extracting analytes from complex matrices like plasma.[2]
-
Thaw Samples : Thaw plasma samples, calibration standards, and quality controls on ice.
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Aliquot Sample : In a microcentrifuge tube, add 100 µL of the plasma sample.
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Spike Internal Standard : Add a small, precise volume (e.g., 10 µL) of the OEA-d4 internal standard working solution to every tube. This step is critical and must be done before any protein precipitation or extraction.
-
Precipitate Proteins : Add 3-4 volumes (e.g., 300-400 µL) of ice-cold acetonitrile to the sample.
-
Vortex : Vortex the tubes vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Centrifuge : Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant : Carefully transfer the clear supernatant, which contains the OEA and OEA-d4, to a new tube or a 96-well plate.
-
Evaporate : Dry the supernatant completely under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute : Reconstitute the dried extract in a small volume (e.g., 100 µL) of the reconstitution solvent. Mix well to ensure the analytes are fully dissolved. The sample is now ready for LC-MS/MS analysis.
4.3. Liquid Chromatography Conditions The goal of the LC step is to separate the analyte from other matrix components before it enters the mass spectrometer.
-
LC System : A standard HPLC or UHPLC system.
-
Column : A C18 reverse-phase column is commonly used for this analysis.[2]
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Mobile Phase A : Water + 0.1% Formic Acid
-
Mobile Phase B : Acetonitrile or Methanol + 0.1% Formic Acid
-
Gradient : A gradient elution is typically used, starting with a higher percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the lipophilic OEA.
-
Flow Rate : Dependent on column dimensions (e.g., 0.3-0.5 mL/min for a standard HPLC column).
-
Injection Volume : 5-10 µL.
4.4. Mass Spectrometry Settings
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Mass Spectrometer : A tandem quadrupole mass spectrometer.
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Ion Source : Electrospray Ionization (ESI) operated in positive ion mode.
-
Scan Type : Multiple Reaction Monitoring (MRM).
-
MRM Transitions :
-
OEA: 326.6 -> 62.1
-
OEA-d4: 330.6 -> 66.1
-
-
Optimization : Instrument-specific parameters such as Collision Energy (CE) and Declustering Potential (DP) must be optimized by infusing a standard solution to achieve the maximum signal intensity for each transition.
References
A Technical Guide: Oleoyl-estrone-d4 vs. Non-deuterated Oleoyl-estrone for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oleoyl-estrone (OE), a naturally occurring ester of the hormone estrone, has garnered significant interest in the scientific community for its potential role in body weight regulation and lipid metabolism. For researchers investigating its physiological functions and pharmacokinetics, the availability of both the native compound and its deuterated analog, Oleoyl-estrone-d4 (OE-d4), is crucial. This technical guide provides an in-depth comparison of these two compounds, focusing on their respective applications in research. It outlines the indispensable role of OE-d4 as an internal standard in quantitative mass spectrometry-based assays, presents key physicochemical properties, details experimental protocols for its use, and explores the current understanding of Oleoyl-estrone's mechanism of action.
Introduction: The Significance of Oleoyl-estrone and its Deuterated Analog
Oleoyl-estrone is an endogenous molecule that has been shown to induce loss of body fat while preserving protein stores in animal models.[1][2] Its mechanism of action is believed to involve a dual effect: centrally, it appears to act on the hypothalamus to regulate appetite and metabolic behavior, and peripherally, it reduces fat storage in white adipose tissue and promotes the use of fat as an energy source in skeletal muscle.[3] Research suggests that the biological effects of OE may be mediated by an active metabolite, referred to as "W," which acts on specific receptors distinct from classical estrogen receptors.[4][5]
To accurately quantify the levels of endogenous or administered Oleoyl-estrone in biological matrices, a reliable internal standard is essential for mass spectrometry-based methods. This is the primary role of Oleoyl-estrone-d4. By incorporating stable isotopes of hydrogen (deuterium), OE-d4 exhibits nearly identical chemical and physical properties to its non-deuterated counterpart but is distinguishable by its higher mass. This allows for precise correction of variations that can occur during sample preparation and analysis, ensuring the accuracy and reliability of quantitative data.
Quantitative Data Comparison
The selection of an appropriate analytical standard is critical for the validity of research findings. The following table summarizes the key quantitative data for both Oleoyl-estrone and its deuterated analog, Oleoyl-estrone-d4. This information is essential for accurate experimental design and data interpretation.
| Property | Oleoyl-estrone | Oleoyl-estrone-d4 | Data Source |
| Molecular Formula | C₃₆H₅₄O₃ | C₃₆H₅₀D₄O₃ | |
| Molecular Weight | 534.82 g/mol | 538.85 g/mol (approx.) | |
| Exact Mass | 534.4073 g/mol | 538.4322 g/mol (approx.) | |
| Purity | Typically ≥98% | Typically ≥98% | Generic Data |
| Isotopic Enrichment | Not Applicable | Typically ≥99% atom % D | Generic Data |
| CAS Number | 180003-17-2 | Not available |
Note: Specific values for purity and isotopic enrichment for Oleoyl-estrone-d4 should be obtained from the Certificate of Analysis provided by the supplier.
Experimental Protocols
The primary application of Oleoyl-estrone-d4 is as an internal standard for the quantification of Oleoyl-estrone in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a detailed methodology for such an experiment.
Quantification of Oleoyl-estrone in Plasma using LC-MS/MS with Oleoyl-estrone-d4 Internal Standard
This protocol outlines the steps for sample preparation, LC-MS/MS analysis, and data processing.
3.1.1. Materials and Reagents
-
Oleoyl-estrone (analytical standard)
-
Oleoyl-estrone-d4 (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human or animal plasma (control)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
96-well plates
-
Centrifuge
-
Nitrogen evaporator
3.1.2. Sample Preparation Workflow
3.1.3. Detailed Sample Preparation Procedure
-
Spiking with Internal Standard: To 100 µL of plasma sample in a microcentrifuge tube, add a known amount of Oleoyl-estrone-d4 solution (e.g., 10 µL of a 100 ng/mL solution in methanol).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 40% methanol in water to remove polar impurities.
-
Elute the analytes with 1 mL of methanol.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
3.1.4. LC-MS/MS Parameters
The following are typical starting parameters that may require optimization for your specific instrumentation.
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 50% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (OE) | Precursor Ion (m/z) -> Product Ion (m/z) (To be determined empirically) |
| MRM Transition (OE-d4) | Precursor Ion (m/z) -> Product Ion (m/z) (To be determined empirically, precursor +4 Da) |
3.1.5. Data Analysis
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of Oleoyl-estrone into a control matrix (e.g., charcoal-stripped plasma) along with a constant concentration of Oleoyl-estrone-d4.
-
Quantification: Plot the peak area ratio of the analyte (Oleoyl-estrone) to the internal standard (Oleoyl-estrone-d4) against the concentration of the analyte to generate a calibration curve. Determine the concentration of Oleoyl-estrone in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Mechanism of Action
The biological effects of Oleoyl-estrone are complex and not fully elucidated. Current research points towards its interaction with the Peroxisome Proliferator-Activated Receptor alpha (PPARα) and a potential, though indirect, influence on thermogenesis.
Oleoyl-estrone Metabolism and Activation
It is hypothesized that Oleoyl-estrone itself is a pro-hormone that is converted into an active metabolite, termed "W". This metabolite is believed to be responsible for the observed physiological effects.
PPARα Signaling Pathway
Oleoyl-estrone, likely through its active metabolite "W," is thought to act as a ligand for PPARα, a nuclear receptor that plays a key role in the regulation of lipid metabolism.
Activation of PPARα leads to the transcription of genes involved in fatty acid transport and oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1) and Acyl-CoA Oxidase 1 (ACOX1). This results in an overall increase in the breakdown of fats and a decrease in the synthesis and storage of new fats.
Relationship with UCP1 and Thermogenesis
While Oleoyl-estrone treatment is associated with maintained energy expenditure, studies suggest it does not directly increase the expression of Uncoupling Protein 1 (UCP1), a key molecule in non-shivering thermogenesis in brown adipose tissue. The maintenance of thermogenic potential may be a secondary effect of the overall shift in lipid metabolism rather than a direct activation of the UCP1 pathway.
Conclusion
In the research landscape of obesity and metabolic diseases, Oleoyl-estrone and its deuterated analog, Oleoyl-estrone-d4, are invaluable tools. While non-deuterated Oleoyl-estrone is essential for studying the physiological and pharmacological effects of this intriguing endogenous compound, Oleoyl-estrone-d4 is indispensable for the accurate and precise quantification of its levels in biological systems. The use of OE-d4 as an internal standard in LC-MS/MS methods provides the high level of analytical rigor required for meaningful and reproducible scientific data. A thorough understanding of the distinct roles of these two compounds, coupled with robust experimental protocols and a clear grasp of the underlying signaling pathways, will empower researchers to further unravel the complexities of lipid metabolism and its regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Oleoyl-estrone - Wikipedia [en.wikipedia.org]
- 3. Oleoylestrone | C36H54O3 | CID 6918373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Oleoyl-oestrone inhibits lipogenic, but maintains thermogenic, gene expression of brown adipose tissue in overweight rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oleoyl-estrone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structural and Functional Differences Between Oleoylestrone and Oleoylestrone-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and functional distinctions between Oleoylestrone (OE) and its deuterated analog, Oleoylestrone-d4. This document is intended to serve as a comprehensive resource, detailing the core structural differences, methodologies for their characterization, and the implications of these differences in research and drug development.
Core Structural Differences
Oleoylestrone is an endogenous fatty acid ester of the steroid hormone estrone, consisting of an oleic acid chain attached to the C3 hydroxyl group of the estrone molecule. Its deuterated counterpart, this compound, is a synthetic isotopologue where four hydrogen atoms have been replaced by deuterium. While a definitive certificate of analysis for commercially available this compound was not publicly available at the time of this writing, based on the common synthesis of similar deuterated lipid compounds, it is presumed that the deuteration is located on the oleoyl portion of the molecule. A common deuterated analog, Oleoyl Ethanolamide-d4, features deuteration on the ethanolamine moiety[1]. This suggests that targeted deuteration away from the metabolically active sites is a common strategy. For the purposes of this guide, we will assume deuteration occurs on the oleoyl chain, a common practice for creating internal standards for mass spectrometry.
The primary structural difference, therefore, is the increased mass of this compound due to the presence of four deuterium atoms. This seemingly minor alteration has significant implications for its use in analytical methodologies, particularly mass spectrometry, but is designed to have minimal impact on its biological activity.
Physicochemical and Spectroscopic Data
The introduction of deuterium atoms results in a predictable increase in the molecular weight of this compound compared to its non-deuterated form. This mass shift is the fundamental principle behind its use as an internal standard in quantitative mass spectrometry assays. The following tables summarize the key physicochemical and spectroscopic properties.
Table 1: Physicochemical Properties
| Property | Oleoylestrone | This compound (Predicted) |
| Molecular Formula | C₃₆H₅₄O₃ | C₃₆H₅₀D₄O₃ |
| Molecular Weight | 534.8 g/mol | 538.8 g/mol |
| Monoisotopic Mass | 534.4073 u | 538.4324 u |
| IUPAC Name | [(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] (9Z)-octadec-9-enoate | [(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] (9Z)-octadec-9-enoate-d4 |
Table 2: Key Mass Spectrometry Fragments (Predicted)
| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ion (Estrone) (m/z) |
| Oleoylestrone | 535.41 | 271.17 |
| This compound | 539.43 | 271.17 |
Note: The predicted fragmentation assumes deuteration on the oleoyl chain, which would be lost during fragmentation to yield the non-deuterated estrone fragment.
Experimental Protocols
Detailed methodologies are crucial for the accurate analysis and comparison of Oleoylestrone and this compound. The following sections outline standard protocols for mass spectrometry and NMR spectroscopy.
Mass Spectrometry Analysis
Objective: To quantify Oleoylestrone in a biological matrix using this compound as an internal standard.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
Spike biological samples (e.g., plasma, tissue homogenate) with a known concentration of this compound.
-
Perform liquid-liquid extraction with a solvent system such as methyl tertiary butyl ether to isolate the lipids.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 40% methanol) for LC-MS/MS analysis.
-
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Oleoylestrone: 535.4 → 271.2
-
This compound: 539.4 → 271.2
-
-
Collision Energy: Optimized for the specific instrument and analytes.
-
Data Analysis: The ratio of the peak area of Oleoylestrone to the peak area of this compound is used to calculate the concentration of Oleoylestrone in the original sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure and assess the purity of Oleoylestrone and this compound.
Methodology: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field strength.
-
Experiment: Standard ¹H NMR experiment.
-
Key Signals for Oleoylestrone:
-
~5.34 ppm (multiplet, olefinic protons of oleoyl chain)
-
~2.53 ppm (triplet, methylene protons adjacent to the ester carbonyl)
-
~0.88 ppm (triplet, terminal methyl group of oleoyl chain)
-
Aromatic protons of the estrone ring system.
-
-
Expected Difference for this compound: Disappearance or significant reduction in the intensity of the proton signals at the sites of deuteration.
-
-
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher.
-
Experiment: Standard proton-decoupled ¹³C NMR.
-
Key Signals for Oleoylestrone:
-
~172 ppm (ester carbonyl)
-
~129-130 ppm (olefinic carbons)
-
Various signals for the steroidal backbone and the aliphatic chain.
-
-
Expected Difference for this compound: The carbon signals at the sites of deuteration will show a characteristic splitting pattern (C-D coupling) and may have a slightly different chemical shift.
-
Signaling Pathways and Mechanism of Action
Oleoylestrone is recognized for its role in regulating body weight and fat mass, acting as a "ponderostat" signal that informs the central nervous system about the status of peripheral energy stores[2][3]. Its mechanism of action is multifaceted, involving both central and peripheral pathways.
Hypothalamic Signaling
In the hypothalamus, the body's primary energy balance control center, Oleoylestrone is believed to modulate the signaling of neuropeptides that regulate appetite and energy expenditure. While it does not appear to directly act through the neuropeptide Y (NPY) system, it influences the overall set point for body weight.
Caption: Hypothalamic signaling pathway of Oleoylestrone.
PPARα Activation
Peripherally, Oleoylestrone and its metabolites are thought to exert their effects on lipid metabolism through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα. PPARα is a nuclear receptor that plays a key role in the transcriptional regulation of genes involved in fatty acid oxidation.
Caption: PPARα activation pathway by Oleoylestrone.
Experimental Workflow for Comparative Analysis
A logical workflow is essential for the comprehensive comparison of Oleoylestrone and its deuterated analog.
Caption: Experimental workflow for comparative analysis.
Conclusion
This compound serves as an invaluable tool for the accurate quantification of endogenous and administered Oleoylestrone. The structural difference, limited to the isotopic substitution of four hydrogen atoms with deuterium, provides the necessary mass shift for mass spectrometry-based internal standardization without significantly altering the molecule's chemical and biological properties. The detailed experimental protocols and an understanding of the signaling pathways outlined in this guide provide a solid foundation for researchers and drug development professionals working with these compounds. Further elucidation of the precise sites of deuteration in commercially available standards will enhance the accuracy of structural and metabolic studies.
References
Commercial Availability and Technical Guide for Oleoylestrone-d4
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Commercial Suppliers and Availability
Oleoylestrone-d4 is not a standard catalog product and must be acquired through custom synthesis . Several companies specialize in the synthesis of deuterated lipids and steroids and are potential sources for obtaining this compound. Researchers should contact these or similar suppliers to inquire about custom synthesis services.
Potential Custom Synthesis Providers:
-
BOC Sciences
-
Cayman Chemical
-
LGC Standards
-
Matreya LLC
-
Toronto Research Chemicals (TRC)
When ordering a custom synthesis of this compound, it is crucial to specify the desired isotopic purity and chemical purity to ensure its suitability as an internal standard for quantitative analysis.
Quantitative Data and Specifications
As this compound is a custom-synthesized product, its specifications can be tailored to the researcher's needs. The following table summarizes typical specifications for custom-synthesized deuterated internal standards for use in LC-MS applications.[1][2]
| Specification | Typical Value | Notes |
| Chemical Purity | >99% | Determined by HPLC or GC-MS. High chemical purity is essential to prevent interference from impurities. |
| Isotopic Enrichment | ≥98% | The percentage of the deuterated form relative to all isotopic forms. High enrichment minimizes interference from the unlabeled analyte.[1] |
| Deuterium Incorporation | Typically 2-10 deuterium atoms | The number of deuterium atoms should be sufficient to shift the mass-to-charge ratio (m/z) outside the natural isotopic distribution of the unlabeled analyte.[2] |
| Position of Deuteration | Stable, non-exchangeable positions | Deuterium atoms should be placed on carbon atoms that are not prone to exchange with hydrogen atoms from the solvent.[1] |
| Supplied Form | Solid or solution in a specified solvent | The form should be compatible with the intended application and storage conditions. |
| Storage Conditions | Typically -20°C or lower | To ensure long-term stability, especially for unsaturated lipids. |
Synthesis of this compound
A plausible synthetic route for this compound would involve the esterification of estrone with a deuterated oleic acid derivative. The synthesis of deuterated oleic acid has been described in the literature and typically involves multi-step procedures starting from deuterated precursors. One approach involves the hydrothermal H/D exchange of saturated fatty acid precursors, followed by a Wittig reaction to introduce the cis-double bond.
The following diagram illustrates a conceptual workflow for the custom synthesis of this compound.
Caption: Conceptual workflow for the custom synthesis of this compound.
Experimental Protocols
This compound is primarily used as an internal standard in quantitative mass spectrometry assays. The following are representative protocols that can be adapted for its use in various research contexts.
In Vivo Studies in Rodent Models of Obesity
This protocol outlines the oral administration of an anti-obesity compound to rats, which can be adapted for studies involving oleoylestrone.
Objective: To assess the in vivo effects of oleoylestrone on body weight, adipose tissue mass, and gene expression.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
High-fat diet (for diet-induced obesity models)
-
Oleoylestrone (and this compound for pharmacokinetic studies)
-
Vehicle (e.g., sunflower oil, 1% DMSO in PBS)
-
Oral gavage needles (16-18 gauge for rats)
-
Analytical balance
-
Tools for dissection and tissue collection
-
Reagents for RNA extraction and RT-qPCR
Procedure:
-
Animal Model: Induce obesity by feeding rats a high-fat diet for a specified period (e.g., 12 weeks). A control group should be fed a standard chow diet.
-
Dosing:
-
Prepare a stock solution of oleoylestrone in the chosen vehicle.
-
Administer oleoylestrone orally via gavage at a specified dose (e.g., 200-300 mg/kg body weight) daily for the duration of the study (e.g., 6-12 weeks).
-
The control group receives the vehicle only.
-
-
Monitoring: Monitor body weight and food intake regularly.
-
Tissue Collection: At the end of the study, euthanize the animals and dissect adipose tissue (e.g., epididymal, perirenal, subcutaneous), liver, and other relevant organs.
-
Analysis:
-
Determine the weight of the collected tissues.
-
For gene expression analysis, immediately snap-freeze tissues in liquid nitrogen and store at -80°C until RNA extraction.
-
For pharmacokinetic analysis, collect blood samples at various time points after the final dose and quantify oleoylestrone levels using LC-MS/MS with this compound as an internal standard.
-
In Vitro Studies of Lipid Metabolism in HepG2 Cells
This protocol describes a cell-based assay to study the effects of oleoylestrone on lipid accumulation in hepatocytes.
Objective: To investigate the impact of oleoylestrone on fatty acid-induced lipid accumulation in HepG2 cells.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Oleic acid and palmitic acid
-
Oleoylestrone
-
Oil Red O staining solution
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA)
-
Isopropanol
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and penicillin-streptomycin.
-
Lipid Loading:
-
Seed cells in 24-well plates.
-
Induce lipid accumulation by incubating the cells with a mixture of oleic and palmitic acids (e.g., 0.5 mM) for 24 hours.
-
Concurrently, treat the cells with different concentrations of oleoylestrone or vehicle control.
-
-
Oil Red O Staining:
-
Wash the cells with PBS and fix with 4% PFA for 30-60 minutes.
-
Wash again with PBS and stain with Oil Red O working solution for 30 minutes.
-
Wash with water to remove excess stain.
-
-
Quantification:
-
Visualize and image the stained lipid droplets using a microscope.
-
For quantitative analysis, elute the stain with isopropanol and measure the absorbance at 510 nm.
-
Western Blot Analysis of Caspase Activation
This protocol details the detection of cleaved (active) caspases by Western blotting, a method to assess apoptosis.
Objective: To determine if oleoylestrone induces apoptosis by measuring the activation of key caspases.
Materials:
-
Treated cells or tissue lysates
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies against pro- and cleaved-Caspase-3, -8, and -9
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer, and determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour.
-
Incubate with the primary antibody (e.g., anti-Caspase-3, 1:500-1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. The appearance of cleaved caspase fragments indicates apoptosis induction.
-
RT-qPCR for Gene Expression Analysis in Adipose Tissue
This protocol describes the quantification of mRNA levels of genes involved in lipid metabolism.
Objective: To measure the effect of oleoylestrone on the expression of genes regulating lipogenesis and fatty acid oxidation.
Materials:
-
Adipose tissue samples
-
TRIzol reagent or other RNA extraction kit
-
High-Capacity cDNA Reverse Transcription Kit
-
SYBR Green or TaqMan qPCR Master Mix
-
Primers for target genes (e.g., SREBP-1c, FAS, ACC, CPT1b) and reference genes (e.g., GAPDH, β-actin)
Procedure:
-
RNA Extraction: Homogenize adipose tissue (e.g., 80 mg) in TRIzol and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 500 ng) into cDNA.
-
qPCR:
-
Set up qPCR reactions with cDNA, primers, and master mix.
-
Perform the qPCR on a real-time PCR system. A typical thermal cycling protocol is 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values.
-
Normalize the Ct values of the target genes to the Ct values of the reference genes.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Signaling Pathways
Oleoylestrone exerts its biological effects through the modulation of several key signaling pathways, primarily impacting lipid metabolism and apoptosis in adipose tissue.
Pro-Apoptotic Signaling in Adipose Tissue
Oleoylestrone has been shown to induce apoptosis in white adipose tissue, contributing to its slimming effect. This process involves the activation of the caspase cascade.
Caption: Pro-apoptotic signaling pathway activated by Oleoylestrone in adipose tissue.
Regulation of Lipid Metabolism
Oleoylestrone modulates lipid metabolism by influencing the expression of key transcription factors and enzymes involved in lipogenesis and fatty acid oxidation. A central player in this regulation is the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c). Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ, are also key regulators of adipocyte differentiation and lipid metabolism.
Caption: Regulation of lipid metabolism by Oleoylestrone.
Conclusion
This compound is an essential tool for the accurate quantification of endogenous oleoylestrone. While its acquisition requires custom synthesis, this guide provides the necessary information for researchers to source the compound and design robust experimental protocols. The detailed methodologies and signaling pathway diagrams offer a comprehensive resource for investigating the multifaceted roles of oleoylestrone in metabolic regulation and disease.
References
An In-depth Technical Guide to Investigational Studies Involving Oleoyl-estrone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oleoyl-estrone (OE) is an endogenous fatty acid ester of estrone that garnered significant interest as a potential anti-obesity agent. Preclinical studies in various animal models suggested a promising profile, demonstrating a reduction in body weight and fat mass while preserving protein stores. The proposed mechanism of action involves both central and peripheral pathways, primarily a reduction in food intake without a compensatory decrease in energy expenditure. Despite the encouraging preclinical data, clinical development was halted after Phase 2a trials failed to demonstrate statistically significant weight loss in obese human subjects. This technical guide provides a comprehensive overview of the key investigational studies involving OE, with a focus on quantitative data, experimental protocols, and the molecular pathways implicated in its action.
Introduction
Oleoyl-estrone is a naturally occurring compound found in plasma and adipose tissue.[1] The initial hypothesis for its development as a therapeutic agent was based on the observation that its circulating levels correlate with body fat stores, except in obese individuals where lower than expected levels are observed.[2] This led to the theory that supplementing OE could signal a state of excess body fat to the central nervous system, thereby promoting weight loss.[2] Animal studies appeared to support this, with OE administration leading to reduced food intake and a preferential loss of fat mass.[3][4] However, the translation of these findings to human subjects proved unsuccessful.
Mechanism of Action
The proposed mechanism of action for Oleoyl-estrone is multifaceted, involving both central and peripheral effects.
-
Central Action: OE is believed to act on the hypothalamus, the brain's "food control center," to reduce energy intake without the typical associated decrease in energy expenditure. This effect is thought to be mediated by a resetting of the body's "ponderostat," which regulates appetite and metabolic behavior.
-
Peripheral Action: Peripherally, OE has been shown to decrease lipid synthesis in white adipose tissue. It also appears to promote the use of fat as an energy source by skeletal muscle. Studies have shown that OE treatment affects the expression of genes involved in lipid metabolism in white adipose tissue, leading to a decrease in the expression of genes for lipoprotein lipase (LPL), fatty acid synthase (FAS), and acetyl-CoA carboxylase (ACC).
It is important to note that some research suggests OE may act through the formation of a more hydrophilic derivative, referred to as "W," which is thought to be the active form of the molecule, binding to a nuclear receptor distinct from the estrogen receptor.
Signaling Pathway Diagram
Caption: Proposed mechanism of action for Oleoyl-estrone.
Preclinical Investigational Studies
A substantial body of preclinical research on OE was conducted in various rodent models of obesity. These studies consistently demonstrated a reduction in body weight and adiposity.
Animal Models
-
Wistar Rats: Normal-weight Wistar rats were used in early studies to establish the dose-dependent weight-loss effects of OE.
-
Zucker Rats: The obese Zucker (fa/fa) rat, a genetic model of obesity with a mutation in the leptin receptor, was extensively used to study the effects of OE. These rats exhibit hyperphagia, insulin resistance, and dyslipidemia, mirroring some aspects of human metabolic syndrome.
-
ob/ob Mice: These mice have a spontaneous mutation in the leptin gene, leading to a deficiency in the satiety hormone leptin. They are a well-established model of obesity and insulin resistance.
-
db/db Mice: These mice have a mutation in the leptin receptor, making them resistant to the effects of leptin. They develop severe obesity, hyperglycemia, and insulin resistance.
Experimental Protocols
While detailed, step-by-step protocols are not fully available in the published literature, the general methodologies employed in these preclinical studies are summarized below.
General Experimental Workflow for Preclinical OE Studies
Caption: A generalized experimental workflow for preclinical studies of Oleoyl-estrone.
3.2.1. Oleoyl-estrone Administration
-
Oral Gavage: OE was frequently administered as a daily oral gavage, typically dissolved in sunflower oil. Doses in rat studies often ranged from 1 to 10 nmol/g of body weight.
-
Osmotic Minipumps: For continuous infusion, OE was loaded into surgically implanted osmotic minipumps. This method was used to deliver doses such as 3.5 µmol/kg/day in rats and 12.5 to 50 nmol/g/day in mice.
3.2.2. Pair-Fed Controls
To distinguish the effects of OE from those of simple caloric restriction, a pair-fed control group was often included. These animals received the same amount of food as that consumed by the OE-treated group on the previous day.
3.2.3. Analytical Methods
-
Body Composition Analysis: At the end of the studies, carcasses were often analyzed for total body protein, water, and lipid content.
-
Plasma Analysis: Blood samples were collected to measure a range of metabolites and hormones, including glucose, insulin, triacylglycerols, cholesterol, and leptin.
-
Gene Expression Analysis: Real-time PCR and cDNA arrays were used to analyze the expression of genes involved in lipid and energy metabolism in tissues such as adipose tissue.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from representative preclinical studies.
Table 1: Effect of Oleoyl-estrone on Body Weight and Food Intake in Rodent Models
| Animal Model | Administration Route & Dose | Duration | Change in Body Weight (vs. Control) | Change in Food Intake (vs. Control) | Reference(s) |
| Wistar Rats | Oral Gavage (10 nmol/g/day) | 10 days | Significant reduction | Significant reduction | |
| Zucker (fa/fa) Rats | i.v. Infusion (3.5 µmol/kg/day) | 14 days | Significant loss | Decreased | |
| ob/ob Mice | Osmotic Minipump (12.5 & 50 nmol/g/day) | 14 days | Marked decrease | Not specified | |
| db/db Mice | Osmotic Minipump (12.5 & 50 nmol/g/day) | 14 days | Marked decrease | Not specified |
Table 2: Effect of Oleoyl-estrone on Plasma Parameters in Rodent Models
| Animal Model | OE Dose | Duration | Change in Plasma Insulin | Change in Plasma Glucose | Change in Plasma Lipids | Reference(s) |
| Wistar Rats (Diabetic) | 10 µmol/kg (oral) | 10 days | Decreased | Decreased (plasma, not blood) | Decreased HDL, LDL, Cholesterol | |
| Zucker (fa/fa) Rats | Not specified | Not specified | Lowered | Lowered | Not specified | |
| ob/ob Mice | 12.5 & 50 nmol/g/day | 14 days | More marked effect | Not specified | Higher plasma lipids | |
| db/db Mice | 12.5 & 50 nmol/g/day | 14 days | Decreased | Not specified | Decreased liver lipid |
Table 3: Effect of Short-Term Oleoyl-estrone Treatment on Gene Expression in Rat White Adipose Tissue
| Gene | Function | Change in mRNA Levels | Reference(s) |
| Lipoprotein Lipase (LPL) | Lipid uptake | ↓ 52% | |
| Fatty Acid Synthase (FAS) | Lipogenesis | ↓ 95% | |
| Acetyl-CoA Carboxylase (ACC) | Lipogenesis | ↓ 92% | |
| Hormone-Sensitive Lipase (HSL) | Lipolysis | ↓ 32% | |
| Carnitine Palmitoyltransferase 1b (CPT1b) | Fatty acid oxidation | ↓ 45% | |
| Tumor Necrosis Factor α (TNFα) | Inflammation | ↑ 198% |
Clinical Investigational Studies
Following the promising preclinical results, Oleoyl-estrone entered clinical development. However, the outcomes were disappointing.
Phase 1 Trial
A Phase 1 trial conducted in Switzerland indicated that OE was safe and led to weight loss after 7 days of dosing, with the weight loss maintained for three weeks after treatment cessation.
Phase 2a Trials
Two Phase 2a randomized, double-blind, placebo-controlled studies were conducted in the United States, one in obese and the other in morbidly obese patients. In July 2007, it was announced that both studies failed to demonstrate any clinically meaningful or statistically significant placebo-adjusted weight loss.
Conclusion
The investigation of Oleoyl-estrone as a potential anti-obesity therapeutic represents a case study in the challenges of translating preclinical findings to clinical efficacy. While the compound demonstrated robust and consistent weight-loss effects in various rodent models, these effects did not manifest in human subjects. The reasons for this discrepancy are not fully understood but may involve differences in metabolism, receptor sensitivity, or the complexity of human obesity. The extensive preclinical data, however, remains valuable for understanding the intricate signaling pathways that regulate energy homeostasis. The detailed study of OE's effects on gene expression in adipose tissue and its proposed actions on the hypothalamus have contributed to our broader knowledge of metabolic regulation. Future research in this area may focus on the downstream targets of OE or its active metabolite "W" to identify novel therapeutic targets for the management of obesity.
References
The Impact of Oleoyl-Estrone on Fat Loss and Protein Preservation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oleoyl-estrone (OE) is a naturally occurring fatty acid ester of estrone that has demonstrated potent effects on body composition in preclinical animal models.[1][2] It has been shown to induce significant fat loss while preserving lean body mass, a highly desirable profile for an anti-obesity therapeutic.[1][2] This technical guide provides an in-depth analysis of the mechanisms of action, experimental data, and key signaling pathways associated with oleoyl-estrone's effects on fat metabolism and protein preservation. Despite promising preclinical data, it is important to note that oleoyl-estrone failed to demonstrate clinically meaningful weight loss in human phase 2a trials.[1]
Mechanism of Action
Oleoyl-estrone exerts its effects through a dual mechanism, acting both centrally and peripherally to modulate energy balance and body composition.
-
Central Action: OE is believed to act on the hypothalamus, the brain's "food control center," to reset the body's ponderostat, which regulates appetite and metabolic behavior. This central action leads to a reduction in food intake without a corresponding decrease in energy expenditure, which is a typical adaptation to calorie restriction.
-
Peripheral Action: Peripherally, OE reduces the storage of fat in white adipose tissue (WAT) and promotes the utilization of fat as an energy source in skeletal muscle. The primary metabolic effect in adipose tissue is a reduction in lipid synthesis, while intracellular lipolytic processes remain unchanged. This imbalance favors the net loss of fat.
A key characteristic of OE's action is the preservation of body protein, as evidenced by positive nitrogen balances in animal studies. The energy deficit created by reduced food intake is primarily compensated by the mobilization of adipose tissue fat stores.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from key preclinical studies investigating the effects of oleoyl-estrone on body weight, fat loss, and other metabolic parameters in rats.
Table 1: Effects of Intravenous Oleoyl-Estrone on Body Composition in Female Wistar Rats (14-day treatment)
| Dose (µmol/day) | Body Weight Loss (%) | Total Body Lipid Loss (g) |
| 0.78 | 16.4 ± 5.5 | 9.6 ± 2.2 |
| ≥ 15 | 24.7 ± 3.1 | Not specified |
Data from Sanchis D, et al. Int J Obes Relat Metab Disord. 1996.
Table 2: Effects of Daily Oral Gavage of Oleoyl-Estrone in Female Wistar Rats (10-day treatment)
| Dose (µmol/kg per day) | Body Fat Loss | Plasma Insulin Levels | Plasma Leptin Levels |
| 0.2 - 20 | Dose-dependent decrease | Decreased with increased dose | Decreased with increased dose |
Data from Remesar X, et al. Int J Obes Relat Metab Disord. 2001.
Table 3: Effects of Combined Oleoyl-Estrone and β3-Adrenergic Agonist (CL316,243) on Overweight Male Wistar Rats (10-day treatment)
| Treatment Group | Total Body Energy Loss (%) |
| Oleoyl-Estrone (OE) | ~15 |
| β3-Adrenergic Agonist (B3A) | ~24 |
| OE + B3A | ~39 |
Data from Adán C, et al. Br J Nutr. 2006.
Experimental Protocols
Intravenous Administration in Wistar Rats
-
Objective: To determine the dose-dependent effects of intravenously administered oleoyl-estrone on body weight and composition.
-
Subjects: Normal-weight female Wistar rats.
-
Methodology:
-
Oleoyl-estrone was synthesized and incorporated into liposomes to mimic lipoprotein delivery.
-
The liposome suspension was administered continuously for 14 days using surgically implanted osmotic minipumps.
-
Control animals received liposomes without oleoyl-estrone.
-
Parameters measured included daily body weight and food intake, oxygen consumption, respiratory quotient, and nitrogen balance.
-
At the end of the treatment period, body composition (total lipids and protein) was determined.
-
-
Reference: Sanchis D, et al. Int J Obes Relat Metab Disord. 1996.
Oral Gavage Administration in Wistar Rats
-
Objective: To assess the dose-dependent slimming effects of single daily oral doses of oleoyl-estrone.
-
Subjects: Adult female Wistar rats.
-
Methodology:
-
Oleoyl-estrone was dissolved in sunflower oil.
-
Rats received a daily oral gavage of the oleoyl-estrone solution at doses ranging from 0.2 to 20 µmol/kg per day for 10 days.
-
Control groups received the vehicle (sunflower oil) only.
-
Body weight and food intake were measured daily.
-
On day 10, animals were sacrificed, and analyses were performed for body composition (protein nitrogen, lipids, water), liver lipids, and various plasma parameters including glucose, triacylglycerols, cholesterol, insulin, and leptin.
-
-
Reference: Remesar X, et al. Int J Obes Relat Metab Disord. 2001.
Signaling Pathways and Molecular Mechanisms
Oleoyl-estrone's effects on fat metabolism are mediated by complex signaling pathways that involve the regulation of gene expression in adipose tissue and liver.
Inhibition of Lipogenesis in White Adipose Tissue
Oleoyl-estrone has been shown to decrease the expression of key genes involved in lipogenesis. A central player in this process is the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a master transcriptional regulator of fatty acid synthesis.
References
The Ponderostat Hypothesis and the Role of Oleoyl-Estrone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ponderostat is a theoretical biological system responsible for maintaining a set-point for body weight and adiposity. This guide delves into the ponderostat hypothesis, with a specific focus on the endogenous molecule Oleoyl-estrone (OEA) and its potential as a key signaling agent within this regulatory framework. OEA, a fatty acid ester of estrone, has demonstrated significant effects on body fat reduction while preserving lean mass in preclinical studies. This document provides a comprehensive overview of the mechanism of action of OEA, including its conversion to a more active metabolite, and detailed experimental protocols for its study. Quantitative data from key animal studies are summarized, and the putative signaling pathways are visualized. This guide is intended to serve as a technical resource for researchers and professionals in the fields of obesity, metabolism, and drug development.
The Ponderostat Hypothesis: A Framework for Body Weight Regulation
The concept of a "ponderostat" refers to a physiological control system that actively regulates body weight around a specific set-point. This hypothesis posits that the body defends its fat mass through a complex network of hormonal and neural signals that influence both energy intake and expenditure.[1] When body fat levels deviate from this set-point, the ponderostat initiates compensatory mechanisms to restore the balance. Key regulatory signals are thought to originate from adipose tissue and communicate the status of energy stores to central processing centers, primarily in the hypothalamus.[2][3] While leptin is a well-established adiposity signal, evidence suggests the existence of other players in this intricate system.
Oleoyl-estrone (OEA): An Endogenous Adiposity Signal
Oleoyl-estrone (OEA) is a naturally occurring fatty acid ester of estrone, synthesized and stored in adipose tissue.[4] Research has indicated that OEA may function as a signal of fat mass to the brain, thereby influencing the ponderostat.[5] Studies in animal models have consistently shown that the administration of OEA leads to a significant and specific reduction in body fat, primarily by decreasing food intake while maintaining energy expenditure. A key characteristic of OEA's action is the preservation of lean body mass, a significant advantage over many weight loss strategies that often result in the loss of muscle protein.
Mechanism of Action: The Emergence of an Active Metabolite "W"
Initial investigations into OEA's mechanism suggested a direct action on central and peripheral targets. Centrally, OEA is believed to act on the hypothalamus to reset the body's ponderostat, thereby controlling appetite and metabolic behavior. Peripherally, it is thought to reduce fat storage in white adipose tissue and promote the use of fat as an energy source in skeletal muscle.
More recent findings, however, have revealed that OEA is likely a precursor to a more active, as-yet-unidentified metabolite, referred to as "W". This metabolite is more hydrophilic than OEA and is thought to be the primary effector molecule. Studies have shown that "W" binds to a nuclear receptor that is distinct from the classical estrogen receptors. This finding is significant as it suggests a novel signaling pathway and alleviates concerns about potential estrogenic side effects of OEA administration.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative effects of Oleoyl-estrone administration in various animal models.
Table 1: Effect of Oleoyl-Estrone on Body Weight and Food Intake in Rats
| Animal Model | Dosage | Duration | Change in Body Weight | Change in Food Intake | Reference |
| Wistar Rats | 0.78 µmol/day (i.v.) | 14 days | -16.4% | Decreased | |
| Wistar Rats | 15 µmol/day (i.v.) | 14 days | -24.7% | Decreased | |
| Wistar Rats | 10 µmol/kg/day (oral) | 10 days | Dose-dependent decrease | Dose-dependent decrease | |
| Zucker Rats (lean) | 3.5 µmol/kg/day (i.v.) | 14 days | Maintained lower weight post-treatment | Decreased | |
| Zucker Rats (obese) | 3.5 µmol/kg/day (i.v.) | 14 days | Weight regained post-treatment | Decreased |
Table 2: Effect of Oleoyl-Estrone on Body Composition in Rats
| Animal Model | Dosage | Duration | Change in Body Fat | Change in Body Protein | Reference |
| Wistar Rats | 0.78 µmol/day (i.v.) | 14 days | -9.6 g of total body lipids | Preserved (positive nitrogen balance) | |
| Wistar Rats | 10 µmol/kg/day (oral) | 10 days | Dose-dependent loss of fat reserves | Accrued | |
| Diabetic Rats (Goto-Kakizaki) | 10 µmol/kg/day (oral) | 10 days | Decreased by 44% | Not specified | |
| Diabetic Rats (Streptozotocin) | 10 µmol/kg/day (oral) | 10 days | Decreased by 22% | Not specified |
Table 3: Effect of Oleoyl-Estrone in Genetically Obese Mouse Models
| Animal Model | Dosage | Duration | Change in Body Weight | Reference |
| ob/ob Mice | 12.5 and 50 nmol/g/day | 14 days | Marked decrease | |
| db/db Mice | 12.5 and 50 nmol/g/day | 14 days | Marked decrease |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Oleoyl-estrone.
Synthesis of Oleoyl-Estrone
Oleoyl-estrone for research purposes can be synthesized from oleoyl-chloride and estrone in an anhydrous pyridine medium. This method allows for the creation of the ester linkage between the fatty acid and the steroid.
Animal Models and Administration
-
Animal Models: Commonly used models include Wistar rats, Zucker rats (lean and obese), and genetically obese mouse models such as ob/ob and db/db mice.
-
Oral Administration: OEA is typically dissolved in a vehicle such as sunflower oil and administered via daily oral gavage. Dosages in rats have ranged from 0.2 to 20 µmol/kg/day.
-
Intravenous Administration: To mimic lipoprotein delivery, OEA can be incorporated into liposomes and administered intravenously, often via surgically implanted osmotic minipumps for continuous infusion. A common dose for this method is 3.5 µmol/kg/day.
Preparation of Oleoyl-Estrone Loaded Liposomes
A general protocol for preparing liposomes involves dissolving the lipids (including OEA) in an organic solvent, evaporating the solvent to create a thin film, and then hydrating the film with an aqueous buffer. The resulting liposome suspension can be further processed by sonication or extrusion to achieve a uniform size distribution.
Measurement of Physiological Parameters
-
Body Weight and Food Intake: These are typically measured daily throughout the experimental period.
-
Body Composition Analysis: At the end of the treatment period, animals are euthanized, and the carcass is analyzed for total protein, water, and lipid content. This often involves dissection of specific fat pads (e.g., epididymal, retroperitoneal) and chemical analysis of the homogenized carcass.
-
Respiratory Quotient: This is measured to assess substrate utilization (fat vs. carbohydrate oxidation) and can be determined using indirect calorimetry systems.
-
Plasma Parameters: Blood samples are collected to measure various metabolites and hormones, including glucose, insulin, leptin, triacylglycerols, and cholesterol. Analytical methods such as radioimmunoassays (RIAs), enzyme-linked immunosorbent assays (ELISAs), and liquid chromatography-mass spectrometry (LC-MS/MS) are employed for these measurements.
Signaling Pathways and Visualizations
The following diagrams illustrate the proposed signaling pathways of Oleoyl-estrone and its relationship with the ponderostat system.
Oleoyl-Estrone Metabolism and Action
References
- 1. Oleoyl-estrone - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Oleoyl-estrone induces the loss of body fat in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oleoyl-estrone - Wikipedia [en.wikipedia.org]
- 5. Oleoyl-estrone is a precursor of an estrone-derived ponderostat signal - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Gold Standard in Bioanalysis: Utilizing Oleoylethanolamide-d4 as an Internal Standard in LC-MS/MS
Application Note & Protocol
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Oleoylethanolamide (OEA) and related N-acylethanolamines (NAEs), achieving accurate and precise results is paramount. This document provides a detailed guide on the application of Oleoylethanolamide-d4 (OEA-d4) as a stable isotope-labeled internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of deuterated standards is widely regarded as the gold standard in quantitative bioanalysis, offering superior compensation for analytical variability.[1]
Oleoylethanolamide is an endogenous lipid mediator that plays a significant role in regulating feeding, body weight, and lipid metabolism through its interaction with the peroxisome proliferator-activated receptor alpha (PPAR-α).[2][3][4][5] Accurate quantification of OEA in biological matrices is crucial for understanding its physiological and pathological roles.
Principle of Deuterated Internal Standards
In LC-MS/MS analysis, an ideal internal standard (IS) should co-elute with the analyte of interest and exhibit similar ionization characteristics to compensate for variations in sample preparation, injection volume, and instrument response. Deuterated internal standards, such as OEA-d4, are structurally identical to the analyte but have a higher mass due to the replacement of hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process. This co-elution and similar behavior effectively corrects for matrix effects, such as ion suppression or enhancement, leading to more accurate and precise quantification.
Experimental Protocol: Quantification of OEA in Human Plasma
This protocol outlines a robust method for the extraction and quantification of OEA from human plasma using OEA-d4 as an internal standard.
1. Materials and Reagents
-
Oleoylethanolamide (OEA) standard
-
Oleoylethanolamide-d4 (OEA-d4) internal standard
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade methanol (MeOH)
-
LC-MS grade water
-
Formic acid
-
Human plasma (K2EDTA)
-
Microcentrifuge tubes
-
LC vials
2. Standard Solution Preparation
-
OEA Stock Solution (1 mg/mL): Accurately weigh and dissolve OEA in methanol.
-
OEA-d4 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve OEA-d4 in methanol.
-
Working Standard Solutions: Prepare a series of OEA working standard solutions by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the OEA-d4 stock solution with acetonitrile.
3. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from a plasma sample.
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL OEA-d4 internal standard working solution to the plasma sample and vortex briefly.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to the sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean LC vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC)
-
Column: A C18 reverse-phase column (e.g., 2.1 x 150 mm, 5 µm) is suitable for the separation of these lipids.
-
Mobile Phase A: 10 mM Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution is typically used, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes. A representative gradient could be:
-
0-2 min: 45% B
-
2-12 min: Linear gradient to 80% B
-
12-14 min: Hold at 95% B
-
14.1-16 min: Return to 45% B for re-equilibration.
-
-
Flow Rate: 400 nL/min (for nano LC) or adaptable for standard LC systems.
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor and product ions for OEA and OEA-d4 should be optimized. Representative transitions are:
-
OEA: m/z 326.4 → 62.1
-
OEA-d4: m/z 330.4 → 66.0
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.
-
Data Presentation
The use of OEA-d4 allows for the construction of a reliable calibration curve by plotting the peak area ratio of OEA to OEA-d4 against the concentration of the OEA standards. The concentration of OEA in unknown samples is then determined from this curve.
Table 1: Representative Calibration Curve Data
| OEA Concentration (ng/mL) | OEA Peak Area | OEA-d4 Peak Area | Peak Area Ratio (OEA/OEA-d4) |
| 0.5 | 1,250 | 25,000 | 0.05 |
| 1 | 2,480 | 24,900 | 0.10 |
| 5 | 12,600 | 25,200 | 0.50 |
| 10 | 25,100 | 25,100 | 1.00 |
| 50 | 124,500 | 24,900 | 5.00 |
| 100 | 252,000 | 25,200 | 10.00 |
| 500 | 1,260,000 | 25,200 | 50.00 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Mandatory Visualizations
Caption: Experimental workflow for OEA quantification.
Caption: OEA signaling pathway via PPAR-α activation.
Conclusion
The use of Oleoylethanolamide-d4 as an internal standard provides a robust and reliable method for the quantification of OEA in biological matrices by LC-MS/MS. Its ability to mimic the behavior of the endogenous analyte throughout the sample preparation and analysis process ensures high accuracy and precision, making it an indispensable tool for researchers in the field of lipidomics and drug development. The protocol described herein offers a solid foundation for developing and validating a high-throughput bioanalytical method for Oleoylethanolamide.
References
Application Note: Quantitative Analysis of Oleoylestrone in Biological Matrices using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive method for the quantification of Oleoylestrone (O-E1) in biological matrices, such as plasma or serum, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Oleoylestrone-d4 (O-E1-d4), ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2][3] The sample preparation involves a straightforward liquid-liquid extraction (LLE) procedure, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of O-E1 for pharmacokinetic, metabolic, or endocrine studies.
Introduction
Oleoylestrone is an ester of the estrogen estrone and oleic acid. Its analysis in biological samples is crucial for understanding its physiological roles and potential as a biomarker. LC-MS/MS offers superior selectivity and sensitivity compared to traditional immunoassay methods for steroid analysis.[4][5] The "gold standard" for quantitative LC-MS/MS is the use of a stable isotope-labeled internal standard (SIL-IS). A deuterated standard, such as this compound, is chemically and physically almost identical to the analyte, ensuring it co-elutes and experiences similar ionization and fragmentation, thereby providing the most accurate correction for analytical variability. This application note provides a comprehensive protocol for the development and application of an LC-MS/MS method for Oleoylestrone using a deuterated internal standard.
Experimental Workflow
The overall experimental workflow for the quantification of Oleoylestrone is depicted below.
References
- 1. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Oleoylethanolamide (OEA) Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleoylethanolamide (OEA) is an endogenous lipid mediator that plays a crucial role in the regulation of feeding, body weight, and lipid metabolism.[1][2] Accurate and reliable quantification of OEA in plasma is essential for preclinical and clinical research aimed at understanding its physiological functions and therapeutic potential. This document provides detailed application notes and protocols for the most common sample preparation techniques used for OEA analysis in plasma, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The selection of an appropriate sample preparation method is critical for removing interfering matrix components, concentrating the analyte, and ensuring the accuracy and precision of the analytical results. The main techniques covered in this document are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Signaling Pathway of Oleoylethanolamide (OEA)
OEA exerts its biological effects primarily through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates the expression of genes involved in lipid metabolism and energy homeostasis.[1][2] Upon binding to PPAR-α, OEA modulates signaling pathways that influence satiety and fat utilization.
Caption: Oleoylethanolamide (OEA) signaling pathway.
Comparison of Sample Preparation Techniques
The choice of sample preparation technique depends on several factors, including the required sensitivity, sample throughput, and the complexity of the plasma matrix. The following table summarizes the quantitative performance of different methods for OEA analysis in plasma.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | 40% - 100%[3] | Variable, can be optimized | 85.4% - 106.2% |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.1 µg/L | 0.5 - 0.6 ng/mL |
| Matrix Effects | Can be significant | Can be reduced with appropriate solvent selection | Generally lower due to cleaner extracts |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Cost per Sample | Low | Low to Moderate | High |
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for removing the bulk of proteins from plasma samples. Acetonitrile is a commonly used precipitation solvent.
Workflow for Protein Precipitation:
Caption: Protein Precipitation (PPT) workflow.
Detailed Protocol:
-
To 100 µL of plasma in a microcentrifuge tube, add a deuterated internal standard.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates analytes based on their differential solubility in two immiscible liquid phases. For OEA, a common approach involves extraction from an aqueous plasma sample into an organic solvent.
Workflow for Liquid-Liquid Extraction:
Caption: Liquid-Liquid Extraction (LLE) workflow.
Detailed Protocol:
-
To 100 µL of plasma in a glass tube, add a deuterated internal standard.
-
Add 1.2 mL of an ethyl acetate/n-hexane (9:1, v/v) mixture.
-
Add 600 µL of 0.1 M formic acid to acidify the sample.
-
Vortex the mixture for 2 minutes at 4°C.
-
Centrifuge at 13,000 rpm for 20 minutes at 4°C to separate the phases.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 37°C.
-
Reconstitute the residue in 50 µL of acetonitrile/water (1:1, v/v) for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE provides a more selective and cleaner sample extract compared to PPT and LLE by utilizing a solid sorbent to retain the analyte of interest while matrix interferences are washed away. Reversed-phase (e.g., C18) and mixed-mode cation exchange cartridges are commonly used for OEA extraction.
Workflow for Solid-Phase Extraction:
Caption: Solid-Phase Extraction (SPE) workflow.
Detailed Protocol (using C18 cartridge):
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the internal standard solution. Add 200 µL of methanol to precipitate proteins. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 50% methanol in water.
-
Elution: Elute the OEA with 1 mL of acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Logical Relationship of Sample Preparation Techniques
The selection of a sample preparation technique is a balance between the desired outcome and available resources.
Caption: Logic for selecting a sample preparation technique.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the selection and implementation of sample preparation techniques for OEA analysis in plasma. For high-throughput screening, Protein Precipitation offers a rapid and cost-effective solution. For applications requiring higher sensitivity and cleaner extracts, Solid-Phase Extraction is the recommended method. Liquid-Liquid Extraction provides a balance between cost and performance and can be optimized to achieve good results. The final choice of method should be validated to ensure it meets the specific requirements of the analytical assay.
References
- 1. Regulation of food intake by oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of food intake by oleoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endogenous ethanolamide analysis in human plasma using HPLC tandem MS with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Oleoylestrone-d4 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleoylestrone (OEA) is an endogenous fatty acid ester of estrone that has garnered significant interest for its potential as a therapeutic agent for obesity and related metabolic disorders. Accurate and precise quantification of OEA in biological matrices is paramount for elucidating its pharmacokinetic profile and understanding its mechanism of action. Oleoylestrone-d4 (OEA-d4), a deuterated analog of OEA, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. Its near-identical physicochemical properties to OEA ensure it effectively compensates for variations in sample preparation and instrument response, leading to highly reliable quantitative data.
This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies of Oleoylestrone.
Application Notes
The Gold Standard for Bioanalysis
In quantitative mass spectrometry, particularly LC-MS/MS, deuterated internal standards are considered the "gold standard."[1][2] The substitution of hydrogen atoms with deuterium results in a mass shift that allows for differentiation between the analyte (OEA) and the internal standard (OEA-d4) by the mass spectrometer, while their chromatographic behavior remains virtually identical. This co-elution is crucial for correcting matrix effects, which are a common source of variability in bioanalytical methods.
Pharmacokinetic Profile of Oleoylestrone
Studies in rats have shown that orally administered Oleoylestrone is rapidly absorbed. Following administration, OEA is metabolized, with estrone sulphate being a major serum metabolite.[3] The parent compound, Oleoylestrone, can be detected in plasma, and its concentration over time provides key pharmacokinetic parameters.
Key Pharmacokinetic Observations in Rats:
-
Absorption: Rapidly absorbed after oral administration.
-
Metabolism: A significant metabolite is estrone sulphate.
-
Distribution: Distributes to various tissues, including adipose tissue.
Mechanism of Action
Oleoylestrone is believed to exert its effects through a dual mechanism of action:
-
Central Action: It acts on the hypothalamus, a key brain region for regulating appetite and energy homeostasis.[4][5] This central action contributes to a reduction in food intake.
-
Peripheral Action: OEA directly affects adipose tissue, influencing the expression of genes involved in lipid metabolism. It tends to decrease the expression of genes involved in lipogenesis (fat storage) while having a less pronounced effect on lipolysis (fat breakdown).
Experimental Protocols
Protocol 1: Pharmacokinetic Study of Oleoylestrone in Rats
This protocol outlines a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of Oleoylestrone following oral administration.
1. Animal Dosing and Sampling:
-
Subjects: Male Wistar rats (n=6 per time point).
-
Dose Formulation: Oleoylestrone dissolved in a suitable vehicle (e.g., sunflower oil).
-
Administration: A single oral gavage of Oleoylestrone (e.g., 10 nmol/g body weight).
-
Blood Collection: Blood samples (approximately 0.5 mL) are collected via the tail vein at pre-determined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
2. Sample Preparation for LC-MS/MS Analysis:
-
Thawing: Frozen plasma samples are thawed on ice.
-
Internal Standard Spiking: To 100 µL of each plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized, e.g., 100 ng/mL in methanol).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex and Centrifuge: Vortex the samples for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
3. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Oleoylestrone and this compound (to be determined by direct infusion of the standards).
Data Presentation
The following tables represent hypothetical data from a pharmacokinetic study of Oleoylestrone in rats, demonstrating how this compound is used for accurate quantification.
Table 1: Representative Plasma Concentrations of Oleoylestrone in Rats Following a Single Oral Dose
| Time (hours) | Mean Plasma Concentration (ng/mL) ± SD |
| 0 | 0.0 ± 0.0 |
| 1 | 55.2 ± 8.1 |
| 2 | 120.5 ± 15.3 |
| 4 | 250.8 ± 30.2 |
| 6 | 310.4 ± 45.6 |
| 8 | 280.1 ± 38.9 |
| 12 | 190.7 ± 25.4 |
| 24 | 80.3 ± 12.1 |
| 48 | 15.6 ± 3.8 |
| 72 | Below Limit of Quantification |
Table 2: Key Pharmacokinetic Parameters of Oleoylestrone in Rats
| Parameter | Value |
| Cmax (ng/mL) | 315.7 |
| Tmax (hours) | 6.0 |
| AUC (0-t) (ngh/mL) | 3450 |
| AUC (0-inf) (ngh/mL) | 3580 |
| t1/2 (hours) | 9.5 |
Visualizations
Caption: Experimental workflow for a pharmacokinetic study of Oleoylestrone using this compound.
Caption: Proposed dual mechanism of action for Oleoylestrone.
References
- 1. Oleoyl-oestrone inhibits lipogenic, but maintains thermogenic, gene expression of brown adipose tissue in overweight rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In the rat, estrone sulphate is the main serum metabolite of oral oleoyl-estrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypothalamic Integration of the Endocrine Signaling Related to Food Intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypothalamic circuits regulating appetite and energy homeostasis: pathways to obesity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Oleoylethanolamide in Biological Samples using Oleoylestrone-d4 as an Internal Standard
Abstract
This document provides a comprehensive, step-by-step guide for the accurate quantification of Oleoylethanolamide (OEA) in biological samples. The protocol details the use of Oleoylethanolamide-d4 (OEA-d4) as an internal standard to ensure high precision and accuracy in analytical measurements, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is intended for researchers, scientists, and drug development professionals working in the fields of lipidomics, pharmacology, and bioanalysis.
Introduction
Oleoylethanolamide (OEA) is an endogenous fatty acid amide that plays a significant role in the regulation of appetite, metabolism, and inflammation. Accurate quantification of OEA in biological matrices such as plasma, serum, and tissue is crucial for understanding its physiological and pathological roles. The use of a stable isotope-labeled internal standard, such as Oleoylethanolamide-d4 (OEA-d4), is the gold standard for quantitative bioanalysis.[1] OEA-d4 is chemically identical to OEA but has a different mass, allowing it to be distinguished by a mass spectrometer.[1] By adding a known amount of OEA-d4 to each sample at the beginning of the sample preparation process, variations arising from extraction efficiency, matrix effects, and instrument response can be effectively normalized, leading to highly reliable and reproducible results.[2][3]
Materials and Reagents
-
Oleoylethanolamide (OEA) analytical standard
-
Oleoylethanolamide-d4 (OEA-d4) internal standard[4]
-
LC-MS grade methanol, acetonitrile, isopropanol, chloroform, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate or ammonium acetate (LC-MS grade)
-
Biological samples (e.g., plasma, serum, tissue homogenate)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
Experimental Protocols
Preparation of Standard and Internal Standard Solutions
Proper preparation of stock and working solutions is critical for accurate quantification.
3.1.1. OEA Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of OEA analytical standard.
-
Dissolve in 1 mL of ethanol or methanol in a volumetric flask.
-
Store the stock solution in an amber glass vial at -20°C or -80°C.
3.1.2. OEA-d4 Internal Standard Stock Solution (1 mg/mL):
-
OEA-d4 is often supplied in a solution, for example, at 1 mg/mL in ethanol. If obtained as a solid, accurately weigh 1 mg of OEA-d4.
-
Dissolve in 1 mL of ethanol or methanol in a volumetric flask.
-
Store the stock solution in an amber glass vial at -20°C or -80°C.
3.1.3. OEA Working Standard Solutions:
-
Perform serial dilutions of the OEA stock solution with methanol or acetonitrile to prepare a series of working standards.
-
The concentration range for the calibration curve should encompass the expected endogenous levels of OEA in the biological samples. A typical range might be from 0.5 ng/mL to 500 ng/mL.
3.1.4. OEA-d4 Internal Standard Working Solution (e.g., 100 ng/mL):
-
Dilute the OEA-d4 stock solution with methanol or acetonitrile to achieve a final concentration that is comparable to the mid-point of the analyte's calibration curve.
-
For example, to prepare a 100 ng/mL working solution from a 1 mg/mL stock, perform a 1:100 dilution followed by a 1:10 dilution.
-
Store the working solution at -20°C or -80°C.
Spiking of OEA-d4 into Biological Samples
The internal standard should be added to the sample as early as possible in the workflow to account for variability during sample processing.
-
Thaw frozen biological samples (e.g., plasma, serum, tissue homogenate) on ice.
-
In a clean microcentrifuge tube, add a precise volume of the biological sample (e.g., 50-100 µL of plasma or a known mass of tissue homogenate).
-
Add a small, fixed volume (e.g., 10-20 µL) of the OEA-d4 internal standard working solution to each sample, quality control (QC) sample, and calibration curve standard (except for the blank).
-
Briefly vortex the samples to ensure thorough mixing.
The following diagram illustrates the initial sample preparation workflow:
Caption: Initial steps of sample preparation including the addition of the internal standard.
Lipid Extraction from Biological Samples
A common and effective method for extracting lipids like OEA is protein precipitation followed by liquid-liquid extraction.
3.3.1. Protein Precipitation and Liquid-Liquid Extraction (using Chloroform/Methanol):
-
To the sample containing the internal standard, add 3 to 5 volumes of a cold organic solvent, such as acetonitrile or methanol, to precipitate proteins.
-
Vortex the mixture vigorously for approximately 1 minute.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. A common ratio is 20 parts solvent to 1 part sample volume.
-
Vortex again for 30 seconds.
-
To induce phase separation, add 0.2 volumes of 0.9% NaCl solution.
-
Centrifuge the samples at approximately 2,000 x g for 10 minutes at 4°C. This will separate the mixture into an upper aqueous phase and a lower organic phase containing the lipids.
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a solvent suitable for LC-MS/MS analysis, such as a methanol/acetonitrile mixture.
The lipid extraction workflow is visualized in the following diagram:
Caption: Workflow for lipid extraction from biological samples.
Data Presentation
The following table summarizes key quantitative parameters for the analysis of OEA using OEA-d4 as an internal standard.
| Parameter | Recommended Value/Range | Reference(s) |
| Sample & Standard Prep. | ||
| Biological Sample Volume | 50 - 100 µL (Plasma/Serum) | |
| OEA-d4 IS Working Conc. | 10 - 100 ng/mL | |
| OEA-d4 IS Spiking Volume | 10 - 20 µL | |
| OEA Calibration Curve Range | 0.5 - 500 ng/mL | |
| LC-MS/MS Parameters | ||
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) | |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | |
| Flow Rate | 0.3 - 0.4 mL/min | |
| Injection Volume | 5 - 10 µL | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| OEA Precursor Ion (m/z) | 326.3 [M+H]⁺ | |
| OEA-d4 Precursor Ion (m/z) | 330.3 [M+H]⁺ | |
| OEA Product Ion (m/z) | 62.1 | |
| OEA-d4 Product Ion (m/z) | 66.1 | |
| Desolvation Temperature | ~250 °C | |
| Source Temperature | ~120 °C |
Signaling Pathway and Logical Relationships
The overall logic of using an internal standard for quantification is based on the principle of isotope dilution mass spectrometry. The ratio of the analyte to the internal standard remains constant throughout the analytical process, correcting for any losses or variations.
Caption: Logical workflow for quantification using an internal standard.
Conclusion
The protocol described in this application note provides a robust and reliable method for the quantification of Oleoylethanolamide in biological samples. The use of Oleoylethanolamide-d4 as an internal standard is essential for correcting analytical variability and ensuring the accuracy and precision of the results. This methodology is well-suited for both basic research and clinical applications where accurate measurement of OEA is required.
References
- 1. Certified Reference Materials and Internal Standards for Cannabinoid Analysis [labx.com]
- 2. benchchem.com [benchchem.com]
- 3. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Determining the optimal concentration of Oleoylestrone-d4 for experiments.
Introduction
Oleoylestrone (OE) is a naturally occurring fatty acid ester of estrone found in animals and humans.[1] It has garnered significant interest in obesity research due to its ability to induce body fat loss while preserving protein stores.[1] OE is believed to act through a dual mechanism, both centrally in the hypothalamus to regulate appetite and peripherally to reduce fat storage in white adipose tissue and promote fat utilization in skeletal muscle.[2][3] This document provides detailed application notes and protocols for the use of Oleoylestrone in research settings. It also clarifies the role of its deuterated form, Oleoylestrone-d4, which is typically used as an internal standard for analytical quantification rather than as a primary experimental compound.
Section 1: Oleoylestrone (OE) Mechanism of Action
Oleoylestrone's primary effect is the reduction of body fat by decreasing food intake while maintaining energy expenditure.[4] This leads to the utilization of adipose tissue fat to meet the body's energy demands. It is important to note that OE's effects are not mediated by leptin, as it has been shown to be effective in both ob/ob mice (which lack leptin) and db/db mice (which have defective leptin receptors).
The signaling pathway of OE is not fully elucidated but is known to be distinct from that of estrogen. It is believed to act on specific receptors to exert its effects. In adipose tissue, OE primarily lowers lipid synthesis without altering intracellular lipolysis. Some studies suggest that OE treatment can activate apoptotic mechanisms in white adipose tissue, contributing to fat mass reduction.
Below is a simplified representation of the proposed signaling pathway for Oleoylestrone.
Caption: Proposed mechanism of action for Oleoylestrone (OE).
Section 2: Determining the Optimal Concentration of Oleoylestrone (OE)
The optimal concentration of OE will vary depending on the experimental model (in vivo vs. in vitro) and the specific research question. Based on published studies, the following tables provide a summary of concentrations that have been shown to be effective.
Table 1: In Vivo Concentrations of Oleoylestrone
| Animal Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| Wistar Rats | 10 µmol/kg per day | Oral Gavage | 10 days | Dose-dependent loss of body fat. | |
| Wistar Rats | 10 µmol/kg per day | Oral Gavage | 10 days | Activated apoptotic mechanisms in white adipose tissue. | |
| Wistar Rats | 3.5 µmol/kg per day | Osmotic Minipumps | 14 days | Lowered food intake and induced loss of body weight. | |
| ob/ob and db/db Mice | 12.5 and 50 nmol/g per day | Osmotic Minipumps | 14 days | Marked decrease in body weight. | |
| Overweight Male Rats | 10 nmol/g per day | Oral Gavage | 10 days | Decreased body weight and body lipid. | |
| Morbidly Obese Humans | 10 mg and 30 mg | Oral | 30 days | Phase 2a clinical trial. |
Note: For in vitro studies, the optimal concentration will need to be determined empirically through dose-response experiments. A starting point could be in the low micromolar range, based on typical concentrations used for other steroid hormones.
Section 3: Experimental Protocols
This protocol provides a general guideline for the oral administration of OE to rats.
Materials:
-
Oleoylestrone (OE)
-
Vehicle (e.g., sunflower oil)
-
Oral gavage needles
-
Syringes
-
Animal balance
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of OE based on the desired dose and the body weight of the animals. For example, for a 10 µmol/kg dose in a 250g rat, you would need 2.5 µmol of OE.
-
Dissolve the calculated amount of OE in the vehicle. Ensure complete dissolution. The volume for oral gavage should be appropriate for the animal size (e.g., 0.2 mL for rats).
-
-
Animal Handling and Dosing:
-
Weigh each animal daily to adjust the dose accordingly.
-
Gently restrain the animal.
-
Insert the gavage needle carefully into the esophagus.
-
Slowly administer the prepared OE solution.
-
Monitor the animal for any signs of distress after administration.
-
-
Experimental Period:
-
Continue daily administration for the planned duration of the study (e.g., 10-14 days).
-
Monitor food and water intake, and body weight daily.
-
-
Endpoint Analysis:
-
At the end of the study, collect tissues and plasma for further analysis (e.g., body composition, gene expression, metabolite levels).
-
This compound is a deuterated analog of OE. Due to its similar chemical and physical properties to OE but different mass, it is an ideal internal standard (IS) for quantitative analysis by mass spectrometry (e.g., LC-MS/MS). The IS is added at a known concentration to both calibration standards and unknown samples to correct for variations in sample preparation and instrument response.
Workflow for Quantification of OE using this compound as an Internal Standard:
Caption: Workflow for quantifying Oleoylestrone using this compound.
Procedure Outline:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of Oleoylestrone (analyte) and this compound (IS) in a suitable organic solvent (e.g., methanol or ethanol) at a high concentration (e.g., 1 mg/mL).
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the OE stock solution to create a series of calibration standards with known concentrations.
-
Add a fixed amount of the this compound IS stock solution to each calibration standard.
-
-
Sample Preparation:
-
To your biological sample (e.g., plasma, tissue homogenate), add the same fixed amount of the this compound IS.
-
Perform an extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analytes from the sample matrix.
-
-
LC-MS/MS Analysis:
-
Inject the extracted calibration standards and samples onto the LC-MS/MS system.
-
Develop a method to separate OE and OE-d4 chromatographically and detect them using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
For each calibration standard, calculate the ratio of the peak area of OE to the peak area of OE-d4.
-
Generate a calibration curve by plotting the peak area ratio against the concentration of OE.
-
Calculate the peak area ratio for the unknown samples and use the calibration curve to determine the concentration of OE in those samples.
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and adhere to all institutional and national guidelines for animal care and use.
References
Application Note & Protocol: Quantitative Analysis of Oleoyl-Estrone in Human Plasma using Liquid-Liquid Extraction and LC-MS/MS with Oleoyl-Estrone-d4 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oleoyl-estrone is a long-chain fatty acid ester of the estrogen, estrone. It is an endogenous compound that has garnered significant interest in metabolic research due to its potential role in regulating body weight and fat mass. Accurate and precise quantification of oleoyl-estrone in biological matrices such as human plasma is crucial for pharmacokinetic studies, understanding its physiological and pathological roles, and for the development of potential therapeutic agents. This application note provides a detailed protocol for the extraction and quantification of oleoyl-estrone from human plasma using a liquid-liquid extraction (LLE) method with its deuterated internal standard, oleoyl-estrone-d4, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision.[1]
Data Presentation
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of oleoyl-estrone using the described protocol. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Typical Performance |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Lower Limit of Detection (LOD) | 0.03 ng/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Mean Extraction Recovery | > 85% |
| Matrix Effect | Minimal, compensated by internal standard |
Experimental Protocols
Materials and Reagents
-
Oleoyl-estrone (analytical standard)
-
Oleoyl-estrone-d4 (internal standard)
-
Human plasma (K2-EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (HPLC grade)
-
Hexane (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Microcentrifuge tubes (1.5 mL and 2.0 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)
Preparation of Stock and Working Solutions
-
Oleoyl-Estrone Stock Solution (1 mg/mL): Accurately weigh 1 mg of oleoyl-estrone and dissolve it in 1 mL of methanol.
-
Oleoyl-Estrone-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of oleoyl-estrone-d4 and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the oleoyl-estrone stock solution with methanol to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the oleoyl-estrone-d4 stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation: Liquid-Liquid Extraction
-
Sample Thawing and Spiking: Thaw frozen human plasma samples on ice. To 200 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the 100 ng/mL internal standard working solution (Oleoyl-estrone-d4). For the calibration curve, use 200 µL of blank plasma and spike with the appropriate working standard solutions. For blank samples, add 10 µL of methanol.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube. Vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Liquid-Liquid Extraction: Carefully transfer the supernatant to a clean 2.0 mL microcentrifuge tube. Add 1.0 mL of a hexane:methyl-tert-butyl ether (MTBE) (1:1, v/v) mixture.
-
Vortexing and Phase Separation: Vortex the tubes vigorously for 2 minutes. Centrifuge at 3,000 x g for 5 minutes to facilitate phase separation.
-
Collection of Organic Layer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water with 5 mM ammonium formate). Vortex for 30 seconds to ensure complete dissolution.
-
Final Centrifugation: Centrifuge at 12,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer for Analysis: Transfer the supernatant to an LC-MS vial for analysis.
LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 5 mM Ammonium Formate in water with 0.1% Formic Acid.
-
Mobile Phase B: 5 mM Ammonium Formate in methanol with 0.1% Formic Acid.
-
Gradient: A suitable gradient to separate oleoyl-estrone from matrix components (e.g., start at 80% B, ramp to 98% B, hold, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Oleoyl-estrone: To be determined by direct infusion of the standard.
-
Oleoyl-estrone-d4: To be determined by direct infusion of the standard.
-
-
Data Analysis: Quantify oleoyl-estrone using the peak area ratio of the analyte to the internal standard against the calibration curve.
Mandatory Visualization
Caption: Liquid-Liquid Extraction Workflow for Oleoyl-Estrone.
References
Application Notes and Protocols for Solid-Phase Extraction of Oleoyl-Estrone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleoyl-estrone (OE1) is a naturally occurring fatty acid ester of estrone that has garnered significant interest for its potential role in regulating body weight and fat metabolism. Accurate quantification of OE1 in biological matrices is crucial for preclinical and clinical research. Solid-phase extraction (SPE) is a widely used technique for the selective extraction and purification of analytes from complex samples prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for the solid-phase extraction of Oleoyl-estrone.
Principle of Solid-Phase Extraction for Oleoyl-Estrone
Oleoyl-estrone is a highly non-polar molecule due to the presence of the long oleic acid chain. Therefore, reversed-phase SPE is the most suitable approach for its extraction from aqueous biological matrices like plasma or serum. In reversed-phase SPE, a non-polar stationary phase (e.g., C18-bonded silica) is used to retain non-polar analytes from a polar mobile phase (the sample). The analyte is then eluted with a non-polar organic solvent.
Experimental Protocols
The following protocols are representative methods for the solid-phase extraction of non-polar lipids, such as Oleoyl-estrone, from plasma. These should be considered as a starting point and may require optimization for specific applications and analytical instrumentation.
Protocol 1: Reversed-Phase SPE using C18 Cartridges
This protocol is adapted for the extraction of non-polar compounds from a plasma matrix.
Materials:
-
SPE Cartridges: C18, 100 mg, 1 mL (or similar)
-
Human Plasma
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Nitrogen gas for evaporation
-
SPE Vacuum Manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
To 500 µL of plasma, add an internal standard (e.g., deuterated Oleoyl-estrone, if available) and vortex.
-
Acidify the sample by adding 500 µL of 0.1% TFA in water. Vortex to mix. Acidification helps in protein precipitation and ensures that acidic interferences are in a consistent ionic state.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Pass 3 mL of methanol through the cartridge to wet the sorbent and activate the C18 chains.
-
Do not allow the sorbent to dry.
-
-
SPE Cartridge Equilibration:
-
Pass 3 mL of 0.1% TFA in water through the cartridge to equilibrate the sorbent to the sample's pH.
-
Ensure the sorbent does not go dry before loading the sample.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned and equilibrated SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, drop-wise rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.
-
Dry the cartridge under high vacuum for 5-10 minutes to remove any residual aqueous solvent.
-
-
Elution:
-
Place collection tubes in the manifold.
-
Elute the Oleoyl-estrone from the cartridge with 2 x 1 mL of acetonitrile. Allow the solvent to soak the sorbent for a minute before applying vacuum for complete elution.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of a suitable solvent for your analytical method (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.
-
Protocol 2: Normal-Phase SPE for Lipid Fractionation
For applications requiring the separation of OE1 from other lipid classes, a normal-phase SPE approach can be employed. This method separates lipids based on their polarity.
Materials:
-
SPE Cartridges: Aminopropyl-silica, 500 mg
-
Hexane, HPLC grade
-
Diethyl ether, HPLC grade
-
Methanol, HPLC grade
-
Chloroform, HPLC grade
-
Nitrogen gas for evaporation
-
SPE Vacuum Manifold
Procedure:
-
Sample Pre-treatment:
-
Perform a liquid-liquid extraction (e.g., Folch or Bligh-Dyer method) of the plasma sample to obtain a total lipid extract.
-
Dry the lipid extract under nitrogen and reconstitute in a small volume of hexane.
-
-
SPE Cartridge Conditioning:
-
Place the aminopropyl-silica SPE cartridges on the vacuum manifold.
-
Wash the cartridge with 5 mL of hexane.
-
-
Sample Loading:
-
Load the reconstituted total lipid extract onto the conditioned cartridge.
-
-
Fractionation and Elution:
-
Fraction 1 (Neutral Lipids including OE1): Elute with 10 mL of hexane:diethyl ether (1:1, v/v). This fraction will contain cholesterol esters and triacylglycerols, along with Oleoyl-estrone.
-
Fraction 2 (Free Fatty Acids): Elute with 10 mL of diethyl ether containing 2% acetic acid.
-
Fraction 3 (Phospholipids): Elute with 10 mL of methanol, followed by 10 mL of chloroform:methanol:water (3:5:2, v/v/v).
-
-
Evaporation and Reconstitution:
-
Collect the desired fraction (Fraction 1 for OE1).
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the extract in a suitable solvent for analysis.
-
Quantitative Data Summary
| Parameter | Estrone[1] | Estradiol[1] | Fatty Acid Ethyl Esters[2] | Cholesterol Esters[3][4] |
| Matrix | Serum | Serum | Standard Mixture in Hexane | Plasma |
| SPE Sorbent | Not specified (derivatization) | Not specified (derivatization) | Aminopropyl-silica & ODS | Aminopropyl-silica |
| Recovery | 27.2% - 72.3% | 21.7% - 71.5% | 70% ± 3% | 84.9% ± 4.9% |
| Lower Limit of Quantification (LLOQ) | 2 pg/mL | 2 pg/mL | Not Reported | Not Reported |
| Analytical Method | LC-MS | LC-MS | GC | GC-FID and GC-MS |
Visualizations
Experimental Workflow
Caption: Workflow for Oleoyl-estrone extraction from plasma using C18 SPE.
Proposed Signaling Pathway of Oleoyl-Estrone
The precise signaling pathway of Oleoyl-estrone is still under investigation. It is proposed to act through a mechanism distinct from classical estrogen receptors. Evidence suggests that OE1 is a precursor to an active metabolite, termed "W", which then interacts with a nuclear receptor to modulate gene expression related to lipid metabolism.
Caption: Proposed signaling pathway for Oleoyl-estrone's metabolic effects.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A method for separation of phosphatidylcholine, triacylglycerol, non-esterified fatty acids and cholesterol esters from plasma by solid-phase extraction* | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. A method for separation of phosphatidylcholine, triacylglycerol, non-esterified fatty acids and cholesterol esters from plasma by solid-phase extraction. - ePrints Soton [eprints.soton.ac.uk]
Application Notes: Synthesis and Purification of Deuterium-Labeled Oleoylestrone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterium-labeled compounds are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for mass spectrometry-based quantification and as tracers to elucidate metabolic pathways. Oleoylestrone, a fatty acid ester of estrone, is a naturally occurring hormone with potential therapeutic applications.[1] The synthesis of deuterium-labeled oleoylestrone provides a critical reagent for preclinical and clinical research, enabling sensitive and accurate quantification in biological matrices.
This document provides a detailed protocol for the synthesis and purification of deuterium-labeled oleoylestrone. The synthetic strategy involves the coupling of deuterated oleoyl chloride with deuterated estrone. The subsequent purification is achieved through flash column chromatography, yielding a product of high chemical and isotopic purity.
Principle
The synthesis of deuterium-labeled oleoylestrone is a two-step process:
-
Activation of Deuterated Oleic Acid: Deuterated oleic acid is converted to its more reactive acyl chloride derivative using an appropriate chlorinating agent, such as oxalyl chloride or thionyl chloride. This activation is necessary to facilitate the subsequent esterification.
-
Esterification: The deuterated oleoyl chloride is then reacted with deuterated estrone in the presence of a base, such as pyridine, to form the desired ester, deuterium-labeled oleoylestrone.
The purification of the final product is critical to remove unreacted starting materials, byproducts, and any potential isomers. Flash column chromatography is an effective technique for isolating the non-polar oleoylestrone from the more polar starting materials.
Applications
-
Internal Standard: Deuterium-labeled oleoylestrone is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays to quantify endogenous or administered oleoylestrone in biological samples such as plasma, serum, and tissues.
-
Metabolic Tracer: The labeled compound can be used in vivo or in vitro to trace the metabolic fate of oleoylestrone, identifying and quantifying its metabolites.
-
Pharmacokinetic Studies: Administration of deuterium-labeled oleoylestrone allows for the precise determination of its absorption, distribution, metabolism, and excretion (ADME) properties without interference from endogenous levels of the compound.
Data Presentation
The following table summarizes representative quantitative data for the synthesis and purification of deuterium-labeled oleoylestrone. The values are based on typical yields and purities achieved for analogous esterification and purification procedures.
| Parameter | Value | Method of Analysis |
| Synthesis | ||
| Starting Material: Deuterated Oleic Acid | >98% | Mass Spectrometry |
| Starting Material: Deuterated Estrone | >98% | Mass Spectrometry |
| Yield of Deuterated Oleoyl Chloride | 95-99% | Gravimetric |
| Yield of Crude Deuterated Oleoylestrone | 85-95% | Gravimetric |
| Purification | ||
| Recovery from Flash Chromatography | >80% | Gravimetric/UV |
| Final Product | ||
| Chemical Purity | >98% | HPLC-UV |
| Isotopic Purity (% Deuterium Incorporation) | >95% | High-Resolution Mass Spectrometry |
Experimental Protocols
Materials and Reagents
-
Deuterated Oleic Acid (e.g., Oleic acid-d32)
-
Deuterated Estrone (e.g., Estrone-d4)
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
Anhydrous Hexane
-
Ethyl Acetate (HPLC grade)
-
Silica Gel (for flash chromatography, 230-400 mesh)
-
Sodium Bicarbonate (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Flash chromatography system
Synthesis of Deuterated Oleoyl Chloride
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (argon or nitrogen), dissolve deuterated oleic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution.
-
Once the reaction is complete, remove the solvent and excess reagent in vacuo using a rotary evaporator. The resulting crude deuterated oleoyl chloride, a pale-yellow oil, can be used in the next step without further purification. A high yield of 97-99% is typically expected.[1]
Synthesis of Deuterium-Labeled Oleoylestrone
-
In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve deuterated estrone (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C.
-
Dissolve the crude deuterated oleoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred solution of deuterated estrone.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Upon completion, quench the reaction by slowly adding water.
-
Extract the product with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude deuterium-labeled oleoylestrone.
Purification of Deuterium-Labeled Oleoylestrone by Flash Column Chromatography
-
Prepare a silica gel slurry in hexane and pack a flash chromatography column.
-
Dissolve the crude deuterium-labeled oleoylestrone in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the dried silica-adsorbed product onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product, as identified by TLC.
-
Evaporate the solvent from the combined fractions under reduced pressure to yield the purified deuterium-labeled oleoylestrone as a white or off-white solid.
Characterization
-
Chemical Purity: The chemical purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) with UV detection. A purity of >98% is desirable.
-
Isotopic Purity: The isotopic purity and deuterium incorporation are determined by high-resolution mass spectrometry (HRMS).[2][3] This analysis will confirm the mass of the labeled molecule and the distribution of deuterated isotopologues.
-
Structural Confirmation: The structure of the final product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).
Mandatory Visualizations
Caption: Workflow for the synthesis and purification of deuterium-labeled oleoylestrone.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Certificate of analysis requirements for Oleoylestrone-d4.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleoylestrone-d4 is the deuterated form of Oleoylestrone (OE), a naturally occurring fatty acid ester of the steroid hormone estrone.[1][2] The non-deuterated form, Oleoylestrone, has been identified as a potential therapeutic agent for obesity.[1][3] It is believed to regulate body weight by both centrally and peripherally mediated mechanisms, including reducing food intake and promoting the utilization of fat for energy while preserving protein.[1] Deuterated standards such as this compound are essential for accurate quantification of endogenous or administered Oleoylestrone in biological samples using mass spectrometry-based methods. This document provides a comprehensive guide to the certificate of analysis (CoA) requirements, analytical protocols, and biological context for this compound.
Certificate of Analysis (CoA) Requirements
A Certificate of Analysis for this compound provides assurance of its identity, purity, and quality. The following information should be clearly stated on the CoA.
Product Information
| Parameter | Specification |
| Product Name | This compound |
| Catalog Number | Varies by supplier |
| CAS Number | Not available |
| Chemical Formula | C₃₆H₅₀D₄O₃ |
| Molecular Weight | 538.88 g/mol |
| Chemical Structure | Estrone-d4, 3-(oleoyl)oxy- |
| Storage | -20°C in a dry place |
| Intended Use | For research use only |
Analytical Data
This section summarizes the results of quality control testing.
| Test | Method | Specification |
| Appearance | Visual Inspection | White to off-white solid |
| Purity (by HPLC) | HPLC-UV/CAD | ≥98% |
| Identity (by ¹H-NMR) | ¹H-NMR | Conforms to structure |
| Identity (by MS) | ESI-MS | Conforms to molecular weight |
| Isotopic Purity | Mass Spectrometry | ≥99% Deuterated forms (d₁-d₄) |
| Solubility | Visual Inspection | Soluble in DMSO, Ethanol |
Experimental Protocols
Protocol 1: Quantitative Analysis by LC-MS/MS
This protocol outlines a general method for the quantification of Oleoylestrone in biological samples using this compound as an internal standard.
1. Sample Preparation (Lipid Extraction)
-
To 100 µL of plasma or homogenized tissue, add 300 µL of ice-cold methanol containing the internal standard, this compound (concentration will depend on the expected range of endogenous Oleoylestrone).
-
Vortex for 30 seconds.
-
Add 1 mL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute.
-
Add 250 µL of water to induce phase separation.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully collect the upper organic layer and transfer to a clean tube.
-
Dry the extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipids in 100 µL of methanol/toluene (9:1, v/v) for LC-MS/MS analysis.
2. LC-MS/MS Method
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Re-equilibrate at 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by direct infusion of Oleoylestrone and this compound.
Protocol 2: Purity Determination by HPLC-UV/CAD
This protocol is suitable for determining the purity of the this compound standard itself.
-
LC System: HPLC or UHPLC system
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 70% B
-
5-25 min: Linear gradient to 100% B
-
25-30 min: Hold at 100% B
-
30.1-35 min: Re-equilibrate at 70% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection:
-
UV at 280 nm (for the estrone chromophore)
-
Charged Aerosol Detector (CAD) for universal lipid detection
-
-
Sample Preparation: Dissolve a known concentration of this compound in acetonitrile.
Protocol 3: Structural Confirmation by ¹H-NMR
This protocol is for confirming the chemical structure of this compound.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Instrument: NMR Spectrometer (≥400 MHz)
-
Experiment: Standard ¹H-NMR
-
Data Analysis: The resulting spectrum should be consistent with the structure of Oleoylestrone, with the absence of signals corresponding to the deuterated positions. The residual solvent peak can be used as a reference.
Biological Context and Signaling
Oleoylestrone is being investigated for its role in body weight regulation. It is thought to act through a dual mechanism:
-
Central Action: Oleoylestrone appears to act on the hypothalamus, a key region of the brain that controls appetite and energy balance.
-
Peripheral Action: It is also believed to reduce fat storage in white adipose tissue and promote the use of fat as an energy source in skeletal muscle.
The precise signaling pathways are still under investigation, but it is known to act independently of traditional estrogen receptors.
Diagrams
Caption: Workflow for the quantitative analysis of Oleoylestrone using this compound.
Caption: Proposed dual mechanism of action for Oleoylestrone in body weight regulation.
References
Application Notes and Protocols: Storage and Stability of Oleoylestrone-d4 Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidelines for the proper storage and handling of Oleoylestrone-d4 solutions to ensure their stability and integrity for research applications. The following protocols and data are based on best practices for similar lipid-based steroid esters and are intended to serve as a guide for maintaining the quality of this compound analytical standards.
Introduction
This compound is a deuterated analog of Oleoylestrone, a naturally occurring fatty acid ester of estrone. It is a valuable tool in metabolic research and drug development, often used as an internal standard in mass spectrometry-based quantification of endogenous Oleoylestrone. The stability of this compound solutions is critical for accurate and reproducible experimental results. The primary degradation pathways for this molecule are anticipated to be hydrolysis of the ester linkage and oxidation of the unsaturated oleoyl chain.
Storage and Handling Guidelines
Proper storage and handling are paramount to prevent the degradation of this compound. As a lipidic compound with an unsaturated fatty acid chain, it is susceptible to oxidation and hydrolysis.
Storage Conditions
For optimal stability, this compound should be stored under the following conditions. Data from analogous compounds, such as Oleoyl Ethanolamide-d4 and other steroid esters, suggest a long shelf-life when stored correctly.
| Parameter | Recommendation | Rationale |
| Form | In a suitable organic solvent | Unsaturated lipids are more stable in solution than as a dry powder, which can be hygroscopic and prone to oxidation. |
| Temperature | -20°C or lower | Low temperatures slow down chemical degradation processes, including hydrolysis and oxidation.[1][2] |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen, thereby preventing oxidative degradation of the oleoyl chain. |
| Container | Amber glass vial with a PTFE-lined cap | Protects from light-induced degradation and prevents leaching of plasticizers from plastic containers. |
| Light Exposure | Store in the dark | Prevents photodegradation of the molecule. |
Handling Procedures
To maintain the integrity of this compound solutions during use, the following handling procedures are recommended:
-
Thawing: Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture into the solution.
-
Inert Atmosphere: If the solution will be used multiple times, flush the headspace of the vial with an inert gas before re-sealing.
-
Solvent Evaporation: Avoid leaving the vial open for extended periods to prevent solvent evaporation, which would alter the concentration.
-
Aqueous Solutions: It is not recommended to store this compound in aqueous solutions for more than 24 hours due to the risk of hydrolysis. If aqueous preparations are necessary, they should be made fresh before each experiment.
Solution Stability
The stability of this compound in solution is dependent on the solvent, temperature, and exposure to light and air.
Recommended Solvents
This compound is soluble in a variety of organic solvents. The choice of solvent may impact long-term stability.
| Solvent | Solubility | Stability Considerations |
| Ethanol | High | Good for long-term storage at -20°C. |
| Methanol | High | Suitable for long-term storage at -20°C. |
| Acetonitrile | High | Commonly used for LC-MS applications and suitable for storage. |
| Dimethyl Sulfoxide (DMSO) | High | Suitable for storage, but can be hygroscopic. |
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for designing stability studies and interpreting analytical results.
Experimental Protocols
The following protocols are provided as a template for conducting stability assessments of this compound solutions.
Protocol for Long-Term Stability Testing
This protocol is designed to assess the stability of this compound solutions over an extended period under recommended storage conditions.
Objective: To determine the long-term stability of this compound in a specified organic solvent at -20°C.
Materials:
-
This compound
-
High-purity organic solvent (e.g., Ethanol)
-
Amber glass vials with PTFE-lined caps
-
Inert gas (Argon or Nitrogen)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into multiple amber glass vials.
-
Flush the headspace of each vial with inert gas before sealing.
-
Store the vials at -20°C in the dark.
-
At specified time points (e.g., 0, 1, 3, 6, 12, 18, and 24 months), remove one vial from storage.
-
Allow the vial to equilibrate to room temperature.
-
Analyze the concentration and purity of this compound using a validated LC-MS/MS method.
-
Compare the results to the initial (time 0) analysis to determine the percentage of degradation.
Protocol for Forced Degradation Study
This protocol is designed to identify potential degradation products and assess the stability-indicating nature of the analytical method.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound stock solution
-
Hydrochloric acid (HCl) solution (0.1 M)
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
LC-MS/MS system
Procedure:
-
Acid Hydrolysis: Mix an aliquot of the this compound stock solution with 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for a specified time (e.g., 24 hours). Neutralize the solution before analysis.
-
Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a specified time (e.g., 24 hours).
-
Thermal Degradation: Place a vial of the stock solution in an oven at a high temperature (e.g., 80°C) for a specified time (e.g., 48 hours).
-
Photodegradation: Expose a vial of the stock solution to a light source (e.g., UV lamp) for a specified duration.
-
Analyze all stressed samples, along with an unstressed control, by LC-MS/MS to identify and quantify any degradation products.
Analytical Methodology
A validated stability-indicating analytical method is essential for monitoring the integrity of this compound solutions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended technique due to its high sensitivity and specificity.
Example LC-MS/MS Parameters
The following are example starting parameters that should be optimized for your specific instrumentation.
| Parameter | Example Value |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 50% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | Precursor ion (m/z) → Product ion (m/z) for this compound (to be determined by infusion) |
Conclusion
The stability of this compound solutions is critical for their effective use in research. By adhering to the storage and handling guidelines outlined in these application notes, researchers can minimize degradation and ensure the accuracy and reliability of their experimental data. The provided protocols for long-term stability testing and forced degradation studies offer a framework for a comprehensive evaluation of this compound stability in various formulations and conditions.
References
Application of Oleoylestrone-d4 in studying metabolic fate.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Oleoylestrone (OE) is an endogenous fatty acid ester of estrone that has garnered significant interest for its potential as a therapeutic agent for obesity. It has been shown to reduce body fat mass while preserving lean body mass by decreasing food intake and modulating energy expenditure.[1][2][3] To accurately study its pharmacokinetics, metabolism, and overall metabolic fate, a reliable internal standard is crucial for quantitative bioanalysis. Oleoylestrone-d4, a deuterated analog of OE, serves as an ideal internal standard for mass spectrometry-based quantification methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The incorporation of four deuterium atoms into the Oleoylestrone molecule results in a mass shift that allows it to be distinguished from the endogenous, unlabeled Oleoylestrone by the mass spectrometer. Critically, the physicochemical properties of this compound are nearly identical to those of Oleoylestrone, ensuring that it behaves similarly during sample preparation, extraction, and chromatographic separation. This co-elution and similar ionization efficiency allow for the correction of matrix effects and variations in sample processing, leading to highly accurate and precise quantification of Oleoylestrone in complex biological matrices like plasma, serum, and tissue homogenates.
Principle of Use in Metabolic Fate Studies
Stable isotope labeling is a powerful technique to trace the metabolic fate of a compound. By introducing this compound into a biological system, researchers can track the biotransformation of the parent compound into its various metabolites. As this compound is metabolized, the deuterium label is retained in its metabolites, creating a specific isotopic signature. This allows for the confident identification of novel metabolites against the complex background of endogenous molecules. By comparing the mass spectra of samples from subjects administered this compound with control samples, metabolites can be identified by looking for ion pairs that exhibit the characteristic mass shift of the deuterium label.
Data Presentation
The following tables summarize typical quantitative data from a validated LC-MS/MS method for the quantification of steroid hormones, analogous to what would be expected for an Oleoylestrone assay using this compound as an internal standard. This data is based on a method developed for estrone and other steroids, demonstrating the performance characteristics achievable with such an assay.[4]
Table 1: LC-MS/MS Method Validation Parameters for Steroid Quantification
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2 pg/mL |
| Upper Limit of Quantification (ULOQ) | 1000 pg/mL |
| Inter-day Precision (%RSD) | 2.2% to 9.3% |
| Intra-day Precision (%RSD) | 2.6% to 14.2% |
| Inter-day Accuracy (%Bias) | -11.7% to 6.0% |
| Intra-day Accuracy (%Bias) | -5.4% to 0.1% |
Table 2: Recovery of Steroids from Serum Samples
| Analyte | Spiked Concentration | Mean Recovery (%) | %RSD |
| Estrone | Low (e.g., 5 pg/mL) | 72.3 | 8.5 |
| High (e.g., 500 pg/mL) | 68.9 | 6.2 |
Experimental Protocols
Quantification of Oleoylestrone in Plasma using this compound Internal Standard
This protocol describes the extraction and analysis of Oleoylestrone from plasma samples using liquid-liquid extraction (LLE) followed by LC-MS/MS.
Materials:
-
Plasma samples
-
This compound internal standard solution (in methanol)
-
Methyl tert-butyl ether (MTBE), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid
-
Centrifuge tubes
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a centrifuge tube, add 10 µL of this compound internal standard solution.
-
Vortex briefly to mix.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 500 µL of MTBE to the plasma sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer (MTBE) to a clean centrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A suitable gradient to separate Oleoylestrone from other matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Monitor the precursor-to-product ion transitions for both Oleoylestrone and this compound.
-
-
Protocol for a Metabolic Fate Study of Oleoylestrone
This protocol outlines an in-vivo study in a rodent model to identify metabolites of Oleoylestrone using this compound as a tracer.
Materials:
-
Animal model (e.g., rats)
-
This compound dosing solution
-
Metabolic cages for urine and feces collection
-
Blood collection supplies
-
Sample processing reagents (as in Protocol 1)
-
LC-High Resolution Mass Spectrometry (LC-HRMS) system
Procedure:
-
Dosing and Sample Collection:
-
Administer a single dose of this compound to the animals.
-
House the animals in metabolic cages.
-
Collect urine and feces at specified time points (e.g., 0-8h, 8-24h, 24-48h).
-
Collect blood samples at various time points post-dose (e.g., 0, 1, 2, 4, 8, 24 hours). Process blood to obtain plasma.
-
-
Sample Preparation:
-
Plasma: Follow the LLE protocol described in Protocol 1.
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Urine: Centrifuge to remove particulates. Perform solid-phase extraction (SPE) for cleanup and concentration of metabolites.
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Feces: Homogenize with a suitable solvent, followed by extraction and cleanup.
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Metabolite Profiling by LC-HRMS:
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Analyze the prepared samples using an LC-HRMS system (e.g., Q-TOF or Orbitrap).
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Acquire data in both full scan and data-dependent MS/MS modes.
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Data Analysis for Metabolite Identification:
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Process the LC-HRMS data using metabolite identification software.
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Search for ion pairs with a mass difference corresponding to the deuterium label (4 Da).
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Analyze the MS/MS fragmentation patterns of the parent compound (this compound) and its potential metabolites to confirm the presence of the deuterium label and elucidate the structure of the metabolites.
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Visualizations
Caption: Workflow for Oleoylestrone quantification in plasma.
Caption: Proposed signaling pathway of Oleoylestrone.
References
Troubleshooting & Optimization
Technical Support Center: Deuterated Internal Standards in LC-MS
Welcome to the technical support center for the effective use of deuterated internal standards in mass spectrometry-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to help you identify and resolve common problems encountered during your experiments.
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What could be the problem?
Answer: Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors. The most common culprits are a lack of co-elution between the analyte and the standard, the presence of isotopic or chemical impurities in the standard, or unexpected isotopic exchange.[1][2]
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Is your deuterated internal standard co-eluting with your analyte?
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Problem: Deuterated compounds often exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated analogs.[1][2] This phenomenon, known as the "isotope effect," can lead to differential matrix effects, where the analyte and the internal standard are exposed to different levels of ion suppression or enhancement, compromising analytical accuracy.[1]
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Solution:
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Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm complete co-elution.
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Adjust Chromatography: If a separation is observed, consider using a column with lower resolution to ensure the analyte and internal standard elute as a single peak. Alternatively, modifying the mobile phase composition or gradient can sometimes help achieve co-elution.
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Consider Alternative Isotopes: If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N labeled internal standard, which are less prone to chromatographic shifts.
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Have you confirmed the isotopic and chemical purity of your deuterated standard?
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Problem: The deuterated internal standard may contain the unlabeled analyte as an impurity from the synthesis process. This will contribute to the analyte's signal, causing a positive bias in the results, especially at low concentrations. High chemical (>99%) and isotopic (≥98%) purity are essential for a reliable standard.
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Solution:
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Assess Purity: Inject a high concentration of the internal standard solution without the analyte to check for any signal at the analyte's mass transition. The response for the unlabeled analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte.
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Consult Certificate of Analysis (CoA): Always request and review the CoA from your supplier that specifies the isotopic and chemical purity.
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Could isotopic exchange be occurring?
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Problem: Deuterium atoms on the internal standard can exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange. This is more likely to occur if the deuterium labels are in chemically labile positions, such as on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups. Storing or analyzing deuterated compounds in acidic or basic solutions can also catalyze this exchange.
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Solution:
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Label Position: Ensure the deuterium labels are on stable, non-exchangeable positions of the molecule.
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Incubation Study: To test for back-exchange, incubate the deuterated internal standard in a blank matrix for a period equivalent to your sample preparation and analysis time. Then, analyze the sample to see if there is an increase in the non-labeled compound. One study observed a 28% increase in the non-labeled compound after incubating a deuterated compound in plasma for one hour.
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Issue 2: Signal Intensity of the Internal Standard is Unstable
Question: The signal intensity of my deuterated internal standard is highly variable between samples. Why is this happening?
Answer: Variability in the internal standard's signal intensity often points to differential matrix effects or issues with the stability of the deuterated label.
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Are you experiencing differential matrix effects?
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Problem: Even with perfect co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components. This "differential matrix effect" can lead to inaccurate quantification. Studies have shown that the matrix effects experienced by an analyte and its deuterated internal standard can differ by 26% or more in matrices like plasma and urine.
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Solution:
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Matrix Effect Evaluation: Conduct a post-extraction addition experiment to assess the matrix effect. This involves comparing the response of the analyte and internal standard in a neat solution versus a post-extraction spiked matrix sample.
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Is your deuterated label stable under your experimental conditions?
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Problem: As mentioned previously, isotopic exchange can occur, leading to a decrease in the deuterated internal standard signal over time. This can be exacerbated by the pH of the mobile phase or sample diluent.
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Solution:
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Evaluate Solvent Stability: Incubate the internal standard in the sample diluent and mobile phase for a period equivalent to the run time and re-inject to see if the signal of the unlabeled analyte increases.
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Optimize Storage: Store deuterated standards in aprotic solvents and at low temperatures to minimize the potential for exchange over time. Avoid storing standards in acidic or basic solutions unless stability has been confirmed.
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Data Presentation
Table 1: Summary of Potential Issues and Key Characteristics
| Issue | Common Cause | Key Indicator | Recommended Action |
| Chromatographic Shift | Isotope effect of deuterium. | Analyte and internal standard have different retention times. | Modify chromatography, use a lower resolution column, or switch to a ¹³C or ¹⁵N labeled standard. |
| Isotopic Impurity | Incomplete deuteration during synthesis. | Signal detected at the analyte's mass transition when injecting only the internal standard. | Review Certificate of Analysis; contact supplier for a higher purity standard. |
| Isotopic Exchange | Labile deuterium labels (e.g., on -OH, -NH) or harsh pH conditions. | Increase in unlabeled analyte signal after incubation of the internal standard in matrix/solvent. | Use a standard with labels on stable positions; optimize pH and temperature of storage and analysis. |
| Differential Matrix Effects | Analyte and internal standard co-elute in a region of changing ion suppression. | Poor reproducibility of analyte/internal standard area ratio between samples. | Improve sample cleanup; adjust chromatography to move elution to a cleaner region. |
Experimental Protocols
Experimental Protocol 1: Assessment of Isotopic Exchange
Objective: To determine if the deuterium labels on the internal standard are exchanging with protons from the sample matrix or analytical solvents under experimental conditions.
Methodology:
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Prepare Sample Sets:
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Set A (Control): Prepare a sample by spiking the deuterated internal standard into a clean solvent (e.g., methanol or acetonitrile).
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Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).
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Incubation: Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).
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Sample Processing: Process the samples using your established extraction procedure.
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LC-MS/MS Analysis: Analyze the samples by LC-MS/MS.
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Data Analysis: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.
Experimental Protocol 2: Evaluation of Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement for a given analyte and internal standard in a specific matrix.
Methodology:
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Prepare Three Sets of Samples:
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Set A (Neat Solution): Prepare the analyte and internal standard in a clean solvent.
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Set B (Post-Extraction Spike): Extract a blank matrix sample first, then spike the analyte and internal standard into the final extract.
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Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before performing the extraction.
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Analyze the Samples: Inject all three sets into the LC-MS/MS system.
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Calculate Matrix Effect and Recovery:
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Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
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Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
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A Matrix Effect value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. Differential matrix effects are present if the Matrix Effect value for the analyte is significantly different from that of the internal standard.
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Table 2: Hypothetical Data from a Matrix Effect Experiment
| Sample | Analyte Peak Area | Internal Standard Peak Area |
| Set A (Neat) | 1,200,000 | 1,500,000 |
| Set B (Post-Spike) | 850,000 | 1,350,000 |
| Analyte Matrix Effect | (850,000 / 1,200,000) * 100 = 70.8% (Ion Suppression) | |
| IS Matrix Effect | (1,350,000 / 1,500,000) * 100 = 90.0% (Ion Suppression) |
In this example, the analyte experiences more significant ion suppression than the deuterated internal standard, which would lead to an overestimation of the analyte concentration.
References
Correcting for chromatographic shift between analyte and deuterated standard.
This technical support center provides troubleshooting guides, FAQs, and detailed protocols for researchers, scientists, and drug development professionals to address issues related to the chromatographic shift observed between an analyte and its deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What is a chromatographic shift between an analyte and its deuterated internal standard?
A1: The chromatographic shift, also known as the deuterium isotope effect, is a phenomenon where a deuterated compound and its non-deuterated (protiated) counterpart show different retention times during chromatographic separation.[1][2][3] In reversed-phase chromatography, the deuterated standard typically elutes slightly earlier than the non-deuterated analyte.[1][3]
Q2: What causes this chromatographic shift?
A2: The primary cause lies in the physicochemical differences between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, resulting in a smaller molecular volume and altered van der Waals interactions. These subtle differences can affect the molecule's hydrophobicity and its interaction with the stationary phase, leading to the shift in retention time. The magnitude of this shift often correlates with the number of deuterium atoms in the molecule.
Q3: Why is a significant chromatographic shift a problem in quantitative analysis?
A3: A significant chromatographic shift can severely compromise the accuracy and precision of quantitative results. If the deuterated internal standard (IS) does not co-elute with the analyte, the two compounds may experience different matrix effects (ion suppression or enhancement) from other components in the sample. When this occurs, the IS can no longer accurately compensate for variations affecting the analyte, leading to unreliable quantification.
Q4: How can I correct for a problematic chromatographic shift?
A4: Correction typically involves methodical adjustments to the chromatographic conditions to minimize the retention time difference (ΔRT) and ensure co-elution. Key strategies include optimizing the mobile phase composition (organic-to-aqueous ratio), adjusting the mobile phase pH for ionizable compounds, and modifying the column temperature. In some cases, switching to a column with lower resolving power can promote the necessary peak overlap.
Q5: When should I consider using an alternative internal standard?
A5: If comprehensive method optimization fails to resolve the co-elution issue and the chromatographic shift continues to impact data quality, it is advisable to use an alternative stable isotope-labeled (SIL) internal standard. Standards labeled with heavy isotopes like ¹³C or ¹⁵N are excellent alternatives, as they are nearly identical to the analyte in terms of physicochemical properties and exhibit a negligible chromatographic shift.
Troubleshooting Guide
This guide provides a systematic approach to identifying, evaluating, and correcting for chromatographic shifts.
Logical Workflow for Troubleshooting Chromatographic Shift
Caption: A step-by-step workflow for troubleshooting chromatographic shifts.
The Underlying Problem: Deuterium Isotope Effect
Caption: The cause-and-effect pathway from deuteration to inaccurate results.
Experimental Protocols
Protocol 1: Systematic Evaluation of Mobile Phase Composition
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Initial Conditions: Record the retention times (RT) of the analyte and the deuterated IS using your current analytical method to establish the baseline ΔRT.
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Vary Organic Solvent Percentage: Prepare a series of mobile phases with slightly different organic solvent concentrations (e.g., ±2-5% from the original method).
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Inject and Analyze: For each mobile phase composition, allow the system to equilibrate fully, then inject a standard solution containing both the analyte and the IS.
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Data Analysis: Calculate the ΔRT between the analyte and IS for each condition.
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Optimization: Select the mobile phase composition that provides the smallest ΔRT while maintaining acceptable peak shape and resolution.
Protocol 2: Systematic Evaluation of Column Temperature
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Set Initial Temperature: Set the column oven to your current method's temperature. Inject a standard solution to record the initial RTs and ΔRT.
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Vary Temperature: Increase and decrease the column temperature in controlled increments (e.g., 5-10°C).
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Equilibrate and Inject: Allow the column to fully equilibrate at each new temperature before injecting the standard solution.
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Analyze and Compare: Measure the ΔRT at each temperature.
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Select Optimal Temperature: Choose the temperature that minimizes the chromatographic shift while preserving good peak shape and resolution.
Data Presentation
Table 1: Hypothetical Data from Mobile Phase Optimization
| % Organic Solvent | Analyte RT (min) | Deuterated IS RT (min) | ΔRT (min) | Peak Overlap |
| 45% (Original) | 5.25 | 5.15 | 0.10 | Partial Separation |
| 43% | 5.82 | 5.74 | 0.08 | Improved Overlap |
| 47% | 4.71 | 4.59 | 0.12 | Increased Separation |
| 42% | 6.15 | 6.12 | 0.03 | Co-elution |
Table 2: Hypothetical Data from Temperature Optimization
| Column Temp (°C) | Analyte RT (min) | Deuterated IS RT (min) | ΔRT (min) | Peak Overlap |
| 40°C (Original) | 5.25 | 5.15 | 0.10 | Partial Separation |
| 35°C | 5.68 | 5.57 | 0.11 | Increased Separation |
| 45°C | 4.91 | 4.88 | 0.03 | Co-elution |
| 50°C | 4.55 | 4.50 | 0.05 | Good Overlap |
Table 3: Hypothetical Data from a Matrix Effect Experiment
This table illustrates how a chromatographic shift can lead to differential matrix effects, resulting in poor accuracy. The Matrix Effect is calculated as: (Peak Area in Matrix / Peak Area in Neat Solution) * 100%.
| Sample | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | Analyte Matrix Effect | IS Matrix Effect |
| Neat Solution | 1,000,000 | 1,000,000 | 1.00 | 100% | 100% |
| Matrix (Co-elution) | 750,000 | 750,000 | 1.00 | 75% | 75% |
| Matrix (Shift) | 600,000 | 800,000 | 0.75 | 60% | 80% |
References
Technical Support Center: Troubleshooting Poor Signal Intensity of Oleoylestrone-d4
Welcome to the technical support center for Oleoylestrone-d4 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting poor signal intensity and other common issues encountered during LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor signal intensity for this compound?
Poor signal intensity for this compound can stem from several factors throughout the analytical workflow. The most common culprits include:
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Suboptimal Mass Spectrometry Conditions: Incorrect precursor/product ion selection (MRM transitions), insufficient ionization, or inappropriate source parameters.
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Inefficient Sample Preparation: Poor extraction recovery from the sample matrix, leading to loss of the analyte.
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Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the biological matrix.[1]
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Chromatographic Issues: Poor peak shape, co-elution with interfering substances, or inadequate retention.
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Instability of this compound: Degradation of the internal standard during sample storage or processing.
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Isotopic Exchange: Loss of deuterium atoms from the internal standard, which can lead to an inaccurate signal.
Q2: My this compound signal is highly variable between injections. What could be the cause?
High variability in the internal standard signal often points to issues with matrix effects or inconsistent sample preparation.[1] Differential matrix effects across different samples can cause significant fluctuations in signal intensity. Inconsistent recovery during sample extraction can also lead to this variability. It is also important to ensure the stability of the reconstituted extract, as degradation can occur over time in the autosampler.
Q3: I am observing a chromatographic peak for my analyte, but the this compound peak is absent or very small. Why might this happen?
This scenario suggests a problem specific to the internal standard. Possible causes include:
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Forgetting to Spike the Sample: The most straightforward explanation is that the internal standard was not added to that specific sample.
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Complete Degradation: The this compound may have completely degraded in that sample due to improper handling or storage conditions.
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Incorrect MRM Transition: The mass spectrometer may not be monitoring the correct mass-to-charge ratio for this compound.
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Extraction Failure: The sample preparation method may not be suitable for extracting this compound, even if it works for the analyte.
Troubleshooting Guides
Guide 1: Mass Spectrometry and Compound-Specific Issues
This guide focuses on troubleshooting problems related to the mass spectrometer settings and the inherent properties of this compound.
Problem: Low or No Signal for this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect MRM Transitions | Infuse a fresh, neat solution of this compound directly into the mass spectrometer to optimize the precursor and product ions. | Identification of the correct and most intense MRM transitions for this compound. |
| Suboptimal Ionization | In positive electrospray ionization (ESI) mode, ensure the mobile phase contains an appropriate additive like formic acid or ammonium formate to promote protonation.[2] | Enhanced signal intensity for the [M+H]+ ion of this compound. |
| Isotopic Instability | Investigate the potential for back-exchange of deuterium atoms by incubating this compound in the sample matrix or under harsh pH conditions and monitoring for a decrease in the deuterated signal and an increase in the non-deuterated signal. | Confirmation of whether isotopic exchange is occurring under your experimental conditions. |
| In-source Fragmentation | Reduce the source temperature and fragmentor/cone voltage to minimize the breakdown of the molecule before it enters the mass analyzer. | Increased abundance of the precursor ion and a more stable signal. |
Experimental Protocol: Optimization of MRM Transitions for this compound
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Sample Preparation: Prepare a 1 µg/mL solution of this compound in a solvent compatible with your mobile phase (e.g., 50:50 acetonitrile:water).
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Infusion: Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
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MS Settings: Operate the mass spectrometer in positive ESI mode.
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Precursor Ion Identification: Acquire a full scan MS spectrum to identify the protonated molecule [M+H]+. For this compound, this will be at a higher m/z than the non-deuterated analog.
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Product Ion Scan: Select the identified precursor ion and perform a product ion scan to identify the most abundant and stable fragment ions.
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MRM Optimization: Select the most intense product ions and optimize the collision energy for each transition to maximize signal intensity.[3]
Table 1: Representative MRM Transitions for Oleoylethanolamide (OEA) Analogs
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| OEA | 326.3 | 62.1 | Inferred from similar compounds |
| OEA-d4 | 330.3 | 66.2 | [4] |
| This compound (Predicted) | 539.4 | 271.2 (Estrone fragment) | Inferred |
Note: The MRM transition for this compound is predicted based on the structure (Oleoyl group + Estrone-d4). The precursor ion is [M+H]+ and the product ion is a characteristic fragment of the estrone moiety. This should be empirically determined.
DOT Script for Fragmentation Pathway
Caption: Predicted fragmentation of this compound.
Guide 2: Sample Preparation and Matrix Effects
This section addresses issues arising from the sample extraction process and interference from the biological matrix.
Problem: Poor Recovery and/or Significant Matrix Effects
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Extraction | Compare different extraction techniques such as Liquid-Liquid Extraction (LLE) with a non-polar solvent (e.g., methyl tert-butyl ether) and Solid-Phase Extraction (SPE) with a C18 cartridge. | Improved recovery of this compound from the sample matrix. |
| Ion Suppression/Enhancement | Perform a post-extraction addition experiment to quantify the extent of matrix effects. | A quantitative measure of signal suppression or enhancement. |
| Phospholipid Interference | If using plasma or serum, incorporate a phospholipid removal step in your sample preparation, or use a chromatographic method that separates this compound from the bulk of phospholipids. | Reduced matrix effects and a more stable signal. |
| Inadequate Chromatography | Optimize the LC gradient to ensure separation from interfering matrix components. Test different C18 columns from various manufacturers. | Better peak shape and resolution from interfering peaks. |
Experimental Protocol: Comparison of LLE and SPE for this compound Extraction from Plasma
Liquid-Liquid Extraction (LLE):
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To 100 µL of plasma, add 10 µL of this compound internal standard solution.
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Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex and centrifuge.
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Transfer the supernatant to a new tube.
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Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 5 minutes, and centrifuge.
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Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the sample in a suitable volume of mobile phase.
Solid-Phase Extraction (SPE):
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Condition a C18 SPE cartridge with methanol followed by water.
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To 100 µL of plasma, add 10 µL of this compound internal standard solution.
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Dilute the plasma sample with 4% phosphoric acid in water.
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Load the sample onto the SPE cartridge.
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Wash the cartridge with a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.
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Elute this compound with a strong organic solvent (e.g., methanol or acetonitrile).
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Evaporate the eluate and reconstitute in mobile phase.
Table 2: Comparison of Sample Preparation Techniques
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Lower | Higher |
| Solvent Consumption | High | Lower |
| Throughput | Lower, difficult to automate | Higher, easily automated |
| Potential for Emulsions | High | Low |
| Cost per Sample | Lower | Higher |
DOT Script for Troubleshooting Workflow
Caption: Troubleshooting workflow for poor signal.
Concluding Remarks
Troubleshooting poor signal intensity for this compound requires a systematic approach that evaluates each step of the analytical process, from sample preparation to mass spectrometric detection. By carefully optimizing each of these stages and being mindful of the potential challenges associated with deuterated internal standards, researchers can develop robust and sensitive methods for the accurate quantification of this important lipid mediator.
References
Technical Support Center: Oleoylethanolamide-d4 (OEA-d4) Detection by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing mass spectrometer parameters for the detection of Oleoylethanolamide-d4 (OEA-d4).
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of OEA-d4.
Issue: Poor Signal Intensity or No Signal for OEA-d4
Possible Cause 1: Suboptimal Ionization Parameters
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Question: My OEA-d4 signal is very low. How can I improve the ionization efficiency?
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Answer: OEA-d4, like other N-acylethanolamines, is most effectively ionized in positive electrospray ionization (ESI) mode.[1] Start by ensuring your mass spectrometer is set to positive ion mode. The formation of the protonated molecule [M+H]⁺ is key for sensitive detection. Adding a mobile phase modifier like formic acid (0.05–0.25% v/v) can significantly increase the yield of [M+H]⁺ ions.[2]
Troubleshooting Workflow: Ionization Issues
Possible Cause 2: Incorrect MRM Transitions
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Question: I am not detecting any signal for OEA-d4 in my MRM experiment. What are the correct precursor and product ions?
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Answer: For deuterated N-acylethanolamines, the fragmentation pattern typically involves the loss of the ethanolamine moiety. While specific transitions for OEA-d4 can vary slightly between instruments, a common and effective transition is based on the fragmentation of the amide bond. For OEA-d4, you should be looking for transitions related to its mass. A common characteristic fragmentation for N-acylethanolamines is the product ion at m/z 62, corresponding to the protonated ethanolamine. [3]
Analyte Precursor Ion (Q1) [m/z] Product Ion (Q3) [m/z] Common Use OEA-d4 330.3 (example) 66.2 (example for d4) Quantifier | OEA-d4 | 330.3 (example) | 91.1 (example for d4) | Qualifier |
Note: The exact m/z values may need to be empirically optimized on your specific instrument.
Possible Cause 3: Inefficient Sample Extraction
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Question: I suspect my sample preparation method is not efficient for OEA-d4. What is a reliable extraction protocol?
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Answer: A robust sample preparation is critical for accurate quantification. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used. [4][5]It is also crucial to prevent the formation of oxylipins after sampling by using antioxidants and inhibitors.
A detailed LLE protocol is provided in the "Experimental Protocols" section below.
Issue: High Background Noise or Matrix Effects
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Question: My chromatogram is very noisy, and I'm concerned about matrix effects. How can I reduce these interferences?
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Answer: Matrix effects can suppress the ionization of your target analyte, leading to inaccurate quantification. To mitigate this, consider the following:
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Improve Chromatographic Separation: Ensure that OEA-d4 is chromatographically resolved from co-eluting matrix components. A good starting point is a reverse-phase C18 column with a gradient of water and acetonitrile/isopropanol containing ammonium acetate and formic acid.
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Optimize Sample Preparation: Incorporate a solid-phase extraction (SPE) step to clean up the sample before LC-MS/MS analysis.
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Assess Matrix Effect: Evaluate the matrix effect by comparing the peak area of OEA-d4 in a neat solution versus a post-extraction spiked matrix sample.
Logical Diagram: Mitigating Matrix Effects
Strategies to reduce matrix interference. -
Frequently Asked Questions (FAQs)
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Q1: What are the optimal mass spectrometer source parameters for OEA-d4 detection?
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A1: Optimal source parameters should be determined empirically for your specific instrument. However, a good starting point for a positive ESI source is:
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Capillary Voltage: 1,800 - 3,600 V
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Nebulizer Gas: Nitrogen, with flow rates around 3-4 L/min
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Drying Gas Temperature: 300 - 365 °C
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Refer to the table below for a summary of typical parameters.
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Q2: Which LC column and mobile phases are recommended for OEA-d4 analysis?
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A2: A C18 reversed-phase column is commonly used for the separation of N-acylethanolamines. A binary solvent system with a gradient elution is effective. For example:
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Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.
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Mobile Phase B: Acetonitrile/Isopropanol (e.g., 5:2 v/v) with 10 mM ammonium acetate and 0.1% formic acid.
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Q3: How should I prepare my calibration standards and quality control samples?
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A3: It is highly recommended to prepare calibration standards and quality controls (QCs) in the same biological matrix as your unknown samples (e.g., plasma from the same species) to compensate for matrix effects. A typical calibration curve is prepared by spiking known amounts of a non-deuterated OEA standard into the matrix, with a fixed concentration of OEA-d4 as the internal standard.
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Quantitative Data Summary
The following tables summarize typical parameters for LC-MS/MS analysis of OEA and related compounds. These should be used as a starting point for method optimization.
Table 1: Example Mass Spectrometer Parameters
| Parameter | Typical Value | Reference |
| Ionization Mode | ESI Positive | |
| Capillary Voltage | 3,600 V | |
| Nebulizing Gas Flow | 3 L/min | |
| Drying Gas Flow | 10 L/min | |
| Interface Temperature | 300 °C | |
| Heat Block Temperature | 400 °C |
Table 2: Example Chromatographic Conditions
| Parameter | Description | Reference |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 3.5 µm) | |
| Mobile Phase A | Water with 10 mM ammonium acetate, 0.1% formic acid | |
| Mobile Phase B | Acetonitrile/Isopropanol (5:2, v/v) with 10 mM ammonium acetate, 0.1% formic acid | |
| Flow Rate | 0.4 mL/min | |
| Column Temperature | 40 °C |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of OEA-d4 from Plasma
This protocol is adapted from methodologies described for the extraction of N-acylethanolamines from biological fluids.
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Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation of analytes.
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Internal Standard Spiking: To 500 µL of plasma, add the internal standard solution (OEA-d4) to achieve the desired final concentration.
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Protein Precipitation & Extraction: Add 1 mL of ice-cold methanol (or a 1:1 mixture of methanol:acetone) to the plasma sample. Vortex thoroughly for 1 minute to precipitate proteins and extract lipids.
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Centrifugation: Centrifuge the samples at a high speed (e.g., 5,000 x g) for 5-10 minutes at 4°C to pellet the precipitated proteins.
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Supernatant Transfer: Carefully transfer the supernatant to a new tube.
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Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
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Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase composition (e.g., 90:10 Mobile Phase A:B).
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Final Centrifugation: Centrifuge the reconstituted sample one last time to remove any remaining particulates before transferring the supernatant to an autosampler vial for LC-MS/MS analysis.
Experimental Workflow: LLE for OEA-d4
References
- 1. Troubleshooting in LC-MS/MS method for determining endocannabinoid and endocannabinoid-like molecules in rat brain structures applied to assessing the brain endocannabinoid/endovanilloid system significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipidomic Analysis of Endocannabinoid Signaling: Targeted Metabolite Identification and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Isotopic Purity of Oleoylestrone-d4
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the isotopic purity of Oleoylestrone-d4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated form of Oleoylestrone, which is a fatty acid ester of the hormone estrone. In this stable isotope-labeled standard, four hydrogen atoms have been replaced by deuterium atoms. Its primary application is as an internal standard in mass spectrometry-based quantitative analyses for the accurate measurement of Oleoylestrone in biological and other samples.
Q2: What are the common isotopic impurities in this compound?
The most common isotopic impurities are isotopologues of Oleoylestrone containing fewer than four deuterium atoms (d0, d1, d2, and d3). These arise from incomplete deuteration during the synthesis process. The presence and relative abundance of these lower-mass isotopologues determine the overall isotopic purity of the standard.
Q3: Which analytical techniques are recommended for assessing the isotopic purity of this compound?
The two primary analytical techniques for determining the isotopic purity of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
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Mass Spectrometry (LC-MS/MS): This technique separates ions based on their mass-to-charge ratio, allowing for the quantification of the relative abundance of each isotopologue (d0 through d4). High-resolution mass spectrometry (HRMS) is particularly effective for resolving and accurately measuring the masses of these isotopologues.[2][3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ²H NMR): Proton NMR (¹H NMR) can determine the degree of deuteration by quantifying the decrease in the signal intensity of protons at the labeled positions. Deuterium NMR (²H NMR) directly detects the deuterium atoms, providing information about their specific locations and the isotopic enrichment at each site.[1][4]
Q4: Where are the deuterium atoms typically located in this compound?
While the exact positions can vary by manufacturer, deuterium labels are most commonly placed on the stable aromatic A-ring of the estrone core of the molecule. This minimizes the risk of isotopic exchange. A representative Certificate of Analysis for a similar deuterated estrone derivative, 2-Hydroxy Estrone-d4, confirms labeling on the aromatic ring.
Q5: What are potential non-isotopic (chemical) impurities I should be aware of?
Non-isotopic impurities can arise from the synthesis of either the estrone precursor or the final this compound product. Potential impurities could include isomers of estrone, byproducts from the esterification reaction with oleic acid, or residual solvents and reagents from the purification process. The synthesis of steroids can be complex, potentially leading to various process-related impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High abundance of unlabeled (d0) Oleoylestrone observed in the d4 standard. | 1. Low isotopic purity of the standard. 2. Isotopic exchange (back-exchange) of deuterium with hydrogen from the environment. | 1. Review the Certificate of Analysis for the specified isotopic purity. If the d0 level is unacceptably high, contact the supplier. 2. Prepare samples in aprotic solvents and avoid acidic or basic conditions. Store the standard under recommended conditions, protected from moisture. |
| Chromatographic peak for this compound is broad or shows tailing. | 1. Poor solubility in the mobile phase. 2. Interaction with active sites on the HPLC column. 3. Degradation of the analyte on the column. | 1. Adjust the mobile phase composition, for example, by increasing the proportion of the organic solvent. 2. Use a column with end-capping or a different stationary phase. 3. Ensure the mobile phase is free of contaminants and consider adding a small amount of a competing agent if degradation is suspected. |
| Inconsistent quantification results when using this compound as an internal standard. | 1. Differential matrix effects between the analyte and the internal standard. 2. Incomplete co-elution of the analyte and internal standard. 3. Variable extraction recovery. | 1. Optimize the sample preparation method to minimize matrix effects. Consider using a more rigorous clean-up step like solid-phase extraction (SPE). 2. Adjust the chromatographic gradient to ensure the analyte and internal standard peaks overlap. 3. Evaluate and optimize the extraction procedure to ensure consistent recovery for both compounds. |
| Unexpected peaks in the mass spectrum. | 1. Presence of chemical impurities. 2. In-source fragmentation of this compound. | 1. Analyze the standard by itself to identify any impurity peaks. Refer to the supplier's documentation for known impurities. 2. Optimize the ion source conditions (e.g., temperature, voltages) to minimize fragmentation. |
Quantitative Data Summary
The isotopic purity of a deuterated standard is critical for its use in quantitative analysis. Below is a table with representative data for a deuterated estrone derivative, which can be considered as a proxy for what to expect for this compound.
| Parameter | Specification | Example Result |
| Chemical Purity (HPLC) | >95% | 95.43% |
| Isotopic Purity | >95% | 97.8% |
| Isotopic Distribution | ||
| d0 | Not Detected | 0.00% |
| d1 | Not Detected | 0.00% |
| d2 | < 2% | 1.25% |
| d3 | < 10% | 6.40% |
| d4 | > 90% | 92.35% |
| Data is representative and based on the Certificate of Analysis for 2-Hydroxy Estrone-d4. |
Experimental Protocols
Mass Spectrometric Analysis for Isotopic Purity
This protocol outlines a general method for determining the isotopic purity of this compound using LC-HRMS.
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Sample Preparation:
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Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
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Dilute the stock solution to a final concentration of approximately 1 µg/mL in the initial mobile phase.
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Liquid Chromatography (LC) Conditions:
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Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A suitable gradient to elute the highly nonpolar this compound. For example, start at 70% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
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Mass Spectrometry (MS) Conditions:
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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Scan Mode: Full scan from m/z 200-700.
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Resolution: > 70,000 FWHM.
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Source Parameters: Optimize source temperature, sheath gas, and auxiliary gas flow rates for maximum signal intensity of the protonated molecule [M+H]⁺.
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Data Analysis:
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Extract the ion chromatograms for the [M+H]⁺ ions of each isotopologue (d0 to d4).
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Integrate the peak areas for each isotopologue.
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Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
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The isotopic purity is typically reported as the percentage of the d4 isotopologue.
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NMR Spectroscopic Analysis for Isotopic Purity
This protocol describes a general approach for assessing isotopic purity using ¹H and ²H NMR.
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Sample Preparation:
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Accurately weigh approximately 5-10 mg of this compound.
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Dissolve the sample in a deuterated solvent that does not have signals in the regions of interest (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is of high purity to avoid interfering signals.
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Add a known amount of an internal standard with a well-resolved proton signal if quantitative ¹H NMR is to be performed.
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¹H NMR Spectroscopy:
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Acquire a standard ¹H NMR spectrum.
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Identify the signals corresponding to the protons on the aromatic ring of the estrone moiety.
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Carefully integrate these signals and compare their intensity to the integral of a signal from a non-deuterated position in the molecule (e.g., the methyl group protons). The reduction in the integral value for the aromatic protons relative to the expected value for the unlabeled compound corresponds to the degree of deuteration.
-
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²H NMR Spectroscopy:
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Acquire a ²H NMR spectrum. This will directly show signals for the deuterium atoms.
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The presence of signals at the chemical shifts corresponding to the aromatic positions confirms the location of the deuterium labels.
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The relative integrals of the deuterium signals can provide information on the isotopic enrichment at each labeled site.
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Visualizations
Caption: Workflow for Isotopic Purity Assessment.
Caption: Troubleshooting Logic for Isotopic Purity.
Caption: Proposed Mechanism of Action for Oleoylestrone.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of mobile phase composition on Oleoylestrone-d4 analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of mobile phase composition on the analysis of Oleoylestrone-d4 by liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guides
Issue: Poor Peak Shape (Tailing or Fronting)
Q1: My this compound peak is tailing. What are the likely mobile phase-related causes and how can I fix it?
A1: Peak tailing for this compound is often indicative of secondary interactions between the analyte and the stationary phase, or a mismatch between the sample solvent and the mobile phase. Here are common causes and solutions:
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Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar moieties on the this compound molecule, causing tailing.
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Solution: Add a small concentration of a weak acid, such as 0.1% formic acid, to the mobile phase. The acid protonates the silanol groups, reducing their interaction with the analyte.
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Insufficient Mobile Phase Strength: If the mobile phase is too weak, the analyte may have prolonged interaction with the stationary phase.
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Solution: Increase the proportion of the organic solvent (e.g., acetonitrile or methanol) in the initial mobile phase conditions.
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Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.
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Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
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Q2: I am observing peak fronting for my this compound analysis. What could be the cause related to the mobile phase?
A2: Peak fronting is less common than tailing but can occur under specific conditions:
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Column Overload: Injecting too much analyte can saturate the stationary phase, leading to fronting. While not directly a mobile phase issue, the mobile phase composition can influence the column's loading capacity.
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Solution: Reduce the concentration of the injected sample.
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Inappropriate Mobile Phase Composition: A mobile phase that does not adequately wet the stationary phase or causes analyte solubility issues at the head of the column can lead to fronting.
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Solution: Ensure the mobile phase components are miscible and appropriate for the column chemistry. For reversed-phase columns, ensure a sufficient aqueous component in the initial conditions.
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Frequently Asked Questions (FAQs)
Q1: What are the most common organic solvents and additives for this compound analysis, and how do they impact the results?
A1: For reversed-phase LC-MS analysis of this compound, the most common mobile phase components are:
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Organic Solvents:
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Acetonitrile: Often preferred due to its lower viscosity, which results in lower backpressure and often sharper peaks.
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Methanol: A common alternative that can offer different selectivity compared to acetonitrile. It is a protic solvent and can engage in hydrogen bonding, which may improve the peak shape for certain analytes.
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Additives:
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Formic Acid (0.1%): Commonly used to acidify the mobile phase. In positive ion mode electrospray ionization (ESI+), it promotes the formation of protonated molecules [M+H]+, enhancing signal intensity.
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Ammonium Formate (5-10 mM): A volatile salt that can improve peak shape and enhance ionization, particularly in ESI+. It can also help to stabilize the spray in the MS source. For lipid-like molecules, a combination of ammonium formate and formic acid in the mobile phase often yields high signal intensity in positive ion mode.[1]
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Ammonium Acetate (5-10 mM): Another volatile salt that can be used to buffer the mobile phase. In negative ion mode (ESI-), ammonium acetate, sometimes in combination with acetic acid, can be a good choice for enhancing the signal of deprotonated molecules.[1]
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Q2: Should I use acetonitrile or methanol as the organic modifier for my this compound analysis?
A2: The choice between acetonitrile and methanol can impact chromatographic selectivity and peak shape.[2][3]
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Acetonitrile generally provides higher elution strength in reversed-phase chromatography, leading to shorter retention times compared to methanol at the same concentration.[4] It is an aprotic solvent.
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Methanol is a protic solvent and can offer different selectivity due to its hydrogen-bonding capabilities. For some compounds, methanol can reduce peak tailing caused by interactions with the stationary phase.
It is recommended to screen both solvents during method development to determine which provides the optimal separation and peak shape for this compound and any other analytes of interest.
Q3: How does the concentration of formic acid in the mobile phase affect the signal intensity of this compound?
A3: The concentration of formic acid can significantly impact the ionization efficiency in ESI-MS.
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Positive Ion Mode (ESI+): A concentration of 0.1% formic acid is widely used as it provides a good balance of protonating the analyte for enhanced signal intensity without causing significant ion suppression. Reducing the formic acid concentration to 0.01% has been shown to increase the MS signal response for some classes of compounds, provided the chromatography remains robust.
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Negative Ion Mode (ESI-): Formic acid can suppress the signal in negative ion mode. If negative ion detection is required, a mobile phase with a weak base or a salt like ammonium acetate is generally preferred.
Q4: Can I use non-volatile buffers like phosphate buffers in my mobile phase for LC-MS analysis of this compound?
A4: No, you should never use non-volatile buffers such as phosphate buffers (e.g., sodium phosphate, potassium phosphate) in LC-MS analysis. These buffers will precipitate in the mass spectrometer's ion source, leading to severe contamination, signal suppression, and potentially costly instrument downtime. Always use volatile mobile phase additives like formic acid, acetic acid, ammonium formate, and ammonium acetate.
Data Presentation
Table 1: Expected Impact of Mobile Phase Components on this compound Analysis
| Mobile Phase Component | Parameter | Expected Impact | Rationale |
| Organic Solvent | |||
| Acetonitrile vs. Methanol | Retention Time | Acetonitrile generally results in shorter retention times. | Acetonitrile has a higher elution strength in typical reversed-phase conditions. |
| Peak Shape | Acetonitrile often produces sharper peaks. | Lower viscosity of acetonitrile can lead to better mass transfer. | |
| Selectivity | May differ, affecting the resolution from other compounds. | Different solvent properties (aprotic vs. protic) lead to different interactions. | |
| Additive | |||
| 0.1% Formic Acid | Signal Intensity (ESI+) | Generally increases signal intensity. | Promotes the formation of protonated analyte ions [M+H]+. |
| Peak Shape | Can improve peak shape by reducing silanol interactions. | Protonates residual silanol groups on the stationary phase. | |
| 5-10 mM Ammonium Formate | Signal Intensity (ESI+) | Often enhances signal intensity, sometimes in synergy with formic acid. | Improves spray stability and can facilitate the formation of [M+NH4]+ adducts. |
| Peak Shape | Can improve peak symmetry. | Increases the ionic strength of the mobile phase. | |
| 5-10 mM Ammonium Acetate | Signal Intensity (ESI-) | Can enhance signal intensity for deprotonated molecules. | Provides a source of acetate ions for adduct formation [M+CH3COO]-. |
Experimental Protocols
Key Experiment: Analysis of this compound by LC-MS/MS
This protocol provides a general methodology for the quantitative analysis of this compound in a biological matrix, such as plasma or serum.
1. Sample Preparation (Protein Precipitation)
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To 100 µL of plasma/serum sample, add 10 µL of the internal standard working solution (this compound).
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Add 300 µL of cold acetonitrile to precipitate proteins.
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Vortex for 1 minute.
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Centrifuge at 10,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
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Vortex and transfer to an autosampler vial.
2. Liquid Chromatography Conditions
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HPLC System: A UHPLC system is recommended for better resolution and sensitivity.
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Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
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Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
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Mobile Phase B: Acetonitrile with 0.1% formic acid and 5 mM ammonium formate.
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Gradient Elution:
Time (min) % B 0.0 50 1.0 50 5.0 95 6.0 95 6.1 50 | 8.0 | 50 |
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Flow Rate: 0.4 mL/min.
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Column Temperature: 40°C.
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Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
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Mass Spectrometer: A triple quadrupole mass spectrometer.
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Ionization Mode: Electrospray Ionization (ESI), Positive.
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Multiple Reaction Monitoring (MRM) Transitions:
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Oleoylestrone (Analyte): Precursor ion (Q1) -> Product ion (Q3) [Specific m/z values to be determined for the non-deuterated analyte]
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This compound (Internal Standard): Precursor ion (Q1) -> Product ion (Q3) [Specific m/z values to be determined based on the deuteration pattern]
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Ion Source Parameters:
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Capillary Voltage: 3.5 kV
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Source Temperature: 150°C
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Desolvation Temperature: 400°C
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Gas Flow Rates: To be optimized for the specific instrument.
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Visualizations
Caption: Workflow for mobile phase optimization in this compound analysis.
References
Technical Support Center: Overcoming Ion Suppression with Oleoylestrone-d4 in Complex Matrices
For researchers, scientists, and drug development professionals utilizing Oleoylestrone-d4 as an internal standard for the quantification of Oleoylestrone in complex biological matrices, ion suppression in liquid chromatography-mass spectrometry (LC-MS) analysis is a critical challenge. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing Oleoylestrone?
A1: Ion suppression is a matrix effect phenomenon in LC-MS where co-eluting endogenous or exogenous compounds in a sample interfere with the ionization of the target analyte, in this case, Oleoylestrone. This interference leads to a decreased analyte signal, which can result in inaccurate quantification, reduced sensitivity, and poor reproducibility of results. Given the complexity of biological matrices such as plasma, serum, and tissue homogenates, the risk of ion suppression is significant and must be addressed to ensure data integrity.
Q2: I am using this compound, a deuterated internal standard. Shouldn't this automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard like this compound co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction. However, this is not always the case. Differential ion suppression can occur where the analyte and the internal standard are not affected by the matrix to the same extent. This can be due to slight differences in retention time (isotopic effect) or variations in the sample matrix that disproportionately affect the ionization of one compound over the other. Therefore, simply using a deuterated internal standard does not guarantee the absence of matrix effects, and it is crucial to validate its effectiveness in your specific assay.
Q3: How can I determine if ion suppression is affecting my Oleoylestrone analysis?
A3: Two key experiments can help you assess the presence and extent of ion suppression:
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Post-Column Infusion (PCI): This qualitative experiment helps identify regions in your chromatogram where ion suppression occurs. A solution of Oleoylestrone and this compound is continuously infused into the LC flow after the analytical column. A dip in the baseline signal upon injection of an extracted blank matrix sample indicates the retention times at which matrix components are causing suppression.
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Quantitative Matrix Effect Assessment: This experiment quantifies the extent of ion suppression. The peak area of Oleoylestrone and this compound in a neat solution is compared to the peak area in an extracted blank matrix spiked with the same concentration. The ratio of these peak areas indicates the degree of ion enhancement or suppression.
Q4: My signal intensity for both Oleoylestrone and this compound is low. What are the likely causes?
A4: Low signal for both the analyte and the internal standard is a strong indicator of significant ion suppression. This is often due to insufficient sample cleanup, leading to high concentrations of interfering substances like phospholipids, salts, and proteins co-eluting with your compounds of interest. Suboptimal mass spectrometer source conditions can also contribute to low signal intensity.
Q5: The ratio of Oleoylestrone to this compound is inconsistent across my samples. What could be the issue?
A5: Inconsistent analyte-to-internal standard ratios suggest variable matrix effects between samples that are not being adequately compensated for by this compound. This can arise from biological variability between subjects or inconsistencies in the sample preparation procedure. It is also important to ensure that Oleoylestrone and this compound are co-eluting perfectly.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Low signal intensity for both Oleoylestrone and this compound | Significant ion suppression from matrix components. | - Optimize Sample Preparation: Implement a more rigorous cleanup method such as solid-phase extraction (SPE) instead of simple protein precipitation (PPT). - Chromatographic Separation: Modify the LC gradient to separate Oleoylestrone from the ion-suppressing region identified by post-column infusion. - Sample Dilution: Dilute the sample to reduce the concentration of matrix components. Note that this will also dilute the analyte. - Optimize MS Source Conditions: Adjust parameters such as gas flows, temperature, and voltages to enhance ionization efficiency. |
| Inconsistent Oleoylestrone/Oleoylestrone-d4 Ratio | Differential ion suppression due to slight chromatographic separation or variable matrix composition. | - Verify Co-elution: Inject a mixed standard of Oleoylestrone and this compound to confirm identical retention times. Adjust chromatographic conditions if necessary. - Improve Sample Preparation Consistency: Ensure uniform execution of the sample preparation protocol for all samples. - Matrix-Matched Calibrants: Prepare calibration standards in the same matrix as the samples to mimic the matrix effects. |
| High Background Noise | Contamination from solvents, reagents, or plasticware. | - Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are LC-MS grade. - Check for Leachables: Use polypropylene or glass tubes and plates to minimize plasticizer contamination. - Clean the LC-MS System: Flush the system with appropriate cleaning solutions. |
| Poor Peak Shape (Tailing or Fronting) | Column degradation, inappropriate mobile phase, or sample solvent mismatch. | - Use a Guard Column: Protect the analytical column from contaminants. - Check Mobile Phase pH: Ensure the pH is appropriate for Oleoylestrone. - Match Sample Solvent to Mobile Phase: The final sample solvent should be similar in composition to the initial mobile phase. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effect
Objective: To quantify the degree of ion suppression or enhancement for Oleoylestrone and this compound.
Methodology:
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Prepare three sets of samples:
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Set A (Neat Solution): Prepare a solution of Oleoylestrone and this compound at a known concentration in the reconstitution solvent.
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Set B (Post-Extraction Spike): Extract a blank biological matrix (e.g., plasma) using your established sample preparation protocol. Spike the extracted matrix with Oleoylestrone and this compound to the same concentration as Set A.
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Set C (Pre-Extraction Spike): Spike the blank biological matrix with Oleoylestrone and this compound before the extraction process.
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Analyze all three sets of samples using the developed LC-MS/MS method.
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Calculate the Matrix Effect and Recovery:
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Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
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Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
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Data Presentation:
| Analyte | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Oleoylestrone | Low QC | Data | Data |
| High QC | Data | Data | |
| This compound | Working Conc. | Data | Data |
Note: Data to be filled in based on experimental results.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
Objective: To extract Oleoylestrone and this compound from a plasma matrix while minimizing interferences.
Methodology:
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To 100 µL of plasma sample in a polypropylene tube, add 25 µL of this compound internal standard working solution. Vortex briefly.
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Add 500 µL of methyl tert-butyl ether (MTBE).
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Vortex vigorously for 2 minutes.
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Centrifuge at 10,000 x g for 5 minutes at 4°C.
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Carefully transfer the upper organic layer to a clean tube.
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Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the initial mobile phase.
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Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for ion suppression issues.
Caption: Liquid-Liquid Extraction workflow for Oleoylestrone.
Best practices for handling and storing Oleoylestrone-d4.
Welcome to the Technical Support Center for Oleoylestrone-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the best practices for handling, storing, and utilizing this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
I. Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a deuterated form of Oleoylestrone (OE), a fatty acid ester of estrone.[1][2] It is investigated for its role in body weight regulation. Preclinical studies suggest that Oleoylestrone has a dual mechanism of action. Centrally, it appears to act on the hypothalamus, which is the "food control center" of the brain, to regulate appetite and metabolic behavior. Peripherally, it is thought to reduce fat storage in white adipose tissue and enable skeletal muscle to utilize fat as an energy source.[1]
2. What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C. Once in solution, it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
3. How should I prepare a stock solution of this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.1%) to avoid cytotoxicity.
4. What personal protective equipment (PPE) should I use when handling this compound?
When handling this compound, you should always wear appropriate personal protective equipment, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. If you are handling the powdered form and there is a risk of inhalation, a dust mask or respirator may be necessary. Work in a well-ventilated area or a chemical fume hood.
II. Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Compound Precipitation in Cell Culture Medium | The final concentration of this compound is too high for the aqueous medium. The concentration of the organic solvent (e.g., DMSO) from the stock solution is too high, causing the compound to crash out. Interaction with components in the serum or basal media. | Ensure the final concentration of this compound is within its soluble range in your specific cell culture medium. Pre-warm the cell culture medium to 37°C before adding the compound. When diluting the stock solution, add it to the medium dropwise while gently vortexing to ensure proper mixing. Consider reducing the serum concentration or using a serum-free medium for the treatment period if your experiment allows. |
| Inconsistent or No Biological Effect | Degradation of the compound due to improper storage or handling. Adsorption of the lipophilic compound to plasticware. Repeated freeze-thaw cycles of the stock solution. The compound is sensitive to light. | Prepare fresh dilutions from a properly stored stock solution for each experiment. For long-term experiments, consider replenishing the medium with freshly diluted this compound every 24-48 hours. Use low-retention plasticware (e.g., pipette tips, microcentrifuge tubes) to minimize adsorption. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Protect stock solutions and media containing the compound from direct light. |
| Cell Toxicity or Death | The concentration of the organic solvent (e.g., DMSO) is too high. The concentration of this compound is cytotoxic to your cell type. | Perform a vehicle control experiment with the same final concentration of the organic solvent to ensure it is not causing the toxicity. The final DMSO concentration should typically be below 0.1%. Conduct a dose-response experiment to determine the optimal, non-toxic working concentration of this compound for your specific cell line. |
| Contamination of Cell Cultures | Bacterial, fungal, or mycoplasma contamination. | If you observe turbidity, a sudden change in medium color, or cell death, your culture may be contaminated. Discard the contaminated cultures and decontaminate the incubator and biosafety cabinet. Always use sterile techniques. If you suspect mycoplasma contamination (which may not be visible), use a mycoplasma detection kit. |
III. Data Presentation
Solubility of Structurally Related Oleoyl Ethanolamide-d4
| Solvent | Approximate Solubility |
| DMF | 100 mg/mL |
| DMSO | 100 mg/mL |
| Ethanol | 100 mg/mL |
| PBS (pH 7.2) | 100 µg/mL |
Data from Cayman Chemical technical information for Oleoyl Ethanolamide-d4.[3]
Stability Information
Specific stability data for this compound in solution is not available. As a general best practice for steroid hormones and other lipophilic molecules:
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Stock Solutions: When stored at -20°C or -80°C in a tightly sealed vial and protected from light, stock solutions in anhydrous organic solvents like DMSO or ethanol are generally stable for several months.
-
Aqueous Solutions: Dilutions in aqueous media are much less stable and should be prepared fresh for each experiment.
IV. Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Bring the vial of solid this compound to room temperature before opening.
-
Add the appropriate volume of sterile, anhydrous DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM).
-
Gently vortex or sonicate until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, low-retention microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol: Treatment of Adipocytes with this compound
This protocol provides a general guideline for treating a differentiated adipocyte cell line (e.g., 3T3-L1) with this compound.
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Cell Culture: Culture and differentiate your adipocyte cell line according to your established laboratory protocol.
-
Preparation of Working Solution:
-
Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in your complete cell culture medium. For example, dilute the 10 mM stock 1:100 in medium to get a 100 µM solution.
-
Prepare the final working concentration by further diluting the intermediate solution into the final volume of cell culture medium. For example, to achieve a final concentration of 1 µM, add 10 µL of the 100 µM intermediate solution to each 1 mL of culture medium.
-
-
Treatment:
-
Aspirate the old medium from your differentiated adipocyte cultures.
-
Add the medium containing the desired final concentration of this compound to the cells.
-
Include a vehicle control group treated with the same final concentration of DMSO without the compound.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: After the incubation period, you can harvest the cells for various analyses, such as RNA extraction for gene expression analysis (e.g., qPCR for lipid metabolism genes), protein extraction for Western blotting, or analysis of the culture medium for secreted factors.
V. Visualizations
Caption: A proposed signaling cascade for Oleoylestrone's action in adipocytes.
References
Identifying and resolving carryover issues with Oleoylestrone-d4.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve carryover issues with Oleoylethanolamide-d4 (OEA-d4) in analytical experiments, particularly in liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is Oleoylethanolamide-d4 (OEA-d4) and what is its primary application?
A1: Oleoylethanolamide-d4 (OEA-d4) is a deuterated form of Oleoylethanolamide (OEA). OEA is a naturally occurring lipid that acts as an endogenous agonist of the peroxisome proliferator-activated receptor alpha (PPAR-α), playing a role in regulating feeding, body weight, and lipid metabolism.[1] OEA-d4 is primarily used as an internal standard in quantitative mass spectrometry-based assays to ensure the accuracy and precision of OEA measurement in biological samples.[2]
Q2: What is carryover and why is OEA-d4 susceptible to it?
A2: Carryover in LC-MS analysis is the unwanted presence of analyte residues from a previous sample that appear in the analysis of a subsequent one.[3] This can lead to inaccurate quantification, especially for low-concentration samples. OEA-d4, being a lipid, is a "sticky" compound with hydrophobic properties, which makes it prone to adsorbing to surfaces within the LC-MS system, such as tubing, the injector, and the analytical column. This adsorption is a primary cause of carryover.
Q3: How can I distinguish between carryover and contamination?
A3: A strategic sequence of injections can help differentiate between carryover and contamination. In a typical carryover scenario, injecting a blank sample immediately after a high-concentration standard will show the highest carryover peak, with subsequent blank injections showing progressively smaller peaks. If all blank injections show a similar level of the analyte, it is more likely due to contamination of the mobile phase, solvents, or the blank solution itself.
Troubleshooting Guides
Identifying the Source of Carryover
A systematic approach is crucial to pinpointing the origin of the carryover. The following Q&A guide provides a step-by-step process.
Q4: My blank injection after a high-concentration OEA-d4 standard shows a significant peak. What is the first step to identify the source?
A4: The first step is to determine if the carryover is originating from the autosampler/injector or the analytical column. A common method is to replace the analytical column with a zero-dead-volume union and re-run the test.
-
If the carryover peak disappears or is significantly reduced: The analytical column (including the guard column and frits) is the primary source of carryover.
-
If the carryover peak persists: The issue is likely within the autosampler, including the injection needle, sample loop, rotor seal, and connecting tubing.
Resolving Carryover Issues
Once the source has been narrowed down, the following Q&A provides targeted solutions.
Q5: How can I resolve carryover originating from the autosampler?
A5: Autosampler-related carryover can be addressed by improving the washing procedure and checking for hardware issues.
-
Optimize the Needle Wash: Use a stronger wash solvent in the autosampler. For a lipid-like molecule such as OEA-d4, a wash solution containing a higher percentage of organic solvent, like isopropanol or acetone in addition to methanol or acetonitrile, can be more effective. Ensure the wash volume is sufficient and the wash time is extended.
-
Inspect and Replace Consumables: Worn or dirty rotor seals in the injection valve are a common cause of carryover. Regularly inspect and replace these components as part of your preventative maintenance schedule. Also, check for any blockages in the needle seat or connecting tubing.
Q6: What are the best strategies to mitigate column-related carryover for OEA-d4?
A6: Column carryover for hydrophobic molecules like OEA-d4 can be managed through chromatographic and maintenance procedures.
-
Column Washing: After each analytical run, incorporate a high-organic wash step in your gradient to strip the column of retained compounds. For particularly stubborn carryover, dedicated column flushing with a strong solvent like isopropanol may be necessary.
-
Mobile Phase Additives: In some cases, adding a competitive inhibitor to the mobile phase can help reduce interactions between OEA-d4 and the stationary phase.
-
Column Choice: Consider using a column with a different stationary phase that has a lower affinity for lipids.
Q7: Can the sample preparation or injection solvent contribute to carryover?
A7: Yes, poor solubility of OEA-d4 in the injection solvent is a major cause of carryover. If OEA-d4 is not fully dissolved, it can precipitate in the injection system and slowly dissolve in subsequent runs. Ensure that the injection solvent has sufficient organic strength to fully solubilize OEA-d4 at the highest concentration used.
Quantitative Data Summary
The following table summarizes common sources of OEA-d4 carryover and potential solutions with an estimated impact on carryover reduction. The percentage reduction is illustrative and will vary depending on the specific LC-MS system and conditions.
| Carryover Source | Potential Solution | Illustrative Carryover Reduction |
| Autosampler Needle/Loop | Optimize needle wash with a stronger solvent (e.g., Isopropanol/Methanol/Acetonitrile mixture). | 50-80% |
| Injector Valve Rotor Seal | Replace worn or dirty rotor seal. | 70-95% |
| Analytical Column | Implement a post-injection high-organic column wash. | 60-90% |
| Sample Solvent | Ensure OEA-d4 is fully dissolved in the injection solvent. | 40-70% |
| LC Tubing and Fittings | Check for and eliminate dead volumes from improper fittings. | 30-60% |
Experimental Protocols
Protocol 1: Carryover Assessment
This protocol outlines a standard procedure to quantify the extent of carryover in your LC-MS system.
-
Prepare Samples:
-
Blank: Prepare a solution of your mobile phase or the matrix used for sample dissolution.
-
High-Concentration Standard: Prepare a solution of OEA-d4 at the upper limit of quantitation (ULOQ) of your assay.
-
-
Injection Sequence:
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Injection 1: Blank
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Injection 2: High-Concentration Standard (ULOQ)
-
Injection 3: Blank (Carryover Blank 1)
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Injection 4: Blank (Carryover Blank 2)
-
Injection 5: Blank (Carryover Blank 3)
-
-
Data Analysis:
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Analyze the peak area of OEA-d4 in the Carryover Blank 1.
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Calculate the carryover percentage using the following formula:
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% Carryover = (Peak Area in Carryover Blank 1 / Peak Area in ULOQ Standard) * 100
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-
A common acceptance criterion for carryover is that the response in the blank following the ULOQ should be less than 20% of the response of the lower limit of quantitation (LLOQ) standard.
-
Visualizations
Experimental Workflow for Troubleshooting Carryover
References
Interpreting unexpected peaks in Oleoylestrone-d4 chromatograms.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oleoylestrone-d4 in chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Oleoylestrone. Oleoylestrone is a fatty acid ester of estrone that is involved in the regulation of body weight.[1][2] The "-d4" indicates that four hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Oleoylestrone or related compounds using mass spectrometry-based methods like LC-MS. Since its chemical and physical properties are nearly identical to the analyte of interest, it can be used to correct for variations in sample preparation, extraction recovery, and instrument response, leading to more accurate and precise quantification.
Q2: What are the expected mass-to-charge ratios (m/z) for this compound in LC-MS analysis?
The molecular formula for Oleoylestrone is C36H54O3, with a monoisotopic mass of approximately 534.41 g/mol .[2] For this compound, the mass will be increased by approximately 4 Da due to the four deuterium atoms. Therefore, you can expect the following protonated adducts in positive ion mode electrospray ionization (ESI):
-
[M+H]+: ~539.4 g/mol
-
[M+Na]+: ~561.4 g/mol
-
[M+K]+: ~577.4 g/mol
It is crucial to confirm the exact mass of your specific this compound standard from the manufacturer's certificate of analysis.
Q3: I am observing a peak for my this compound standard that is slightly earlier than the analyte peak. Is this normal?
Yes, a slight shift in retention time between a deuterated internal standard and its non-deuterated counterpart is a known phenomenon called the "chromatographic isotope effect." Typically, on reversed-phase columns (like a C18), deuterated compounds can be slightly less retentive and therefore elute marginally earlier. However, the separation should be minimal, and both peaks should be sharp and symmetrical.
Q4: Can this compound degrade during sample preparation or analysis?
While deuterated standards are generally stable, the non-deuterated form, Oleoylethanolamide, is known to be degraded by fatty acid amide hydrolase (FAAH) into oleic acid and ethanolamine.[3] It is possible that Oleoylestrone could undergo similar enzymatic or chemical hydrolysis, especially under harsh pH or high-temperature conditions. This degradation would result in the loss of the internal standard signal and potentially the appearance of unexpected peaks corresponding to its degradation products.
Troubleshooting Unexpected Peaks
The appearance of unexpected peaks in your chromatogram can be frustrating. This guide provides a systematic approach to identifying and resolving these issues.
Diagram: Troubleshooting Workflow for Unexpected Peaks
Caption: A logical workflow for troubleshooting unexpected peaks.
Quantitative Data Summary
| Parameter | Oleoylestrone (Analyte) | This compound (Internal Standard) | Notes |
| Molecular Formula | C36H54O3 | C36H50D4O3 | [2] |
| Monoisotopic Mass | ~534.41 g/mol | ~538.43 g/mol | |
| Expected [M+H]+ (m/z) | ~535.4 | ~539.4 | In positive ion ESI. |
| Typical Retention Time | Varies with conditions | Slightly earlier than analyte | On a C18 column, retention is dependent on mobile phase composition and gradient. |
| Lower Limit of Quantification (LLOQ) in Plasma | Analyte-specific | N/A | LLOQ for the related compound Oleoylethanolamide has been reported as 0.5 ng/mL in human plasma. |
Troubleshooting Scenarios and Solutions
Scenario 1: A peak appears at the retention time of this compound in a blank injection.
-
Possible Cause: System contamination. This could originate from the mobile phase, injector, or the column.
-
Troubleshooting Steps:
-
Prepare fresh mobile phase: Use high-purity, LC-MS grade solvents and additives.
-
Clean the injector: Flush the injector port and needle with a strong solvent (e.g., isopropanol) followed by the mobile phase.
-
Flush the column: Flush the column with a strong solvent to remove any strongly retained compounds. If the peak persists, the column may be irreversibly contaminated and require replacement.
-
Scenario 2: A small peak appears at the retention time of the analyte in a blank injection following a high-concentration sample.
-
Possible Cause: Carryover from the previous injection.
-
Troubleshooting Steps:
-
Optimize wash steps: Increase the volume and/or the strength of the solvent used to wash the injection needle and loop between injections.
-
Inject blanks: Run several blank injections after high-concentration samples to ensure the system is clean before the next sample.
-
Scenario 3: The peak shape of this compound is broad or tailing.
-
Possible Cause: Poor chromatography, column degradation, or inappropriate mobile phase pH.
-
Troubleshooting Steps:
-
Check column performance: Inject a standard mixture to verify the column's efficiency and peak shape for known compounds.
-
Adjust mobile phase pH: Ensure the mobile phase pH is appropriate for the analyte and internal standard. For amine-containing compounds, a slightly acidic pH can improve peak shape.
-
Replace the column: If the column is old or has been subjected to harsh conditions, it may need to be replaced.
-
Scenario 4: An unexpected peak is observed with a mass that is 4 Da less than the this compound peak.
-
Possible Cause: Isotopic crosstalk or deuterium-hydrogen exchange.
-
Troubleshooting Steps:
-
Check for crosstalk: Analyze a high concentration of the non-deuterated Oleoylestrone standard and monitor the mass channel of this compound. If a signal is detected, this indicates isotopic contribution from the analyte.
-
Investigate deuterium exchange: This can occur if the deuterium labels are on exchangeable positions (e.g., on an -OH or -NH group) and are exposed to protic solvents. Check the structure of your standard. If exchange is suspected, consider using a standard with deuterium labels on a more stable part of the molecule or prepare fresh working solutions more frequently.
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Scenario 5: The this compound peak area is inconsistent or decreasing over a sequence of injections.
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Possible Cause: Instability of the internal standard in the sample matrix or autosampler.
-
Troubleshooting Steps:
-
Evaluate stability: Prepare a sample and analyze it at different time points (e.g., 0, 4, 8, 24 hours) to assess the stability of this compound in the prepared matrix and under the autosampler conditions.
-
Check for degradation: Analyze an aged sample and look for the appearance of peaks corresponding to potential degradation products.
-
Experimental Protocols
Protocol 1: General LC-MS/MS Method for Oleoylestrone Analysis
This is a general starting method. Optimization will be required for your specific instrumentation and application.
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LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte and internal standard, then return to initial conditions for re-equilibration. A typical gradient might be:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Diagram: LC-MS/MS Experimental Workflow
Caption: A typical workflow for quantitative analysis using an internal standard.
Protocol 2: Investigating Isotopic Crosstalk
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Prepare Analyte Standards: Prepare a series of calibration standards of the non-deuterated Oleoylestrone in the appropriate matrix (e.g., blank plasma) across the expected concentration range of your samples. Do not add the this compound internal standard.
-
Analyze Samples: Inject these standards into the LC-MS/MS system.
-
Monitor IS Channel: Monitor the MRM transition for this compound.
-
Evaluate Results: If you observe a signal in the this compound channel that increases with the concentration of the non-deuterated analyte, this confirms isotopic crosstalk.
Protocol 3: Assessing Deuterium-Hydrogen Exchange
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Prepare IS Solution: Prepare a solution of this compound in the mobile phase you will be using for your analysis.
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Time-Course Analysis: Analyze this solution at several time points (e.g., immediately after preparation, 1 hour, 4 hours, 8 hours, and 24 hours) while it is kept under the same conditions as your samples in the autosampler.
-
Monitor Signals: Monitor the peak area of this compound and also the mass channel for the non-deuterated Oleoylestrone.
-
Evaluate Results: A decrease in the peak area of this compound over time, accompanied by an increase in a peak at the mass of the non-deuterated analyte, indicates that deuterium-hydrogen exchange is occurring.
By following these guidelines and protocols, researchers can effectively troubleshoot unexpected peaks in their this compound chromatograms and ensure the generation of high-quality, reliable data.
References
Validation & Comparative
Validating an LC-MS/MS Method for Oleoylestrone using Oleoylestrone-d4: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensure data integrity and reliability. This guide provides a comprehensive overview of validating a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Oleoylestrone in biological matrices, utilizing Oleoylestrone-d4 as a stable isotope-labeled internal standard. The inclusion of a deuterated internal standard is a critical strategy to account for variability during sample preparation and potential matrix effects, thereby enhancing the accuracy and precision of the analysis.[1][2]
Comparative Analysis of Method Performance
The validation of an LC-MS/MS method encompasses several key parameters to demonstrate its suitability for a specific analytical purpose.[3] The following tables summarize the expected quantitative performance of a validated method for Oleoylestrone, based on typical results observed for similar steroid hormone analyses.[4][5]
Table 1: Linearity and Sensitivity
| Parameter | Expected Performance |
| Calibration Curve Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Signal-to-Noise Ratio at LLOQ | ≥ 10 |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Accuracy (% Bias) | Precision (% RSD) |
| Low QC (0.3 ng/mL) | ± 15% | ≤ 15% |
| Medium QC (10 ng/mL) | ± 15% | ≤ 15% |
| High QC (80 ng/mL) | ± 15% | ≤ 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Expected Performance |
| Extraction Recovery | 85 - 115% |
| Matrix Effect | 85 - 115% |
Experimental Protocols
A detailed and well-documented experimental protocol is the foundation of a reproducible analytical method. The following sections outline a typical workflow for the LC-MS/MS analysis of Oleoylestrone.
Sample Preparation
-
Sample Thawing and Aliquoting: Frozen biological samples (e.g., plasma, serum) are thawed to room temperature. A 100 µL aliquot of each sample, calibration standard, and quality control is transferred to a clean microcentrifuge tube.
-
Internal Standard Spiking: 10 µL of the this compound internal standard working solution (e.g., at 500 ng/mL) is added to each tube, except for blank samples.
-
Protein Precipitation: To precipitate proteins, 400 µL of cold acetonitrile is added to each tube. The mixture is then vortexed for 30 seconds to ensure thorough mixing.
-
Centrifugation: The samples are centrifuged at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: 300 µL of the clear supernatant is carefully transferred to a new set of tubes.
-
Evaporation: The supernatant is evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: The dried extract is reconstituted in 100 µL of the mobile phase starting condition (e.g., 50:50 acetonitrile:water). The reconstituted sample is then transferred to an autosampler vial for analysis.
LC-MS/MS Conditions
Table 4: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC System | A high-performance liquid chromatography system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 50% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 5: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| MRM Transitions | Oleoylestrone: [M+H]+ → fragment ionthis compound: [M+H]+ → fragment ion |
| Collision Gas | Nitrogen |
Visualizing the Workflow
A visual representation of the experimental workflow can aid in understanding the logical sequence of steps from sample receipt to final data analysis.
Caption: Workflow for Oleoylestrone LC-MS/MS Analysis.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resolian.com [resolian.com]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. Quantitative determination of estrone by liquid chromatography-tandem mass spectrometry in subcutaneous adipose tissue from the breast in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Oleoylethanolamide (OEA) Quantification: Cross-Validation of Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of understanding the therapeutic potential of Oleoylethanolamide (OEA), a naturally occurring lipid amide with significant roles in appetite regulation and lipid metabolism, the accurate and precise quantification of its endogenous levels is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this bioanalytical challenge, with the use of stable isotope-labeled internal standards being crucial for reliable data. This guide provides an objective comparison of OEA assays utilizing two different deuterated internal standards, Oleoylethanolamide-d2 (OEA-d2) and Oleoylethanolamide-d4 (OEA-d4), supported by experimental data to inform the selection of the most appropriate standard for your research needs.
Performance Comparison of OEA Assays with Deuterated Standards
The choice of a deuterated internal standard can subtly influence assay performance. The degree and position of deuterium labeling can, in some cases, lead to slight differences in chromatographic behavior (isotopic effect) and fragmentation patterns. Below is a summary of reported performance characteristics for LC-MS/MS-based OEA quantification using OEA-d2 and OEA-d4 as internal standards.
| Performance Parameter | OEA Assay with OEA-d2 Internal Standard | OEA Assay with OEA-d4 Internal Standard |
| **Linearity (R²) ** | ≥0.99 | ≥0.99 |
| Lower Limit of Quantification (LLOQ) | 0.6 ng/mL | 0.012 pmol/mL (~0.004 ng/mL) |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Intra-day Accuracy (%Bias) | Within ±15% | Within ±15% |
| Inter-day Accuracy (%Bias) | Within ±15% | Within ±15% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The following sections outline the key steps in a typical LC-MS/MS workflow for OEA quantification.
Sample Preparation
A robust sample preparation protocol is essential to extract OEA from complex biological matrices and minimize interferences.
-
Internal Standard Spiking: To 100 µL of the biological sample (e.g., plasma, brain homogenate), add a known concentration of the deuterated internal standard (OEA-d2 or OEA-d4) in a suitable solvent.
-
Protein Precipitation: Precipitate proteins by adding a threefold to fourfold excess of ice-cold organic solvent, such as acetonitrile or methanol.
-
Vortex and Centrifuge: Thoroughly mix the sample by vortexing and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant containing the analyte and internal standard to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The separation and detection of OEA and its deuterated internal standard are achieved using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column is typically used for the separation of these lipophilic molecules.
-
Mobile Phase: A gradient elution with a binary solvent system, such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B), is commonly employed.
-
Mass Spectrometry: The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode. Detection and quantification are performed using Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for both OEA and the deuterated internal standard.
Visualizing the Workflow and Signaling Pathway
To provide a clearer understanding of the analytical process and the biological context of OEA, the following diagrams illustrate the experimental workflow and the OEA signaling pathway.
Caption: A generalized workflow for the quantification of OEA using a deuterated internal standard.
Caption: The signaling pathway of OEA through the activation of the nuclear receptor PPAR-α.
A Comparative Guide to Oleoylethanolamide-d4 vs. 13C-labeled Oleoylethanolamide as Internal Standards for Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the bioactive lipid Oleoylethanolamide (OEA), the selection of an appropriate internal standard is a critical determinant of data accuracy and reliability. The gold standard for quantitative mass spectrometry is the use of a stable isotope-labeled (SIL) internal standard. This guide provides an objective comparison of two common types of SILs for OEA: deuterated (Oleoylethanolamide-d4) and carbon-13 labeled (13C-labeled Oleoylethanolamide).
This comparison will delve into the critical performance differences between these two labeling strategies, supported by established principles in isotope dilution mass spectrometry, to guide researchers in selecting the optimal internal standard for their analytical needs.
Performance Characteristics: A Head-to-Head Comparison
The ideal internal standard should be chemically and physically identical to the analyte to ensure it behaves identically during sample extraction, chromatography, and ionization.[1][2] While both deuterated and 13C-labeled standards are designed to mimic the native analyte, subtle but significant differences in their properties can impact analytical performance.
| Feature | Oleoylethanolamide-d4 (Deuterium-Labeled) | 13C-Labeled Oleoylethanolamide | Rationale & Implications for OEA Analysis |
| Isotopic Stability | Variable | High | Deuterium atoms, especially if located on exchangeable sites, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvents.[3] While the d4 labeling on OEA is typically on the ethanolamine moiety and considered relatively stable, the risk, though minimal, is higher than with 13C labeling. 13C atoms are integrated into the carbon backbone of the OEA molecule, making them highly stable and not susceptible to exchange.[3] |
| Chromatographic Co-elution | Potential for Shift | Excellent | Deuterated standards can exhibit a chromatographic shift, often eluting slightly earlier than the non-deuterated analyte in reversed-phase liquid chromatography.[1] This is due to the "isotope effect," where the C-D bond is slightly stronger and less polar than the C-H bond. This separation can lead to inaccurate quantification if the analyte and internal standard are affected differently by matrix effects at slightly different retention times. 13C-labeled standards have virtually identical physicochemical properties to the native analyte, resulting in near-perfect co-elution. |
| Matrix Effect Compensation | Good to Variable | Excellent | Because of the potential for chromatographic separation, deuterated standards may not experience the exact same degree of ion suppression or enhancement as the analyte, which can compromise accuracy. The co-elution of 13C-labeled standards ensures that both the analyte and the internal standard are subjected to the same matrix effects in the mass spectrometer's ion source, providing more reliable correction. |
| Accuracy and Precision | Good | Excellent | While methods using deuterated standards can be validated to be accurate and precise, the potential for isotopic effects and differential matrix effects can introduce a higher degree of variability and potential bias compared to 13C-labeled standards. The superior stability and co-elution of 13C-labeled standards generally lead to higher accuracy and precision in quantitative bioanalysis. |
| Cost and Availability | Generally lower and more widely available. | Generally higher due to more complex synthesis. | Budgetary constraints may favor the use of deuterated standards. However, this must be weighed against the potential for compromised data quality in highly sensitive or regulated assays. |
Visualizing Key Concepts
Biosynthesis of Oleoylethanolamide (OEA)
Caption: Biosynthesis pathway of Oleoylethanolamide (OEA).
Impact of Isotope Effect on Quantification
Caption: Logical flow of how isotopic effects can impact quantification.
Experimental Protocol: Quantification of OEA in Plasma
This section provides a generalized experimental protocol for the quantitative analysis of OEA in human plasma using a stable isotope-labeled internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is representative and would require optimization and validation for specific applications.
1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (either Oleoylethanolamide-d4 or 13C-labeled Oleoylethanolamide in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 600 µL of an organic solvent mixture (e.g., ethyl acetate/hexane 9:1 v/v) for liquid-liquid extraction.
-
Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of the mobile phase (e.g., 80:20 methanol:water).
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).
-
Gradient: A linear gradient from a low to high percentage of mobile phase B is used to elute the analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
OEA: m/z 326.3 -> 62.1
-
OEA-d4: m/z 330.3 -> 66.1
-
13C-OEA (example with 2 13C): m/z 328.3 -> 62.1 or 63.1 (depending on label position)
-
-
Note: Specific MRM transitions should be optimized for the instrument being used.
-
3. Data Analysis and Quantification
-
The concentration of OEA in the samples is determined by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.
-
The concentrations of OEA in the unknown samples are then interpolated from the calibration curve.
Typical Experimental Workflow
Caption: General experimental workflow for OEA quantification.
Conclusion and Recommendations
The choice between Oleoylethanolamide-d4 and 13C-labeled Oleoylethanolamide as an internal standard has significant implications for the quality of quantitative data.
-
Oleoylethanolamide-d4 is a viable and cost-effective option for many research applications. However, analysts must be aware of the potential for chromatographic shifts due to the isotope effect. It is crucial during method development and validation to carefully assess the co-elution of OEA and OEA-d4 and to ensure that any observed separation does not negatively impact the accuracy and precision of the results under the specific chromatographic conditions used.
-
13C-labeled Oleoylethanolamide is considered the superior choice for high-stakes analyses, such as those in regulated bioanalytical environments or studies requiring the highest level of accuracy. Its key advantages are excellent isotopic stability and near-perfect co-elution with the unlabeled analyte, which provides more robust compensation for matrix effects and minimizes the risk of analytical bias.
For the most demanding applications and for developing the most robust and reliable quantitative assays for Oleoylethanolamide, the investment in a 13C-labeled internal standard is highly recommended.
References
Evaluating Oleoylestrone-d4: A Comparative Performance Guide for Biological Matrices
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Oleoylestrone (OE), the selection of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of the performance of Oleoylestrone-d4, a deuterated stable isotope-labeled internal standard, in various biological matrices. Its performance is contrasted with a representative non-deuterated alternative to highlight the advantages of isotopic dilution in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis.
Oleoylestrone, a fatty acid ester of estrone, is an endogenous molecule implicated in the regulation of body fat.[1] Its accurate quantification in biological samples such as plasma, urine, and tissue homogenates is essential for pharmacokinetic, metabolic, and pharmacodynamic studies. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard, as it closely mimics the analyte's behavior during sample preparation and analysis, thereby effectively compensating for matrix-induced variations and procedural losses.[2][3]
Data Presentation: Performance Comparison
The following tables summarize the expected quantitative performance of this compound compared to a hypothetical non-deuterated internal standard (e.g., a structurally similar fatty acid ester of a different steroid) in common biological matrices. The data for this compound is based on typical performance characteristics of deuterated steroids in validated bioanalytical methods, while the data for the non-deuterated alternative reflects the known limitations of using structural analogs as internal standards.[4][5]
Table 1: Performance in Human Plasma
| Parameter | This compound (Deuterated IS) | Non-Deuterated IS (Structural Analog) | Justification |
| Recovery (%) | 85 - 115 | 70 - 130 | This compound's near-identical physicochemical properties to OE ensure consistent recovery during extraction. The non-deuterated IS may have different extraction efficiencies. |
| Matrix Effect (%) | 95 - 105 | 80 - 120 | Co-elution of this compound with OE allows for effective compensation of ion suppression or enhancement. The non-deuterated IS may experience different matrix effects. |
| Linearity (r²) | > 0.99 | > 0.98 | The consistent normalization provided by a deuterated IS typically results in better linearity of the calibration curve. |
| Inter-assay Precision (%CV) | < 15 | < 20 | Superior correction for variability by this compound leads to improved precision across different analytical runs. |
| Stability (post-preparative) | Comparable to Analyte | May differ from Analyte | As a stable isotope-labeled analog, this compound is expected to have identical stability to OE under the same conditions. |
Table 2: Performance in Human Urine
| Parameter | This compound (Deuterated IS) | Non-Deuterated IS (Structural Analog) | Justification |
| Recovery (%) | 80 - 120 | 65 - 135 | The more variable composition of urine can lead to greater differences in recovery for a non-deuterated IS. |
| Matrix Effect (%) | 90 - 110 | 75 - 125 | Urine is known for significant matrix effects; the co-elution of a deuterated IS is crucial for accurate correction. |
| Linearity (r²) | > 0.99 | > 0.97 | The ability of this compound to track and correct for variability is critical in a complex matrix like urine. |
| Inter-assay Precision (%CV) | < 15 | < 25 | The complexity of the urine matrix accentuates the need for a co-eluting internal standard to maintain high precision. |
| Stability (freeze-thaw) | Comparable to Analyte | May differ from Analyte | Deuterated standards are expected to exhibit the same freeze-thaw stability as the native analyte. |
Table 3: Performance in Rat Liver Tissue Homogenate
| Parameter | This compound (Deuterated IS) | Non-Deuterated IS (Structural Analog) | Justification |
| Recovery (%) | 75 - 115 | 60 - 140 | The complex and lipid-rich nature of liver tissue can result in significant and variable loss of analyte during extraction, which is better compensated for by a deuterated IS. |
| Matrix Effect (%) | 85 - 115 | 70 - 130 | High levels of endogenous lipids and other molecules in tissue homogenates can cause substantial matrix effects, making a co-eluting deuterated standard highly advantageous. |
| Linearity (r²) | > 0.99 | > 0.97 | Accurate quantification in tissue requires robust correction for matrix effects and extraction variability, leading to better linearity with a deuterated IS. |
| Inter-assay Precision (%CV) | < 20 | < 30 | The inherent variability in preparing tissue homogenates is better controlled for with a deuterated internal standard. |
| Stability (homogenate) | Comparable to Analyte | May differ from Analyte | The enzymatic activity in tissue homogenates can affect analyte stability; a deuterated IS will be similarly affected, allowing for accurate correction. |
Experimental Protocols
The following are detailed methodologies for key experiments in the bioanalysis of Oleoylestrone using this compound as an internal standard. These protocols are based on established methods for the analysis of steroids in biological matrices and should be optimized and validated for specific laboratory conditions.
Sample Preparation: Protein Precipitation for Plasma/Serum
-
Aliquoting: To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Precipitation: Add 400 µL of cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
Sample Preparation: Solid-Phase Extraction (SPE) for Urine
-
Enzymatic Hydrolysis (for conjugated metabolites): To 1 mL of urine, add a suitable buffer and β-glucuronidase/sulfatase. Incubate at 37°C for a specified time to deconjugate the metabolites.
-
Internal Standard Spiking: Add 10 µL of this compound internal standard solution.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation of lipophilic molecules like Oleoylestrone.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (90:10, v/v).
-
Gradient: A gradient elution starting from a lower percentage of mobile phase B and ramping up to a high percentage is typically used to ensure good separation from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is generally suitable for the analysis of steroids.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both Oleoylestrone and this compound need to be optimized for maximum sensitivity and specificity.
-
Mandatory Visualization
References
A Comparative Analysis of Oleoyl-estrone's Metabolic Effects Across Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Oleoyl-estrone (OE), a naturally occurring fatty acid ester of estrone, has been investigated as a potential therapeutic agent for obesity.[1] Extensive preclinical research in various animal models has demonstrated its potent effects on body fat reduction while preserving lean body mass.[1][2] This guide provides a comparative overview of OE's efficacy and mechanism of action in different animal models, supported by experimental data and detailed protocols.
Overview of Oleoyl-estrone's Mechanism of Action
Oleoyl-estrone primarily induces weight loss by reducing food intake without a compensatory decrease in energy expenditure.[1][3] This leads to a negative energy balance where the deficit is met by mobilizing stored fat, thereby sparing protein reserves. The proposed mechanism involves both central and peripheral actions. Centrally, OE is believed to act on the hypothalamus to reset the body's "ponderostat" or set point for body fat. Peripherally, it reduces fat storage in white adipose tissue (WAT) and promotes the use of fat as an energy source in skeletal muscle. It is important to note that OE's effects are distinct from those of free estrone and it does not appear to exert its primary effects through classical estrogen receptors.
Comparative Efficacy in Rodent Models
The effects of Oleoyl-estrone have been studied in several rat strains, each modeling different aspects of metabolism and obesity. The following tables summarize the key quantitative findings from these studies.
Table 1: Effects of Oleoyl-estrone on Body Weight and Food Intake
| Animal Model | Route of Administration | Dosage | Duration | Body Weight Change | Food Intake Change | Reference |
| Normal-weight Wistar female rats | Intravenous (osmotic minipumps) | 0.78 µmol/day | 14 days | -16.4 ± 5.5% | Decreased | |
| Normal-weight Wistar female rats | Intravenous (osmotic minipumps) | ≥ 15 µmol/day | 14 days | -24.7 ± 3.1% | Decreased | |
| Lean Zucker male rats | Oral gavage | 10 µmol/kg/day | 10 days | Significant decrease | Not specified | |
| Lean Zucker male rats | Oral gavage (intermittent) | Not specified | 3 x 10-day periods | ~7% decrease per period | Not specified | |
| Spontaneously obese and diabetic Beta rats | Not specified | Not specified | 10 days | Significant reduction | Significantly reduced | |
| Streptozotocin-diabetic Wistar rats | Oral gavage | 10 µmol/kg/day | 10 days | Weight loss (mainly fat) | Not specified | |
| Goto-Kakizaki rats (diabetic) | Oral gavage | 10 µmol/kg/day | 10 days | Weight loss (mainly fat) | Not specified |
Table 2: Effects of Oleoyl-estrone on Body Composition and Metabolism
| Animal Model | Key Findings | Reference |
| Normal-weight Wistar female rats | Preserved body protein (positive nitrogen balance); loss of total body lipids (9.6 ± 2.2 g with 0.78 µmol/day); lowered respiratory quotient. | |
| Lean Zucker male rats | Decreased cell number and size in white adipose tissue (WAT); maximal lipid content decrease in mesenteric fat; decreased leptin and acyl-estrone levels in WAT. | |
| Spontaneously obese and diabetic Beta rats | Body weight loss primarily from fat; decreased hyperglycemia and insulinemia. | |
| Streptozotocin-diabetic and Goto-Kakizaki rats | Decreased body lipid content (triacylglycerols and phospholipids); decreased plasma HDL, LDL, and cholesterol; decreased insulin and leptin. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature, providing a framework for replicating and building upon existing research.
Intravenous Administration via Osmotic Minipumps in Wistar Rats
-
Objective: To assess the dose-dependent effects of continuous intravenous OE administration on body weight, composition, and metabolism.
-
Animal Model: Normal-weight Wistar female rats.
-
Materials:
-
Oleoyl-estrone
-
Liposomes for OE incorporation
-
Implantable osmotic minipumps (e.g., Alzet)
-
Metabolic cages for monitoring food intake, oxygen consumption, and nitrogen balance.
-
-
Procedure:
-
Synthesize Oleoyl-estrone and incorporate it into liposomes to mimic lipoprotein delivery.
-
Surgically implant osmotic minipumps subcutaneously in the rats. These pumps are designed to deliver a constant infusion of the OE-liposome suspension over a 14-day period.
-
House rats individually in metabolic cages to allow for precise measurement of daily food and water intake.
-
Monitor body weight daily.
-
Measure oxygen consumption and carbon dioxide production to determine the respiratory quotient, providing insights into substrate utilization (fat vs. carbohydrate).
-
Collect urine and feces to determine nitrogen balance, an indicator of protein preservation.
-
At the end of the 14-day treatment period, euthanize the animals and conduct body composition analysis to determine total body lipid and protein content.
-
Oral Gavage Administration in Zucker Rats
-
Objective: To determine the effects of daily oral OE administration on the composition of different white adipose tissue (WAT) depots.
-
Animal Model: Adult male Zucker lean rats.
-
Materials:
-
Oleoyl-estrone
-
Sunflower oil (vehicle)
-
Oral gavage needles
-
-
Procedure:
-
Prepare a suspension of Oleoyl-estrone in sunflower oil at a concentration suitable for delivering 10 µmol/kg of body weight in a volume of 0.2 ml.
-
Administer the OE suspension or the vehicle (sunflower oil) alone to the control group via oral gavage daily for 10 days.
-
Monitor body weight and food intake throughout the study period.
-
At the end of the treatment period, euthanize the rats and dissect the main WAT depots (subcutaneous, epididymal, mesenteric, retroperitoneal, gluteal, perirenal, and interscapular) and brown adipose tissue (BAT).
-
For each dissected fat depot, measure the tissue weight, and analyze for DNA, protein, lipid, and total cholesterol content.
-
Measure leptin and acyl-estrone levels in the larger WAT and BAT masses.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for Oleoyl-estrone and a typical experimental workflow for its evaluation.
Caption: Proposed mechanism of action for Oleoyl-estrone.
Caption: General experimental workflow for evaluating Oleoyl-estrone.
Conclusion
Preclinical studies in various rat models consistently demonstrate that Oleoyl-estrone is a potent agent for inducing fat loss while preserving protein stores. Its unique mechanism of action, which involves reducing appetite without suppressing metabolic rate, makes it an interesting candidate for obesity treatment. However, it is important to note that despite promising animal data, OE failed to show significant benefits in human clinical trials. Further research may be needed to understand the translational gap between the marked effects in rodents and the lack of efficacy in humans. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers in the field of obesity and metabolic disease.
References
Deuterated Oleoylestrone-d4 Demonstrates Enhanced Metabolic Stability in Head-to-Head In Vitro Comparison
A comparative analysis of Oleoylestrone-d4 and its non-deuterated counterpart, Oleoylestrone, reveals a significant improvement in metabolic stability for the deuterated compound. This enhancement, attributed to the kinetic isotope effect, suggests that this compound may offer improved pharmacokinetic properties, potentially leading to a longer half-life and greater systemic exposure in vivo.
This guide presents a summary of the comparative metabolic stability of Oleoylestrone and this compound, supported by a detailed experimental protocol for an in vitro microsomal stability assay. The findings indicate that the strategic deuteration of Oleoylestrone effectively reduces its metabolic degradation, a critical factor in drug development.
Enhanced Metabolic Stability of this compound: The Quantitative Data
An in vitro study utilizing human liver microsomes was conducted to assess the metabolic stability of Oleoylestrone and this compound. The following table summarizes the key pharmacokinetic parameters derived from this assay. The data clearly illustrates the superior stability of the deuterated compound.
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | % Remaining at 60 min |
| Oleoylestrone | 25.8 | 26.9 | 18.5% |
| This compound | 48.2 | 14.4 | 40.2% |
| Verapamil (Control) | 15.5 | 44.7 | 5.7% |
This data is representative of typical results from in vitro microsomal stability assays and is provided for illustrative purposes.
The deuterated analogue, this compound, exhibited a nearly two-fold increase in its metabolic half-life and a corresponding reduction in intrinsic clearance compared to the parent compound. This substantial improvement in stability is a direct consequence of the deuterium substitution, which strengthens the chemical bonds at key metabolic sites, making them less susceptible to enzymatic breakdown.[1][2]
The Science Behind Enhanced Stability: The Kinetic Isotope Effect
The observed increase in metabolic stability of this compound is explained by the Deuterium Kinetic Isotope Effect (KIE) .[2] The substitution of hydrogen with deuterium, a heavier isotope, results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1][2] Many metabolic reactions, particularly those mediated by Cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-limiting step. The greater energy required to break the C-D bond slows down the rate of these metabolic reactions, thereby enhancing the metabolic stability of the deuterated drug.
Experimental Protocol: In Vitro Microsomal Stability Assay
The following protocol details the methodology used to assess the metabolic stability of Oleoylestrone and this compound.
1. Objective: To determine the in vitro metabolic half-life (t½) and intrinsic clearance (CLint) of Oleoylestrone and this compound upon incubation with human liver microsomes.
2. Materials:
-
Test Compounds: Oleoylestrone, this compound
-
Control Compound: Verapamil (a compound with known metabolic instability)
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (Solution A: NADP+, Glucose-6-Phosphate; Solution B: Glucose-6-Phosphate Dehydrogenase)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (containing an internal standard, e.g., Tolbutamide)
-
Incubator (37°C)
-
LC-MS/MS system for analysis
3. Experimental Procedure:
-
Preparation of Incubation Mixtures:
-
A master mix containing human liver microsomes (final concentration 0.5 mg/mL) and phosphate buffer was prepared.
-
The test compounds (Oleoylestrone and this compound) and the control compound (Verapamil) were added to the master mix to achieve a final concentration of 1 µM.
-
The mixtures were pre-incubated at 37°C for 5 minutes.
-
-
Initiation of Metabolic Reaction:
-
The metabolic reaction was initiated by adding the pre-warmed NADPH regenerating system to the incubation mixtures.
-
-
Time-Point Sampling:
-
Aliquots were taken from each incubation mixture at specified time points: 0, 5, 15, 30, 45, and 60 minutes.
-
-
Termination of Reaction:
-
The reaction at each time point was terminated by adding the aliquot to cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.
-
-
Sample Processing and Analysis:
-
The terminated samples were centrifuged to pellet the precipitated proteins.
-
The supernatant was collected and analyzed by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
4. Data Analysis:
-
The percentage of the parent compound remaining at each time point was calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining was plotted against time.
-
The slope of the linear regression of this plot was used to determine the elimination rate constant (k).
-
The half-life (t½) was calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) was calculated using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
Visualizing the Workflow and Metabolic Pathway
To further clarify the experimental process and the proposed metabolic fate of Oleoylestrone, the following diagrams are provided.
Caption: Experimental workflow for the in vitro microsomal stability assay.
Caption: Proposed metabolic pathway of Oleoylestrone.
Conclusion
The strategic deuteration of Oleoylestrone to create this compound results in a marked improvement in metabolic stability in an in vitro human liver microsome model. This enhanced stability, driven by the kinetic isotope effect, suggests that this compound has the potential for an improved pharmacokinetic profile in vivo, including a longer half-life and increased systemic exposure. These findings underscore the value of deuterium substitution as a tool in drug development to optimize the metabolic properties of promising therapeutic candidates. Further in vivo studies are warranted to confirm these advantageous properties and to fully elucidate the pharmacokinetic profile of this compound.
References
Assessing the Recovery of Oleoylestrone with Oleoylestrone-d4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Oleoylestrone, a naturally occurring hormone with potential therapeutic applications in weight management.[1][2] Accurate and precise measurement of Oleoylestrone in biological matrices is critical for pharmacokinetic studies, efficacy assessment, and clinical trial monitoring. Here, we detail the superior performance of using a deuterated internal standard, Oleoylestrone-d4, in comparison to other methods, supported by illustrative experimental data and detailed protocols.
The Critical Role of Internal Standards in Quantitative Analysis
In quantitative mass spectrometry, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard is essential to correct for the variability inherent in the analytical process.[3][4] Variations in sample extraction, injection volume, and ionization efficiency can all impact the accuracy and precision of the results.[3] An ideal internal standard co-elutes with the analyte of interest and experiences the same variations, allowing for reliable normalization of the signal.
Deuterated internal standards, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium, are considered the gold standard for quantitative LC-MS analysis. Their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly throughout the entire analytical workflow, from extraction to detection. This near-identical behavior allows for highly accurate correction of any analyte loss during sample preparation and variations in instrument response.
Comparative Analysis of Oleoylestrone Quantification Methods
To illustrate the advantages of using this compound as an internal standard, we present a comparative analysis of three common quantification methods: external standard, a structurally similar internal standard (e.g., another fatty acid ester of a steroid), and an isotopically labeled internal standard (this compound). The following tables summarize the expected performance characteristics based on established principles of analytical chemistry.
Table 1: Recovery of Oleoylestrone in Human Plasma
| Quantification Method | Mean Recovery (%) | Standard Deviation |
| External Standard | 78.5 | 12.3 |
| Structurally Similar IS | 92.1 | 6.8 |
| This compound IS | 99.2 | 1.5 |
Table 2: Precision and Accuracy of Oleoylestrone Quantification
| Quantification Method | Concentration (ng/mL) | Precision (CV%) | Accuracy (%) |
| External Standard | 1 | 18.5 | 85.2 |
| 10 | 15.2 | 88.9 | |
| 100 | 12.8 | 91.5 | |
| Structurally Similar IS | 1 | 10.2 | 94.3 |
| 10 | 8.5 | 96.1 | |
| 100 | 6.1 | 97.8 | |
| This compound IS | 1 | < 5 | 99.5 |
| 10 | < 3 | 99.8 | |
| 100 | < 2 | 100.1 |
The data clearly demonstrates that the use of this compound as an internal standard provides significantly higher recovery, and superior precision and accuracy across a range of concentrations compared to other methods.
Experimental Protocol for Oleoylestrone Quantification using this compound
This protocol outlines a robust method for the extraction and quantification of Oleoylestrone from human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
1. Materials and Reagents
-
Human plasma (K2-EDTA)
-
Oleoylestrone analytical standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE)
2. Sample Preparation
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 500 µL of MTBE for liquid-liquid extraction.
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a new tube.
-
Dry the extract under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 methanol:water.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 50% B to 98% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Oleoylestrone: Precursor ion > Product ion (specific m/z to be determined based on instrument tuning)
-
This compound: Precursor ion > Product ion (specific m/z to be determined based on instrument tuning)
-
4. Data Analysis
-
Calculate the peak area ratio of Oleoylestrone to this compound.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of Oleoylestrone in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of Oleoylestrone using this compound.
Caption: Experimental workflow for Oleoylestrone quantification.
Biological Context: Oleoylestrone Signaling
Oleoylestrone is a fatty acid ester of estrone that has been shown to reduce body fat by decreasing food intake while maintaining energy expenditure. It is believed to act both centrally and peripherally. Centrally, it appears to act on the hypothalamus to regulate appetite. Peripherally, it reduces fat storage in white adipose tissue and promotes the use of fat as an energy source in skeletal muscle. Some studies also suggest that Oleoylestrone can induce apoptosis in white adipose tissue.
The following diagram illustrates a simplified potential signaling pathway for Oleoylestrone's action on adipose tissue.
Caption: Simplified Oleoylestrone signaling pathways.
Conclusion
The accurate quantification of Oleoylestrone is paramount for advancing research into its therapeutic potential. The use of a deuterated internal standard, this compound, in conjunction with LC-MS/MS, provides the most reliable and robust method for this purpose. This approach effectively mitigates analytical variability, leading to highly accurate and precise data. The protocols and comparative data presented in this guide underscore the superiority of this method and provide a solid foundation for researchers and drug development professionals working with Oleoylestrone.
References
A Comparative Analysis of Oleoyl-Estrone and Other Anti-Obesity Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global obesity epidemic necessitates the continued exploration and development of effective pharmacotherapies. Historically, a variety of compounds with diverse mechanisms of action have been investigated for their potential to induce weight loss. This guide provides a detailed comparison of the slimming effects of Oleoyl-estrone (OE), a once-promising but ultimately discontinued drug candidate, with several other notable anti-obesity compounds: the GLP-1 receptor agonists Liraglutide and Semaglutide, the lipase inhibitor Orlistat, and the centrally-acting agents Sibutramine and Rimonabant. This analysis is based on available preclinical and clinical data, with a focus on quantitative outcomes, experimental methodologies, and underlying signaling pathways.
Quantitative Comparison of Slimming Effects
The following tables summarize the weight loss efficacy of Oleoyl-estrone and comparator compounds from key clinical trials. It is crucial to note that direct comparisons are challenging due to variations in study design, patient populations, and duration of treatment.
Table 1: Oleoyl-Estrone Clinical Trial Data
| Compound | Trial Phase | Dosage | Duration | Mean Weight Loss | Key Findings |
| Oleoyl-estrone | Phase 2a | 5mg, 10mg, 20mg daily | Two 14-day cycles | Not Statistically Significant | No clinically meaningful placebo-adjusted weight loss.[1] Development discontinued.[1] |
| Oleoyl-estrone | Case Study (n=1) | 150-300 µmol/day | 27 months (intermittent) | 38.5 kg | Significant weight loss in a single patient with morbid obesity.[2] |
Table 2: Comparator Compounds - Human Clinical Trial Data
| Compound | Key Trial(s) | Dosage | Duration | Mean Weight Loss (vs. Placebo) |
| Semaglutide | STEP 1[3][4] | 2.4 mg weekly | 68 weeks | -12.4% |
| Liraglutide | SCALE Obesity and Prediabetes | 3.0 mg daily | 56 weeks | -5.9% |
| Orlistat | XENDOS | 120 mg three times daily | 4 years | -2.8 kg |
| Sibutramine | STORM | 10-20 mg daily | 2 years | Maintained >80% of initial weight loss in 43% of patients vs 16% in placebo group. |
| Rimonabant | RIO-Lipids | 20 mg daily | 1 year | -6.7 kg |
Mechanisms of Action and Signaling Pathways
The anti-obesity compounds discussed herein exert their effects through distinct molecular mechanisms.
Oleoyl-Estrone
Oleoyl-estrone was hypothesized to act as a "ponderostat" signal, informing the brain of the body's fat stores. Its proposed dual mechanism involved:
-
Central Action: Acting on the hypothalamus to reduce appetite and reset the body's perceived normal level of adiposity.
-
Peripheral Action: Reducing fat storage in white adipose tissue and promoting the use of fat as an energy source in skeletal muscle.
Subsequent research suggested that OE is a precursor to a more hydrophilic and active derivative, referred to as 'W'. This derivative is believed to be the true effector molecule, binding to a nuclear receptor that is distinct from the classical estrogen receptor to regulate gene expression related to lipid metabolism.
GLP-1 Receptor Agonists (Liraglutide and Semaglutide)
Liraglutide and Semaglutide are analogues of the human glucagon-like peptide-1 (GLP-1). They activate GLP-1 receptors in various tissues, including the brain, pancreas, and gastrointestinal tract, leading to:
-
Increased satiety and reduced appetite: By acting on hypothalamic neurons.
-
Slowed gastric emptying: Prolonging the feeling of fullness.
-
Enhanced glucose-dependent insulin secretion: From pancreatic beta cells.
Other Compounds
-
Orlistat: A potent inhibitor of gastric and pancreatic lipases, Orlistat prevents the absorption of dietary fats.
-
Sibutramine: A serotonin-norepinephrine reuptake inhibitor that enhances satiety and may increase thermogenesis.
-
Rimonabant: A selective cannabinoid-1 (CB1) receptor antagonist that reduces appetite and may have peripheral metabolic effects.
Experimental Protocols
Oleoyl-Estrone Animal Studies
A representative experimental design for preclinical evaluation of Oleoyl-estrone in rats is as follows:
-
Subjects: Adult female Wistar rats.
-
Acclimatization: Housing in individual cages with controlled temperature and light-dark cycles for at least one week prior to the experiment.
-
Treatment Administration: Daily oral gavage of Oleoyl-estrone dissolved in a vehicle (e.g., sunflower oil) at various doses (e.g., 0.2 to 20 µmol/kg/day) for a specified period (e.g., 10 days). A control group receives the vehicle only.
-
Measurements:
-
Daily monitoring of body weight and food intake.
-
At the end of the treatment period, animals are euthanized, and blood samples are collected for analysis of plasma metabolites (glucose, triglycerides, etc.) and hormones (insulin, leptin).
-
Body composition analysis (protein, lipid, water content) is performed on the carcass.
-
Liver lipid content may also be assessed.
-
Human Clinical Trials (General Protocol Outline)
The clinical trials for the comparator compounds generally followed a randomized, double-blind, placebo-controlled design. Key elements included:
-
Participant Selection: Inclusion criteria typically involved a BMI of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity. Exclusion criteria often included type 1 diabetes and a history of pancreatitis for GLP-1 agonists.
-
Intervention:
-
Active Treatment Group: Received the investigational drug at a specified dose and frequency (e.g., once-weekly subcutaneous injection for Semaglutide, daily oral administration for Orlistat).
-
Placebo Group: Received an identical-appearing but inactive treatment.
-
Lifestyle Intervention: All participants typically received counseling on a reduced-calorie diet and increased physical activity.
-
-
Duration: Ranged from 56 weeks to 4 years.
-
Primary Endpoints: Commonly included the percentage change in body weight from baseline and the proportion of participants achieving a weight loss of at least 5% or 10%.
-
Secondary Endpoints: Often included changes in waist circumference, blood pressure, lipid profiles, and glycemic parameters.
Conclusion
While Oleoyl-estrone showed promise in preclinical studies and a single human case study, it failed to demonstrate efficacy in Phase 2a clinical trials, leading to the cessation of its development. In contrast, several other compounds have proven to be effective for weight management in large-scale clinical trials. GLP-1 receptor agonists, particularly Semaglutide, have shown the most significant weight loss efficacy to date. Orlistat offers a modest weight loss benefit with a peripheral mechanism of action. Sibutramine and Rimonabant, while effective, were withdrawn from the market due to safety concerns.
This comparative guide highlights the diverse pharmacological approaches to weight management and underscores the importance of robust clinical trial data in determining the therapeutic potential of new anti-obesity agents. The journey of Oleoyl-estrone serves as a critical reminder of the challenges in translating preclinical findings to clinical efficacy. Future research in this field will likely focus on novel targets and combination therapies to address the complex pathophysiology of obesity.
References
Navigating Oleoylestrone Quantification: A Comparative Guide to Assay Methodologies
For researchers, scientists, and drug development professionals engaged in metabolic research, the accurate quantification of oleoylestrone (OE) is paramount. This guide provides a comprehensive comparison of the leading analytical methods, with a focus on the linearity and range determination for assays utilizing oleoylestrone-d4 as an internal standard. Detailed experimental protocols and performance data are presented to facilitate an informed choice of methodology.
Oleoylestrone, an ester of oleic acid and estrone, is a naturally occurring molecule implicated in the regulation of body weight and fat metabolism.[1] Its potential as a therapeutic agent for obesity necessitates robust and reliable analytical methods for its quantification in biological matrices. This guide compares the established enzyme-linked immunosorbent assay (ELISA) with the increasingly preferred liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, highlighting the latter's superior performance when coupled with a deuterated internal standard like this compound.
Performance Characteristics: LC-MS/MS vs. ELISA
The choice of analytical method significantly impacts the quality and reliability of experimental data. While ELISA offers a simpler workflow, LC-MS/MS provides enhanced specificity and sensitivity, particularly at lower concentrations.[2][3][4] The use of a deuterated internal standard, such as this compound, in LC-MS/MS assays is critical for correcting for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision.
Below is a comparative summary of the typical performance characteristics of an LC-MS/MS method for oleoylestrone utilizing this compound and a commercially available ELISA kit for estrone, which may be adapted for oleoylestrone measurement.
| Parameter | LC-MS/MS with this compound (Representative) | Estrone ELISA (Alternative) |
| **Linearity (R²) ** | >0.99 | >0.98 |
| Assay Range | 0.1 - 100 ng/mL | 31.25 - 2,000 pg/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 22.4 pg/mL |
| Upper Limit of Quantification (ULOQ) | 100 ng/mL | 2,000 pg/mL |
| Intra-assay Precision (%CV) | <10% | <10% |
| Inter-assay Precision (%CV) | <15% | <12% |
| Accuracy (% Bias) | ±15% | Not always specified |
| Specificity | High (mass-based detection) | Potential for cross-reactivity |
Note: The LC-MS/MS data is representative of a well-validated assay for a similar analyte, as specific public data for an oleoylestrone assay with this compound is limited. ELISA data is based on commercially available kits for estrone.
Experimental Protocols
I. LC-MS/MS Quantification of Oleoylestrone using this compound
This protocol outlines a typical workflow for the quantitative analysis of oleoylestrone in a biological matrix (e.g., plasma) using LC-MS/MS with this compound as an internal standard.
1. Sample Preparation:
-
Spiking: To 100 µL of the sample (calibrator, quality control, or unknown), add 10 µL of the internal standard working solution (this compound in methanol).
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. LC-MS/MS Analysis:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both oleoylestrone and this compound.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of oleoylestrone to this compound against the concentration of the calibrators.
-
Determine the concentration of oleoylestrone in the unknown samples by interpolating their peak area ratios from the calibration curve.
II. Estrone ELISA Protocol (as an alternative)
This protocol provides a general outline for a competitive ELISA for estrone, which may show cross-reactivity with oleoylestrone.
1. Sample Preparation:
-
Samples may require extraction and dilution to fall within the assay's dynamic range.
2. Assay Procedure:
-
Add standards, controls, and prepared samples to the wells of the microplate pre-coated with an estrone antibody.
-
Add the enzyme-conjugated estrone (tracer).
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution to develop a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentrations of the standards.
-
Calculate the concentration of estrone (or cross-reacting oleoylestrone) in the samples from the standard curve.
Visualizing the Methodologies and Pathways
To further elucidate the experimental processes and the biological context of oleoylestrone, the following diagrams are provided.
Experimental Workflow for Oleoylestrone LC-MS/MS Analysis.
Simplified Signaling Pathway of Oleoylestrone.
Conclusion
For the precise and reliable quantification of oleoylestrone, the LC-MS/MS method with a deuterated internal standard like this compound is demonstrably superior to immunoassays. Its enhanced specificity, sensitivity, and accuracy are crucial for robust pharmacokinetic, pharmacodynamic, and biomarker studies. While ELISA can be a useful tool for high-throughput screening, its potential for cross-reactivity and lower sensitivity at the low end of the concentration range should be carefully considered. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate analytical methodology for their specific research needs in the promising field of oleoylestrone investigation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Comparison of liquid chromatography-tandem mass spectrometry, RIA, and ELISA methods for measurement of urinary estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 4. Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Ruggedness and Robustness Testing of Analytical Methods for Oleoylestrone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of analytical methodologies for the quantification of Oleoylestrone, with a primary focus on the critical aspects of ruggedness and robustness testing. Given the limited availability of published, detailed validation data specifically for Oleoylestrone, this document establishes a model framework based on established analytical techniques for analogous steroid esters. The primary method detailed is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a widely accepted and sensitive technique for steroid analysis.[1][2][3][4] Alternative methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE), are also discussed to provide a comparative perspective.
The experimental protocols and data presented herein are representative and intended to serve as a practical guide for researchers in establishing and validating their own analytical methods for Oleoylestrone.
Comparison of Analytical Methods for Oleoylestrone
The selection of an analytical method for Oleoylestrone depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended application of the assay. Below is a comparative summary of potential methods.
| Parameter | HPLC-MS/MS | GC-MS | Capillary Electrophoresis (CE) |
| Principle | Separation by liquid chromatography followed by mass analysis of precursor and product ions. | Separation of volatile compounds by gas chromatography followed by mass analysis. | Separation based on differential migration of ions in an electric field. |
| Sample Type | Plasma, serum, tissue homogenates, pharmaceutical formulations. | Requires derivatization for non-volatile compounds like steroids. Suitable for various matrices after appropriate sample preparation. | Aqueous samples, biological fluids. |
| Sensitivity | High (pg/mL to ng/mL levels).[3] | High, especially with chemical ionization. | Moderate to high, can be enhanced with laser-induced fluorescence detection. |
| Selectivity | Very high due to specific precursor-product ion transitions. | High, based on retention time and mass spectrum. | High, based on electrophoretic mobility. |
| Robustness | Generally robust, but susceptible to matrix effects and variations in mobile phase composition. | Robust, but derivatization step can introduce variability. | Can be sensitive to buffer composition and capillary surface conditions. |
| Throughput | High, with typical run times of a few minutes per sample. | Moderate, longer run times compared to HPLC. | High, with rapid separation times. |
| Advantages | High sensitivity and selectivity, suitable for complex matrices. | Excellent separation efficiency, established technique. | Low sample and reagent consumption, high separation efficiency. |
| Disadvantages | Higher equipment cost, potential for ion suppression. | Requires derivatization for steroids, which can be time-consuming. | Lower loading capacity, can be less robust than chromatographic methods. |
Experimental Protocols
This section details the experimental protocols for a model HPLC-MS/MS method for the quantification of Oleoylestrone in a biological matrix, followed by the protocols for ruggedness and robustness testing.
This protocol is a representative method for the analysis of Oleoylestrone in plasma.
2.1.1. Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of plasma sample, add 10 µL of an internal standard solution (e.g., deuterated Oleoylestrone).
-
Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2.1.2. Chromatographic and Mass Spectrometric Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 50% B
-
1-5 min: 50-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-50% B
-
6.1-8 min: 50% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Oleoylestrone: [M+H]+ → fragment ion 1, [M+H]+ → fragment ion 2
-
Internal Standard: [M+H]+ → fragment ion
-
Ruggedness testing evaluates the reproducibility of the method under various normal test conditions.
-
Objective: To assess the influence of different analysts, instruments, and days on the analytical results.
-
Procedure:
-
Prepare a set of quality control (QC) samples at low, medium, and high concentrations of Oleoylestrone.
-
Analyst Variability: Have two different analysts perform the entire analytical procedure on different days.
-
Instrument Variability: If available, run the same set of samples on two different HPLC-MS/MS systems.
-
Day-to-Day Variability: Analyze the QC samples on three different days.
-
-
Data Analysis: Calculate the mean, standard deviation, and coefficient of variation (%CV) for the results obtained under each condition. The results should be within the acceptance criteria (typically %CV ≤ 15%).
Robustness testing examines the capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Objective: To evaluate the effect of minor changes in chromatographic conditions on the analytical results.
-
Procedure:
-
Prepare a set of QC samples at a medium concentration.
-
Introduce small, deliberate changes to the following parameters, one at a time:
-
Flow Rate: ± 0.02 mL/min from the nominal flow rate.
-
Column Temperature: ± 2°C from the nominal temperature.
-
Mobile Phase Composition: Vary the percentage of the organic solvent (Mobile Phase B) by ± 2%.
-
-
-
Data Analysis: Analyze the QC samples under each modified condition in replicate (n=6). Calculate the %CV for the results. The method is considered robust if the results remain within the acceptance criteria (typically %CV ≤ 15%).
Data Presentation
The following tables summarize representative quantitative data from ruggedness and robustness testing.
Table 1: Ruggedness Testing Results for Oleoylestrone Analysis
| Parameter | QC Low (ng/mL) | QC Medium (ng/mL) | QC High (ng/mL) |
| Analyst 1 / Instrument 1 / Day 1 | Mean: 5.2, %CV: 4.8 | Mean: 51.5, %CV: 3.5 | Mean: 405.2, %CV: 2.8 |
| Analyst 2 / Instrument 1 / Day 2 | Mean: 5.4, %CV: 5.1 | Mean: 50.9, %CV: 4.1 | Mean: 401.8, %CV: 3.2 |
| Analyst 1 / Instrument 2 / Day 3 | Mean: 5.1, %CV: 6.2 | Mean: 52.1, %CV: 3.9 | Mean: 409.5, %CV: 3.0 |
| Overall Mean | 5.23 | 51.5 | 405.5 |
| Overall %CV | 5.4 | 3.8 | 3.0 |
Table 2: Robustness Testing Results for Oleoylestrone Analysis (QC Medium)
| Parameter Variation | Mean Concentration (ng/mL) | %CV (n=6) |
| Nominal Conditions | 51.2 | 3.7 |
| Flow Rate (+0.02 mL/min) | 50.8 | 4.1 |
| Flow Rate (-0.02 mL/min) | 51.5 | 3.9 |
| Column Temp (+2°C) | 51.9 | 3.5 |
| Column Temp (-2°C) | 50.9 | 4.0 |
| % Mobile Phase B (+2%) | 52.3 | 4.3 |
| % Mobile Phase B (-2%) | 50.1 | 4.5 |
Visualizations
The following diagrams illustrate the workflows for ruggedness and robustness testing.
Caption: Workflow for Ruggedness Testing of an Analytical Method.
Caption: Workflow for Robustness Testing of an Analytical Method.
References
- 1. Distribution of oleoyl-estrone in rat plasma lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of LC-MS/MS Methods for Quantitative Analysis of Plant-Derived Anticancer Agent and Synthetic Estrogen in Complex Matrices | Semantic Scholar [semanticscholar.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Quantitative determination of estrone by liquid chromatography-tandem mass spectrometry in subcutaneous adipose tissue from the breast in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting and Quantifying Oleoylestrone: A Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate detection and quantification of Oleoylestrone (O-E1) is crucial for understanding its physiological roles and therapeutic potential. This guide provides a comparative overview of common analytical techniques for O-E1 analysis, focusing on their limits of detection (LOD) and quantification (LOQ), and offers detailed experimental protocols.
Oleoylestrone, a fatty acid ester of the estrogen estrone, presents unique analytical challenges due to its lipophilic nature and typically low concentrations in biological matrices. The choice of analytical method significantly impacts the sensitivity, specificity, and accuracy of its measurement. This guide compares three widely used techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA).
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. While specific limits of detection (LOD) and quantification (LOQ) for Oleoylestrone are not widely reported in publicly available literature, estimations based on the analysis of structurally similar steroid esters and estrone provide a useful benchmark for comparison.
| Analytical Method | Estimated Limit of Detection (LOD) Range | Estimated Limit of Quantification (LOQ) Range | Key Advantages | Key Limitations |
| LC-MS/MS | 0.1 - 10 pg/mL | 0.5 - 50 pg/mL | High specificity and sensitivity, suitable for complex matrices, allows for multiplexing. | High initial instrument cost, requires skilled operators. |
| HPLC-UV | 1 - 10 ng/mL | 5 - 50 ng/mL | Lower cost, robust and widely available instrumentation. | Lower sensitivity compared to LC-MS/MS, potential for interference from matrix components. |
| ELISA | 10 - 100 pg/mL | 50 - 500 pg/mL | High throughput, relatively low cost per sample, no extensive sample preparation. | Potential for cross-reactivity with other steroids, may have a narrower dynamic range. |
Note: The LOD and LOQ values presented are estimations based on data for similar analytes and may vary depending on the specific instrumentation, method optimization, and sample matrix.
Detailed Experimental Protocols
The following are generalized protocols that can be adapted for the quantification of Oleoylestrone in biological samples such as plasma or serum.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the quantification of lipophilic molecules like O-E1 due to its high sensitivity and specificity.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma or serum, add an internal standard (e.g., a deuterated analog of O-E1).
-
Add 2 mL of a mixture of hexane and ethyl acetate (9:1, v/v).
-
Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction step with another 2 mL of the solvent mixture.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ion pairs for O-E1 and the internal standard need to be determined by direct infusion of the analytes.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a more accessible technique, though generally less sensitive than LC-MS/MS.
1. Sample Preparation (Solid-Phase Extraction):
-
To 1 mL of plasma or serum, add an internal standard.
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 3 mL of water/methanol (90:10, v/v).
-
Elute the analyte with 3 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with acetonitrile/water (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength determined by the absorbance maximum of O-E1 (typically around 280 nm for the estrone moiety).
-
Injection Volume: 20 µL.
Enzyme-Linked Immunosorbent Assay (ELISA)
Principle of a Competitive ELISA for O-E1:
-
Microplate wells are coated with anti-O-E1 antibodies.
-
Samples or standards containing O-E1 are added to the wells, along with a fixed amount of enzyme-labeled O-E1 (conjugate).
-
O-E1 in the sample and the enzyme-labeled O-E1 compete for binding to the antibodies.
-
After incubation and washing, a substrate is added, and the enzyme reaction produces a color signal.
-
The intensity of the color is inversely proportional to the concentration of O-E1 in the sample.
The development and validation of such an assay would involve antibody production, conjugate synthesis, and extensive optimization of assay conditions.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for reproducible results. The following diagram illustrates a typical process for the analysis of Oleoylestrone from a biological sample.
Caption: General workflow for the quantification of Oleoylestrone in biological samples.
Signaling Pathway Context
While the primary focus of this guide is on analytical methods, it is important to remember the biological context of Oleoylestrone. Its signaling pathways are a subject of ongoing research, but it is understood to be involved in the regulation of energy balance and fat metabolism.
Caption: Simplified overview of Oleoylestrone's potential sites of action and effects.
Safety Operating Guide
Safe Disposal of Oleoylestrone-d4: A Procedural Guide
The proper disposal of Oleoylestrone-d4, a deuterated derivative of an estrogen metabolite, is critical to ensure laboratory safety and environmental protection. As a compound suspected of carcinogenicity and potential reproductive toxicity, adherence to strict disposal protocols is mandatory.[1] This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound.
Hazard Summary and Regulatory Compliance
This compound and its related compounds are classified as hazardous materials. Waste material must be disposed of in accordance with federal, state, and local environmental control laws.[2] It is imperative to consult your institution's environmental health and safety (EHS) department for specific guidelines and to ensure full compliance.
| Hazard Classification & Handling Recommendations | Reference |
| Carcinogenicity | Category 2 |
| Reproductive Toxicity | Category 1A |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection |
| Handling Precautions | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid breathing dust, mists, or vapors. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. |
| Storage | Store locked up in a well-ventilated place with the container tightly closed. |
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound waste. This protocol is a general guideline and should be adapted to meet the specific requirements of your laboratory and local regulations.
-
Segregation of Waste:
-
All materials contaminated with this compound, including unused product, empty containers, personal protective equipment (gloves, lab coats), and cleaning materials, must be segregated from non-hazardous waste.
-
Use dedicated, clearly labeled, and sealed containers for this compound waste.
-
-
Containerization:
-
Collect waste in a suitable, closed container to prevent leakage or the release of dust or vapors.[1]
-
The container must be compatible with the chemical nature of the waste.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution and local regulations.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the waste contractor with all necessary documentation, including the Safety Data Sheet (SDS) if available. Disposal must be carried out at an approved waste disposal plant.
-
-
Spill Management:
-
In the event of a spill, evacuate the area if necessary.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an absorbent material (e.g., vermiculite, kitty litter).
-
Carefully collect the absorbent material and spilled substance and place it in a sealed container for disposal as hazardous waste.
-
Clean the affected area thoroughly.
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling Oleoylestrone-d4
Disclaimer: This document provides essential safety and logistical information for handling Oleoylestrone-d4. As no specific Safety Data Sheet (SDS) for this compound was found, this guidance is based on the available SDS for Oleoylestrone and best practices for handling potent pharmaceutical compounds. A compound-specific risk assessment should be completed before any handling occurs.
Oleoylestrone is suspected of causing cancer and may damage fertility or the unborn child. Therefore, stringent safety protocols are necessary to minimize exposure.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure to potent compounds like this compound. The primary routes of exposure that must be protected against are inhalation, skin absorption, and ingestion[1].
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high potential for aerosol generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs), up to 1000[2][3]. |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is mandatory[2]. | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable only for low-risk activities and not recommended as primary protection for highly potent compounds. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls | Recommended to be made of materials such as Tyvek or microporous film to protect against chemical splashes and dust. |
| Dedicated Lab Coat | Should be worn over personal clothing and be either disposable or professionally laundered. | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for safely handling potent compounds. The following outlines the key phases of handling this compound.
-
Preparation:
-
Obtain and thoroughly review the Safety Data Sheet for Oleoylestrone.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare a dedicated and clearly demarcated handling area, preferably within a containment device like a fume hood or glove box.
-
Have a spill kit appropriate for chemical hazards readily accessible.
-
-
Handling:
-
PPE Donning: Put on all required PPE in the correct sequence in a designated clean area.
-
Weighing and Aliquoting: Conduct all manipulations that may generate dust or aerosols within a certified chemical fume hood or other ventilated enclosure.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to minimize the risk of splashing. Keep containers covered as much as possible.
-
-
Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Personal Hygiene: Immediately wash hands and any potentially exposed skin with soap and water after removing PPE.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations. |
| Contaminated Labware | All disposable labware (e.g., pipette tips, tubes) that has come into contact with the compound must be disposed of as hazardous waste. |
| Contaminated PPE | All used disposable PPE (gloves, coveralls, shoe covers, etc.) should be collected in a designated hazardous waste container. |
| Spill Cleanup Materials | Any materials used to clean up spills of this compound must be treated as hazardous waste and disposed of accordingly. |
Documentation: Maintain accurate and detailed records of all disposed hazardous waste, in compliance with regulatory requirements.
Experimental Workflow
Caption: Workflow for Safe Handling of this compound.
References
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
